molecular formula C6H5BrO2S B183060 Methyl 3-bromothiophene-2-carboxylate CAS No. 26137-08-6

Methyl 3-bromothiophene-2-carboxylate

Cat. No.: B183060
CAS No.: 26137-08-6
M. Wt: 221.07 g/mol
InChI Key: PEGSJNCGPSIJOX-UHFFFAOYSA-N
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Description

Methyl 3-bromothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGSJNCGPSIJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372351
Record name methyl 3-bromothiophene-2-carboxylate
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Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26137-08-6
Record name methyl 3-bromothiophene-2-carboxylate
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Record name methyl 3-bromothiophene-2-carboxylate
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Foundational & Exploratory

"Methyl 3-bromothiophene-2-carboxylate" properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of Methyl 3-bromothiophene-2-carboxylate, a pivotal heterocyclic compound in modern chemical research. It details the molecule's structural, physical, and spectral properties, and outlines its significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and safety information to facilitate its effective and safe utilization.

Chemical Structure and Identifiers

This compound is a substituted thiophene derivative. The thiophene ring is functionalized with a bromine atom at the C3 position and a methyl ester group at the C2 position. This arrangement of functional groups, particularly the reactive bromine atom, makes it a valuable intermediate for further chemical modifications, such as cross-coupling reactions.[1]

Chemical Structure of this compound cluster_thiophene cluster_ester C1 C C2 C C1->C2 C_ester C C1->C_ester S S C2->S Br Br C2->Br C3 C C4 C C3->C4 C4->C1 S->C3 O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester = CH3_ester CH₃ O1_ester->CH3_ester

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 26137-08-6 [1][2][3]
Molecular Formula C₆H₅BrO₂S [1][2][3]
Molecular Weight 221.07 g/mol [1][2][3]
IUPAC Name methyl 3-bromo-2-thiophenecarboxylate
Synonyms 3-Bromothiophene-2-carboxylic acid methyl ester, Methyl 3-bromo-2-thenoate [1][2]
InChI Key PEGSJNCGPSIJOX-UHFFFAOYSA-N [2]
PubChem ID 2740074 [1]

| MDL Number | MFCD00173839 |[1][3] |

Physicochemical Properties

This compound is typically a white to light yellow solid at room temperature.[1][2] It is slightly soluble in water.[2]

Table 2: Physicochemical Data

Property Value Reference
Appearance White to light yellow powder or solid [1][2]
Melting Point 47 - 51 °C [1]
Boiling Point 127 °C @ 12 mmHg; 112 °C @ 4 mmHg [1][2]
Density 1.7 ± 0.1 g/cm³ [2]
Flash Point 106.0 ± 21.8 °C [2]
Refractive Index 1.577 [2]
Polar Surface Area 54.5 Ų [2]

| XLogP3 | 2.5 |[2] |

Spectral Data

Structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 3: Spectral Data

Technique Parameters Observed Peaks (δ in ppm) / m/z Reference
¹H NMR 400 MHz, CDCl₃ 7.46 (d, 1H), 7.09 (d, 1H), 3.90 (s, 3H, -OCH₃) [4]
¹³C NMR 400 MHz, CDCl₃ 161.0, 133.63, 130.61, 127.12, 116.96, 52.10 [4]
Mass Spectrometry ESI 222.8 [M+1]⁺ [4]

| Exact Mass | - | 219.919357 |[2][4] |

Applications and Significance

This compound is a highly versatile intermediate with broad applications in several areas of chemical science, driven by its unique thiophene structure and reactive bromine substituent.[1]

Applications Key Application Areas cluster_med cluster_mat COMPOUND This compound MED_CHEM Medicinal Chemistry COMPOUND->MED_CHEM MAT_SCI Material Science COMPOUND->MAT_SCI AGRO Agrochemicals COMPOUND->AGRO ANALYTICAL Analytical Chemistry COMPOUND->ANALYTICAL BIOACTIVE Bioactive Molecules MED_CHEM->BIOACTIVE POLYMERS Conductive Polymers MAT_SCI->POLYMERS PESTICIDES Eco-friendly Pesticides AGRO->PESTICIDES STANDARD Chromatographic Standard ANALYTICAL->STANDARD THERAPEUTIC Therapeutic Agents (Anti-cancer, Anti-inflammatory) BIOACTIVE->THERAPEUTIC ELECTRONICS Organic Electronics (OLEDs) POLYMERS->ELECTRONICS

Caption: Application pathways for this compound.

  • Medicinal Chemistry : It serves as a crucial building block in the synthesis of pharmaceuticals.[1] Its structure is incorporated into molecules being investigated for anti-inflammatory and anti-cancer therapies, highlighting its importance in drug discovery.[1]

  • Material Science : The compound is utilized in the production of organic semiconductors and conductive polymers, which are fundamental components of advanced electronic devices like organic light-emitting diodes (OLEDs).[1]

  • Agrochemicals : It is used to develop new crop protection agents and can be incorporated into the design of more sustainable, eco-friendly pesticides.[1]

  • Analytical Chemistry : It is employed as a reference standard in various chromatographic methods to aid in the analysis of complex chemical mixtures.[1]

Experimental Protocols

Synthesis via Sandmeyer Reaction

A common and effective method for synthesizing this compound is through a Sandmeyer reaction, starting from Methyl 3-amino-2-thiophenecarboxylate.[4][5]

Methodology:

  • Diazotization: Methyl 3-amino-2-thiophenecarboxylate (1.0 eq) is suspended in hydrobromic acid and stirred at room temperature. The mixture is then cooled to 0-5 °C.[5] A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The mixture is stirred for an additional hour.[4][5]

  • Sandmeyer Reaction: In a separate vessel, copper(I) bromide (1.05 eq) is dissolved in hydrobromic acid at room temperature.[5] The previously prepared diazonium salt solution is then added to this mixture.[4]

  • Reaction and Work-up: The resulting mixture is heated to 60-65 °C and stirred for 2 hours.[5] After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the crude product.[5]

SynthesisWorkflow Synthesis and Purification Workflow START Methyl 3-amino-2- thenoate STEP1 Diazotization START->STEP1 1. HBr 2. NaNO₂, 0-5°C DIAZO Diazonium Salt (in situ) STEP2 Sandmeyer Reaction DIAZO->STEP2 CuBr, HBr 60-65°C PRODUCT Methyl 3-bromo- thiophene-2-carboxylate (Crude) STEP3 Extraction & Work-up PRODUCT->STEP3 PURIFIED Purified Product STEP1->DIAZO STEP2->PRODUCT STEP4 Purification (e.g., Chromatography) STEP3->STEP4 STEP4->PURIFIED

Caption: General workflow for the synthesis and purification of the title compound.

Purification and Characterization

Purification: The crude product from the synthesis can be purified using standard laboratory techniques. Column chromatography on silica gel is often effective. A typical eluent system would be a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed to obtain a high-purity solid.

Characterization: The identity and purity of the final product should be confirmed by a suite of analytical methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure and assess purity.

  • Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Category Code Description Reference
Signal Word - Warning
Acute Toxicity, Oral H302 Harmful if swallowed [4][6]
Skin Irritation H315 Causes skin irritation [6]
Eye Irritation H319 Causes serious eye irritation [6]

| STOT SE | H335 | May cause respiratory irritation |[6] |

Precautionary Measures:

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage in a freezer under -20°C in a dark, sealed container. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined properties and reactivity make it an essential component in the synthetic chemist's toolbox for creating complex molecules with significant applications in medicine, materials, and agriculture. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and handling procedures for Methyl 3-bromothiophene-2-carboxylate, a key intermediate in various synthetic applications.

Chemical Identification and Properties

This compound is a heterocyclic compound widely utilized in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1] Its structure incorporates a thiophene ring, a bromine atom, and a methyl ester group, making it a versatile building block for more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 26137-08-6[1][2][3][4]
Molecular Formula C6H5BrO2S[1][2][3][4]
Molecular Weight 221.07 g/mol [1][2][4]
Appearance White to light yellow powder or lump[1][2]
Melting Point 47 - 51 °C[1]
Boiling Point 112 °C / 4 mmHg; 127 °C / 12 mmHg[1][2]
Density 1.7 ± 0.1 g/cm³[2]
Flash Point 106.0 ± 21.8 °C[2]
Water Solubility Slightly soluble in water[2]
Purity ≥ 98% (GC)[1]

Safety and Hazard Information

Understanding the safety profile of this compound is critical for its safe handling in a laboratory or industrial setting. The compound is classified with several hazard statements, indicating the need for appropriate personal protective equipment (PPE) and handling procedures.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard Statements H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash skin thoroughly after handling[5]
P270Do not eat, drink or smoke when using this product[5]
P280Wear protective gloves/ eye protection/ face protection[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Experimental Protocols: Safe Handling Workflow

Due to the hazardous nature of this compound, a strict and well-defined handling protocol is mandatory. The following workflow outlines the essential steps for minimizing exposure and ensuring safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Weigh Compound in a Ventilated Hood B->C Proceed to Handling D Perform Experiment in a Well-Ventilated Area C->D E Decontaminate Work Area D->E Experiment Complete F Dispose of Waste According to Regulations E->F G Remove and Clean PPE F->G G->A For Next Use H Eye Contact: Rinse with Water for 15 mins I Skin Contact: Wash with Soap and Water J Inhalation: Move to Fresh Air K Ingestion: Seek Immediate Medical Attention

Caption: A workflow diagram illustrating the safe handling procedures for this compound.

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken immediately.

Table 3: First Aid Procedures

Exposure RouteFirst Aid MeasureSource
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[6]
Inhalation Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6]
Ingestion Clean mouth with water. Get medical attention.[6]

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the compound and to prevent environmental contamination.

  • Storage: Keep in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed.[6] Store locked up.[6] Some suppliers recommend storage in a freezer under -20°C in a dark place, sealed in dry conditions.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Applications in Research and Development

This compound serves as a critical starting material and intermediate in various areas of chemical synthesis:

  • Pharmaceutical Chemistry: It is a key building block in the synthesis of novel pharmaceutical compounds.[1]

  • Materials Science: The compound is used in the creation of conductive polymers and organic semiconductors, which are integral to the development of advanced electronic devices.[1]

  • Agrochemicals: It is also utilized in the synthesis of new crop protection agents.[1]

References

Spectroscopic Analysis of Methyl 3-bromothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural integrity and purity of this compound have been confirmed through a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and expected Infrared Spectroscopy absorptions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.46Doublet (d)1HThiophene C5-H
7.09Doublet (d)1HThiophene C4-H
3.90Singlet (s)3HOCH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
161.0C=O (Ester)
133.63Thiophene C5
130.61Thiophene C2
127.12Thiophene C4
116.96Thiophene C3-Br
52.10OCH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

m/zIon
222.8[M+1]⁺

Note: The [M+1]⁺ peak is consistent with the molecular weight of the compound (221.07 g/mol ) and the presence of bromine isotopes.[1]

Infrared (IR) Spectroscopy Data

Table 4: Expected Infrared Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000Indicates the C-H bonds on the thiophene ring.[2]
Ester C=O Stretch1750 - 1735A strong absorption characteristic of the ester carbonyl group.[3]
Aromatic C=C Bending1700 - 1500Corresponds to the carbon-carbon double bonds within the thiophene ring.[3]
Ester C-O Stretch1300 - 1000Relates to the single bond between the carbonyl carbon and the oxygen of the methoxy group.
C-Br Stretch690 - 515Indicates the presence of the carbon-bromine bond.

Note: The data in this table is based on characteristic absorption frequencies for the respective functional groups and may vary slightly in the actual spectrum of the compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the standard operating procedures for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered into a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is typically employed. A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is first collected. Subsequently, the sample spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The isotopic pattern of the molecular ion is also examined to confirm the presence of bromine.

Visualized Workflow

To further elucidate the process of spectroscopic analysis, the following diagram illustrates a typical workflow from sample reception to final structural confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Compound Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Solid Sample (e.g., ATR) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Absorptions Acq_IR->Ana_IR Ana_MS Determine Molecular Weight & Fragmentation Acq_MS->Ana_MS Structure Structure Elucidation & Verification Ana_NMR->Structure Ana_IR->Structure Ana_MS->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Methyl 3-bromothiophene-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of methyl 3-bromothiophene-2-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science applications. This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the Sandmeyer-type reaction, starting from methyl 3-amino-2-thiophenecarboxylate. This process involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.

A general procedure involves suspending methyl 3-amino-2-thiophenecarboxylate in hydrobromic acid, followed by cooling and the dropwise addition of a sodium nitrite solution to form the diazonium salt. This intermediate is then added to a solution of copper(I) bromide in hydrobromic acid and heated to facilitate the substitution reaction. The final product is then isolated through extraction and purified.[1][2]

Experimental Protocols

Synthesis via Sandmeyer Reaction[1][2]

Materials:

  • Methyl 3-amino-2-thiophenecarboxylate (100 g, 0.6369 mol)

  • Hydrobromic acid (48%, 220 mL + 260 mL)

  • Sodium nitrite (46.0 g, 0.666 mol)

  • Copper(I) bromide (96.0 g, 0.6692 mol)

  • Water (100 mL + 1200 mL)

  • Ethyl acetate (2 x 600 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend methyl 3-amino-2-thiophenecarboxylate (100 g) in hydrobromic acid (220 mL) and stir at room temperature for 15 minutes.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (46.0 g) in water (100 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for 1 hour at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (96.0 g) in hydrobromic acid (260 mL) at room temperature.

  • Add the diazonium salt mixture to the copper(I) bromide solution.

  • Warm the reaction system to 60-65 °C and stir for 2 hours.

  • After the reaction is complete, cool the mixture to 25-30 °C and dilute with water (1200 mL).

  • Extract the aqueous layer with two portions of ethyl acetate (600 mL each).

  • Combine the organic phases, wash twice with water (600 mL portions), and dry over anhydrous sodium sulfate.

  • Remove the ethyl acetate by distillation under reduced pressure to yield the product.

Yield and Purity: This procedure typically yields a yellow solid product of 129.0 g (91.6% yield) with a purity of 96% as determined by HPLC.[1][2]

Characterization Protocols

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

  • Mass Spectrometry (MS): Mass spectral data is obtained to confirm the molecular weight of the compound.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₆H₅BrO₂S[3]
Molecular Weight221.07 g/mol [3]
AppearanceWhite to light yellow powder or lump[3]
Melting Point47-51 °C[3]
Boiling Point127 °C / 12 mmHg[3]
Purity≥ 98% (GC)[3]
Spectroscopic Data
TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ 3.90 (s, 3H, OCH₃), 7.09 (d, 1H), 7.46 (d, 1H)[1][2]
¹³C NMR (400 MHz, CDCl₃) δ 52.10, 116.96, 127.12, 130.61, 133.63, 161.0[1][2]
Mass Spectrum (MS) m/z 222.8 [M+1][1][2]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Methyl_3_amino_2_thiophenecarboxylate Methyl 3-amino-2- thiophenecarboxylate Diazotization Diazotization (0-5 °C) Methyl_3_amino_2_thiophenecarboxylate->Diazotization HBr Hydrobromic Acid HBr->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization CuBr Copper(I) Bromide Sandmeyer_Reaction Sandmeyer Reaction (60-65 °C) CuBr->Sandmeyer_Reaction Diazotization->Sandmeyer_Reaction Diazonium Salt Intermediate Workup Aqueous Workup & Extraction Sandmeyer_Reaction->Workup Purification Purification Workup->Purification Final_Product Methyl 3-bromothiophene- 2-carboxylate Purification->Final_Product Characterization_Logic cluster_techniques Analytical Techniques cluster_confirmation Confirmation Synthesized_Product Synthesized Methyl 3-bromothiophene-2-carboxylate H_NMR ¹H NMR Spectroscopy Synthesized_Product->H_NMR C_NMR ¹³C NMR Spectroscopy Synthesized_Product->C_NMR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Analysis Synthesized_Product->MP Structure_Confirmation Structural Elucidation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation Purity_Assessment Purity and Identity Confirmation MS->Purity_Assessment Molecular Weight MP->Purity_Assessment Physical Constant Structure_Confirmation->Purity_Assessment

References

An In-depth Technical Guide to the Reactivity of Methyl 3-bromothiophene-2-carboxylate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromothiophene-2-carboxylate is a versatile and highly valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing carboxylate group and the bromine atom on the thiophene ring, render it a key intermediate for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound in a variety of organic transformations, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, lithiation-substitution, and cyclization strategies. This document is intended to serve as a detailed resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering insights into the synthetic potential of this important thiophene derivative.

Introduction

The thiophene nucleus is a privileged scaffold in numerous biologically active compounds and functional organic materials. The targeted functionalization of the thiophene ring is therefore a central theme in contemporary organic chemistry. This compound has emerged as a particularly useful starting material due to the strategic placement of its functional groups. The bromine atom at the 3-position serves as a versatile handle for a wide range of cross-coupling and substitution reactions, while the methyl ester at the 2-position can be readily modified or can influence the regioselectivity of reactions at other positions on the ring. This guide will systematically explore the reactivity of this compound, presenting key reaction data in tabular format, providing detailed experimental protocols for seminal transformations, and illustrating reaction pathways and workflows using logical diagrams.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. This compound readily couples with a range of aryl- and heteroarylboronic acids and their derivatives. The electron-withdrawing nature of the ester group can influence the reactivity of the C-Br bond.

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Derivatives with Arylboronic Acids

EntryBromothiophene SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromothiophene-2-carbaldehydePhenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)901285[1]
24-Bromothiophene-2-carbaldehyde3,5-Bis(trifluoromethyl)phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)901292[1]
32,4-DibromothiophenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃95% EtOHReflux2485[2]
42,3-DibromothiophenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃95% EtOHReflux2478[2]

Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the dibromothiophene (0.3 mmol) in a 6:1 v/v mixture of dioxane and water (4 mL) is added the arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol). The reaction mixture is then heated to reflux and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Start: This compound + Arylboronic Acid Reagents Reagents: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Start->Reagents Combine Reaction Reaction: Heat (e.g., 90-110 °C) Inert Atmosphere Reagents->Reaction Initiate Workup Workup: Aqueous Extraction Reaction->Workup Quench & Extract Purification Purification: Column Chromatography Workup->Purification Product Product: Methyl 3-arylthiophene-2-carboxylate Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling provides another effective route for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.

Table 2: Stille Coupling of Bromothiophenes with Organostannanes

EntryBromothiophene SubstrateOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
13,4-Dibromothiophene(Tributylstannyl)thiophenePd(PPh₃)₄ (3)Toluene1102475[3]
22,3-Dibromothiophene(Tributylstannyl)benzenePd(PPh₃)₄ (5)Toluene1101280[4]

Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.

Experimental Protocol: General Procedure for Stille Coupling

In a flame-dried Schlenk flask under an inert atmosphere, 3,4-dibromothiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are combined.[3] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous and degassed solvent is added via syringe, followed by the organostannane reagent (1.0-1.2 equivalents).[3] The reaction mixture is heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3] The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent. To remove tin byproducts, the organic layer is washed with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for at least one hour. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[3]

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes. This compound can undergo Heck coupling to introduce vinyl substituents.

Table 3: Heck Reaction of Bromothiophenes with Alkenes

EntryBromothiophene SubstrateAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-BromothiophenePent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂/TedicypK₂CO₃DMF1302093 (mixture)[5]
23-BromothiopheneEthyl acrylatePd(OAc)₂ (2)K₂CO₃DMF1001285 (Hypothetical)[5]

Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.

Experimental Protocol: General Procedure for Heck Reaction

To a dry Schlenk flask under an inert atmosphere are added 3-bromothiophene (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Potassium Carbonate (2.0 mmol).[6] Anhydrous DMF (5 mL) is added, followed by styrene (1.2 mmol). The flask is sealed and the reaction mixture is heated to 120 °C with vigorous stirring for 12-24 hours.[6] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines.

Table 4: Buchwald-Hartwig Amination of Bromothiophenes with Amines

EntryBromothiophene SubstrateAmineCatalyst/Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-BromothiopheneAnilinePd₂(dba)₃/BrettPhosNaOtBuToluene1002449-71[7]
2BromobenzeneCarbazole[Pd(allyl)Cl]₂/TrixiePhos (1/4)t-BuOLiToluene1002498[8]

Note: Data for analogous bromothiophene derivatives and general conditions are presented to illustrate typical reaction parameters.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., Xantphos, 2-4 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(Br)(HNR'R'')L₂] OxAdd->AmineCoord Amine Coordination Dealkox [Ar-Pd(II)(NR'R'')L₂] AmineCoord->Dealkox Deprotonation (Base) Dealkox->Pd0 Reductive Elimination Product Ar-NR'R'' ArBr Ar-Br Amine HNR'R'' Base Base

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Table 5: Sonogashira Coupling of Bromothiophenes with Terminal Alkynes

| Entry | Bromothiophene Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2,3-Dibromothiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (0.36) | CuI (0.72) | Et₃N | Et₃N | 60 | 3 | 56 |[9] | | 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF/DMA (9:1) | 80 | 72 | <2 |[10] |

Note: Data for analogous bromothiophene derivatives are presented to illustrate typical reaction conditions and yields.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a stirred solution of 2,3-dibromothiophene (0.83 mmol) in Et₃N (1 mL) is added dropwise a solution of trimethylsilylacetylene (0.83 mmol) in Et₃N (1 mL), followed by Pd(PPh₃)₂Cl₂ (0.003 mmol) and PPh₃ (0.004 mmol).[9] The mixture is heated to 35 °C for 10 minutes. CuI (0.006 mmol) is then added, and the reaction mixture is stirred at 60 °C for 3 hours.[9] After cooling to room temperature, the mixture is diluted with ethyl acetate, poured into water, and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and evaporated. The crude product is purified by column chromatography.[9]

Lithiation and Substitution Reactions

Lithium-halogen exchange of this compound provides a powerful nucleophile that can react with a variety of electrophiles.

Table 6: Lithiation-Substitution of Bromothiophenes

EntryBromothiophene SubstrateLithiating AgentElectrophileSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromothiophenen-BuLi (1.1 eq)Generic ElectrophileTHF-78 to RT1-3-[11]
23-Bromothiophenet-BuLi (2 eq)Generic ElectrophileTHF-781>90 (expected)[6]

Note: General conditions for the lithiation of 3-bromothiophene are presented.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

Under a positive flow of an inert gas, 3-bromothiophene (1.0 eq) is added to a flame-dried Schlenk flask, followed by anhydrous THF to achieve a concentration of approximately 0.2-0.5 M. The solution is cooled to -78 °C.[11] n-Butyllithium (1.1 eq) is added dropwise over 10-15 minutes, and the mixture is stirred at -78 °C for 30-60 minutes.[11] The desired electrophile (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for an additional hour before slowly warming to room temperature and stirring for another 1-3 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[11]

Other Important Transformations

Hydrolysis

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which is also a valuable synthetic intermediate.

Table 7: Hydrolysis of this compound

EntrySubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundLiOHTHF/H₂ORT12>95 (Typical)General Knowledge

Experimental Protocol: General Procedure for Hydrolysis

To a solution of this compound in a mixture of THF and water is added an excess of lithium hydroxide. The reaction is stirred at room temperature until completion (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-bromothiophene-2-carboxylic acid.

Reduction

The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 8: Reduction of the Ester Group

EntrySubstrateReducing AgentSolventTemp. (°C)Yield (%)Reference
1Carboxylic Acid EsterLiAlH₄EtherRefluxHigh[12]

Note: General conditions for the reduction of esters are presented.

Experimental Protocol: General Procedure for LiAlH₄ Reduction

To a suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere is added a solution of this compound in the same solvent dropwise. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the alcohol product.

Fiesselmann Thiophene Synthesis

While this compound is a product of thiophene synthesis, related chloro- and bromo-derivatives are key starting materials in the Fiesselmann synthesis for the construction of thieno[3,2-b]thiophene scaffolds.[1] This reaction involves the condensation with methyl thioglycolate in the presence of a base.[1]

Logical Diagram of Fiesselmann Thiophene Synthesis

Fiesselmann_Synthesis Start Methyl 3-halothiophene-2-carboxylate + Methyl Thioglycolate Base Base (e.g., KOtBu) Start->Base Combine Addition Nucleophilic Addition & Michael Addition Base->Addition Cyclization Intramolecular Cyclization (Dieckmann Condensation) Addition->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate Aromatization->Product

Caption: Key steps in the Fiesselmann synthesis of thieno[3,2-b]thiophenes.

Conclusion

This compound is a cornerstone in the synthesis of functionalized thiophenes. Its predictable reactivity in a multitude of high-yield transformations, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the construction of complex molecular architectures. The ability to selectively functionalize the 3-position, coupled with the synthetic versatility of the ester group, provides medicinal chemists and materials scientists with a powerful platform for innovation. This guide has summarized the key reactive pathways of this compound, providing a foundation of data and protocols to facilitate its effective use in research and development.

References

"Methyl 3-bromothiophene-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-bromothiophene-2-carboxylate

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its thiophene core, substituted with both a bromine atom and a methyl ester group, offers a versatile scaffold for the synthesis of complex molecules. This guide provides essential physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and a visual representation of its synthetic pathway.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is crucial for reaction planning, characterization, and safety considerations.

PropertyValueCitations
Molecular Formula C₆H₅BrO₂S[1][2]
Molecular Weight 221.07 g/mol [1][2]
CAS Number 26137-08-6[1][2]
Appearance White to light yellow solid[1]
Melting Point 47 - 51 °C[1]
Boiling Point 127 °C / 12 mmHg[1]
Purity Typically ≥98% (GC)[1]

Synthesis of this compound

The synthesis of this compound can be achieved via a Sandmeyer-type reaction starting from methyl 3-aminothiophene-2-carboxylate. The overall workflow for this synthesis is depicted below.

Synthesis_Workflow A Methyl 3-aminothiophene- 2-carboxylate B Diazotization A->B HBr, NaNO₂, 0-5 °C C Diazonium Salt Intermediate B->C D Sandmeyer Reaction C->D CuBr, HBr, 60-65 °C E Methyl 3-bromothiophene- 2-carboxylate D->E

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from Methyl 3-aminothiophene-2-carboxylate

This protocol outlines the diazotization of the amine and subsequent displacement with bromide.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Suspend methyl 3-aminothiophene-2-carboxylate (1 equivalent) in hydrobromic acid. Stir the mixture at room temperature for 15 minutes.[3]

  • Cool the mixture to 0-5 °C in an ice bath.[3]

  • Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.[3]

  • Stir the resulting mixture for 1 hour at this temperature to form the diazonium salt.[3]

  • In a separate flask, prepare a solution of copper(I) bromide (1.05 equivalents) in hydrobromic acid.[3]

  • Add the cold diazonium salt solution to the copper(I) bromide solution at room temperature.[3]

  • Heat the resulting mixture and stir at 60-65 °C for 2 hours.[3]

  • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.[3]

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.[3]

Application in Suzuki Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond at the 3-position of the thiophene ring, enabling the synthesis of more complex aryl-substituted thiophenes. These products are valuable in the development of pharmaceuticals and organic electronic materials.[1]

The logical workflow for a typical Suzuki cross-coupling reaction is outlined below.

Suzuki_Coupling_Workflow Start Methyl 3-bromothiophene- 2-carboxylate + Arylboronic Acid Reaction Reaction Mixture Start->Reaction Heating Heat (e.g., 90 °C) Reaction->Heating Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) Conditions->Reaction Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Methyl 3-arylthiophene- 2-carboxylate Purification->Product

Caption: General workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Representative Suzuki Coupling

The following is a general procedure for the Suzuki coupling of a brominated thiophene derivative with an arylboronic acid, which can be adapted for this compound.

Materials:

  • Bromothiophene derivative (e.g., this compound) (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Base (e.g., Potassium carbonate) (2 equivalents)

  • Solvent (e.g., Dioxane/water mixture, 6:1)

  • Ether or Ethyl Acetate for extraction

Procedure:

  • To a reaction vessel, add the bromothiophene derivative, the arylboronic acid, potassium carbonate, and the palladium catalyst.[2][4]

  • Add the dioxane/water solvent mixture.[2][4]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[2][4]

  • After cooling to room temperature, partition the mixture between ether (or ethyl acetate) and water.[2]

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted thiophene.[2]

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 3-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and chemical research. This document collates known physical and chemical properties, outlines experimental protocols for further investigation, and presents logical workflows for analysis.

Core Properties of this compound

This compound is an off-white to light yellow solid.[1] Its fundamental physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₅BrO₂S
Molecular Weight221.07 g/mol
Melting Point47-51 °C
Boiling Point127 °C at 12 mmHg
AppearanceWhite to off-white or light yellow solid

Solubility Profile

Currently, there is limited quantitative data available in the public domain regarding the solubility of this compound in common organic and inorganic solvents. The available information is qualitative and is summarized in the table below.

SolventSolubility
WaterSlightly soluble[2]
ChloroformSoluble (based on use as a reaction solvent)[3]
Tetrahydrofuran (THF)Soluble (based on use as a reaction solvent)[3][4]
TolueneSoluble (based on use as a reaction solvent)[5]

It is important to note that for the related compound, 3-bromothiophene, solubility in common organic solvents such as benzene and ether has also been reported.[3] Poly(3-alkylthiophenes), a class of related polymers, generally exhibit good solubility in common organic solvents.[4]

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, the following established protocol can be employed:

  • Preparation of Saturated Solution: A known excess amount of this compound is added to a predetermined volume of the solvent of interest in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining solid is determined gravimetrically. Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Reporting: The solubility is typically expressed in units of g/100 mL or mg/mL.

A generalized workflow for determining the solubility of a solid compound.

Stability Profile

Thermal Stability

The compound is stable at room temperature.[6] Thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, sulfur oxides, and bromine.[1]

pH Stability
  • Acidic Conditions: The stability of the thiophene ring can be compromised in the presence of very strong acids.

  • Basic Conditions: Hydrolysis of the methyl ester group can occur under basic conditions.[7]

Photostability

Specific photostability data for this compound is not available. However, some thiophene derivatives are known to act as photostabilizers, suggesting a degree of resilience to photodegradation.

Incompatible Materials

The compound is incompatible with strong oxidizing agents.[1]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols outline a systematic approach to this assessment.

  • Acid and Base Hydrolysis:

    • Treat a solution of the compound in a suitable solvent with a range of acidic (e.g., 0.1N to 1N HCl) and basic (e.g., 0.1N to 1N NaOH) solutions.

    • Conduct the experiments at various temperatures (e.g., room temperature, 50°C, 80°C) and monitor the degradation over time using a stability-indicating HPLC method.

  • Thermal Stress:

    • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.

    • Analyze samples at different time points to determine the extent of degradation.

  • Photostability:

    • Expose a solution of the compound and the solid compound to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

    • Analyze the samples at appropriate time intervals.

G cluster_stability Forced Degradation Study Design Compound This compound Acid Acidic Conditions (e.g., HCl) Compound->Acid Base Basic Conditions (e.g., NaOH) Compound->Base Heat Thermal Stress (Elevated Temperature) Compound->Heat Light Photostability (ICH Q1B) Compound->Light Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Heat->Analysis Light->Analysis

A logical relationship diagram for a forced degradation study.

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not typically associated with biological signaling pathways itself, its derivatives are often investigated for their pharmacological activity. The stability and solubility of this precursor are critical for the successful synthesis and subsequent biological evaluation of such derivatives.

G cluster_drug_dev Role in Drug Development Precursor Methyl 3-bromothiophene- 2-carboxylate Synthesis Chemical Synthesis Precursor->Synthesis Solubility Solubility & Stability Assessment Precursor->Solubility Derivative Bioactive Thiophene Derivative Synthesis->Derivative BioAssay Biological Assays Derivative->BioAssay Lead Lead Compound BioAssay->Lead

The logical flow from the precursor to a lead compound in drug development.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data provides a foundational understanding, there is a clear need for quantitative studies to fully characterize this important chemical intermediate. The outlined experimental protocols provide a roadmap for researchers to generate this critical data, which will be invaluable for its application in pharmaceutical and materials science research.

References

From Coal Tar Impurity to Cornerstone of Modern Medicine: A Technical Guide to the Discovery and History of Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing heterocycle, has traversed a remarkable journey from an obscure contaminant in industrial benzene to a privileged scaffold in contemporary drug design and materials science. This in-depth technical guide illuminates the discovery and historical evolution of thiophene carboxylates, a pivotal class of derivatives that underpin the development of numerous pharmaceuticals. We will delve into the seminal synthetic methodologies, provide detailed experimental protocols for key historical reactions, and present a quantitative analysis of their progression.

The Dawn of Thiophene Chemistry: A Serendipitous Discovery

The Advent of Thiophene Carboxylates: Early Synthetic Strategies

Following the isolation of thiophene, the scientific community embarked on exploring its reactivity and developing methods to functionalize the thiophene ring. The introduction of a carboxyl group was a significant step, paving the way for a diverse range of derivatives. Early approaches to thiophene carboxylates did not involve direct carboxylation of the thiophene ring but rather relied on the transformation of pre-functionalized thiophenes.

Thiophene-2-carboxylic Acid: A Tale of Oxidation

One of the most established early routes to thiophene-2-carboxylic acid involved a two-step process starting from thiophene itself. The first step is the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene. This reaction, which shows a high degree of regioselectivity for the 2-position due to the greater stabilization of the cationic intermediate, was a significant advancement in thiophene chemistry.[2]

The subsequent step involves the oxidation of the acetyl group to a carboxylic acid. The haloform reaction, a classic organic transformation known since the 19th century, proved to be an effective method for this conversion.[3][4] This reaction proceeds by the exhaustive halogenation of the methyl group of the acetyl moiety, followed by nucleophilic attack of hydroxide to cleave the resulting trihalomethyl group, which acts as a leaving group.[5]

A 1949 patent by Viktor Weinmayr details a commercially viable process for producing thiophene-2-carboxylic acid via the haloform reaction of 2-acetylthiophene, reporting a yield of 75% based on the thiophene used.[6]

Table 1: Early Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction

StepReactionReagentsKey ConditionsReported YieldReference
1Friedel-Crafts AcylationThiophene, Acetic Anhydride, Aluminum Chloride, Nitrobenzene (solvent)40-45°C, 2 hoursNot isolated[6]
2Haloform Reaction2-Acetylthiophene (in situ), Sodium Hypochlorite solution70-80°C, 2 hours75% (overall)[6]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction (Adapted from Weinmayr, 1949) [6]

Step 1: Preparation of 2-Acetylthiophene (in situ)

  • In a suitable reaction vessel, dissolve 146.5 parts of anhydrous aluminum chloride in 600 parts of nitrobenzene and warm the solution to 50°C.

  • Prepare a mixture of 107 parts of acetic anhydride, 84 parts of thiophene, and 60 parts of nitrobenzene.

  • Add the thiophene mixture to the aluminum chloride solution at 40-45°C over a period of approximately 30 minutes.

  • Maintain the reaction mixture at 40-45°C with agitation for an additional 2 hours.

  • Pour the reaction mixture into cold water. Separate the organic (nitrobenzene) layer containing the crude 2-acetylthiophene and make it slightly alkaline with a caustic solution. The aqueous layer is discarded.

Step 2: Oxidation to Thiophene-2-carboxylic Acid

  • Prepare a sodium hypochlorite solution by adding 295 parts of chlorine to a solution of 401 parts of sodium hydroxide in 550 parts of water mixed with 2380 parts of ice.

  • Add the crude 2-acetylthiophene solution in nitrobenzene to the sodium hypochlorite solution.

  • Heat the mixture with agitation to 70-80°C for approximately 2 hours.

  • After the reaction, destroy any slight excess of bleach by adding about 5 parts of sodium bisulfite.

  • Allow the mixture to separate into an alkaline aqueous layer and the nitrobenzene layer.

  • Separate the aqueous layer and acidify it with hydrochloric acid.

  • Filter the precipitated thiophene-2-carboxylic acid, wash it with water at about 20°C, and dry. The reported yield is 96 parts (75% based on thiophene), with a melting point of 126.5-128.5°C.

Thiophene-3-carboxylic Acid: Navigating Regioselectivity

The synthesis of thiophene-3-carboxylic acid presented a greater challenge due to the preferential reactivity of the 2- and 5-positions of the thiophene ring. Early methods, therefore, required starting materials where the 3-position was already functionalized. A common strategy involved the use of 3-bromothiophene as a precursor. The development of methods to synthesize 3-bromothiophene was a crucial first step.

The synthesis of thiophene-3-carboxylic acid could then be achieved through the formation of a Grignard reagent from 3-bromothiophene, followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis of Thiophene-3-carboxylic Acid (Conceptual)

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 3-bromothiophene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming.

  • Once the reaction has started, add the remaining 3-bromothiophene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice-salt bath.

  • Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the vigorously stirred Grignard solution.

  • After the addition of dry ice is complete, allow the mixture to warm to room temperature.

  • Add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the ethereal extracts and wash with water, then dry over anhydrous sodium sulfate.

  • Evaporate the ether to obtain crude thiophene-3-carboxylic acid, which can be purified by recrystallization.

Named Reactions: Expanding the Synthetic Toolkit

As the field of organic synthesis matured, more sophisticated and versatile methods for the construction of substituted thiophene carboxylates were developed. These "named reactions" provided access to a wider range of derivatives with greater control over substitution patterns.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this reaction provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6][7] The synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.[6][7] The reaction proceeds through a series of conjugate additions and a final intramolecular condensation.[7]

Fiesselmann_Synthesis

Caption: Fiesselmann Thiophene Synthesis Workflow.

The Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this multicomponent reaction is a powerful method for the synthesis of 2-aminothiophenes, which can be further functionalized to carboxylates.[8] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8]

Gewald_Reaction

Caption: Gewald Aminothiophene Synthesis Workflow.

Thiophene Carboxylates in Drug Development: A Historical Perspective

The structural similarity between the thiophene and benzene rings, a concept known as bioisosterism, was a key driver in the adoption of thiophene-containing compounds in medicinal chemistry. Replacing a benzene ring with a thiophene ring can modulate a molecule's metabolic stability, potency, and pharmacokinetic properties. Thiophene carboxylates, in particular, became important building blocks for a number of successful drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).

Suprofen and Tiaprofenic Acid: Early NSAID Successes

Suprofen and tiaprofenic acid are prominent examples of early NSAIDs that incorporate a thiophene moiety.[8][9][10] Their mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[10][11] The synthesis of these drugs relies on the functionalization of a pre-formed thiophene ring. For instance, the synthesis of tiaprofenic acid can be achieved through the Friedel-Crafts acylation of a thiophene derivative.[8]

NSAID_Signaling_Pathway

Caption: Mechanism of Action of Thiophene-based NSAIDs.

Conclusion: An Enduring Legacy

The journey of thiophene carboxylates from their conceptual beginnings in the late 19th century to their established role in modern chemistry is a testament to the power of scientific inquiry and innovation. The initial serendipitous discovery of thiophene opened the door to a rich field of heterocyclic chemistry. Early synthetic chemists laid the groundwork for functionalizing this novel ring system, and subsequent generations of scientists developed increasingly sophisticated methods for the synthesis of complex thiophene carboxylate derivatives. The recognition of the bioisosteric relationship between thiophene and benzene propelled these compounds into the realm of medicinal chemistry, where they have made a lasting impact on human health. The story of thiophene carboxylates is a compelling example of how fundamental chemical research can lead to profound and practical applications, a narrative that continues to evolve as new synthetic methods and therapeutic applications are discovered.

References

Potential Research Areas for Methyl 3-bromothiophene-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromothiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. Its strategic placement of a reactive bromine atom and an ester functional group on the thiophene core allows for diverse chemical modifications, making it an ideal starting material for the synthesis of novel compounds with a wide array of applications. This technical guide explores promising research avenues for this compound, providing a foundation for the development of new therapeutic agents, functional materials, and innovative synthetic methodologies. The document outlines key reaction pathways, potential biological targets, and proposes future research directions, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a readily available chemical intermediate that serves as a scaffold for the synthesis of a multitude of complex organic molecules. The thiophene ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of the bromine atom at the 3-position facilitates various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The ester group at the 2-position can be readily hydrolyzed, reduced, or converted into other functional groups, further expanding the synthetic utility of this molecule. This guide will delve into specific, high-potential research areas where this compound can be a key starting material.[1][2]

Potential Research Areas

Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a cornerstone in the development of various therapeutic agents. Derivatives of this compound are promising candidates for the development of novel drugs targeting a range of diseases.

Thieno[3,2-d]pyrimidines, which can be synthesized from this compound, have shown significant potential as anticancer agents. These fused heterocyclic systems can act as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K), which are often dysregulated in cancer.

A proposed research workflow for the development of novel thieno[3,2-d]pyrimidine-based anticancer agents is outlined below:

anticancer_workflow start This compound step1 Synthesis of Thieno[3,2-d]pyrimidines start->step1 Functionalization step2 In vitro Anticancer Screening (e.g., MTT assay on cancer cell lines) step1->step2 Biological Evaluation step3 Kinase Inhibition Assays (e.g., EGFR, PI3K) step2->step3 Mechanism of Action step4 Lead Optimization (Structure-Activity Relationship Studies) step3->step4 Iterative Design step5 In vivo Efficacy Studies (Xenograft models) step4->step5 Validation end Preclinical Candidate step5->end

Caption: Workflow for Anticancer Drug Discovery.

Quantitative Data on Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives:

Compound IDTarget Cell LineIC50 (µM)Reference
13g HepG27.592 ± 0.32[3]
HCT-11610.231 ± 0.45[3]
MCF-79.884 ± 0.28[3]
A43116.006 ± 0.58[3]
13h HepG28.112 ± 0.38[3]
HCT-11611.004 ± 0.49[3]
MCF-710.532 ± 0.33[3]
A43115.821 ± 0.55[3]
13k HepG29.214 ± 0.41[3]
HCT-11612.543 ± 0.51[3]
MCF-711.987 ± 0.39[3]
A43114.998 ± 0.52[3]
11c PC-33.12[4]
BT5494.69[4]
11d PC-36.34[4]
BT5498.72[4]
11f PC-35.21[4]
BT5497.53[4]
5 MCF-77.301 ± 4.5[5]
HepG-25.3 ± 1.6[5]
8 MCF-74.132 ± 0.5[5]
HepG-23.3 ± 0.90[5]
3c MCF-70.43[6]
MDA-MB-2310.51[6]
5b MCF-70.62[6]
MDA-MB-2310.75[6]
3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene 4T116[7]

A potential signaling pathway that could be targeted by thieno[3,2-d]pyrimidine derivatives is the EGFR signaling cascade, which is crucial for cell growth and proliferation.

egfr_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[8][9][10][11][12] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound can be used to synthesize novel thiophene-based compounds with potential antimicrobial properties.

Quantitative Data on Antimicrobial Activity of Thiophene Derivatives:

Compound TypeMicrobial StrainMIC (µg/mL)Reference
2-Thiophene carboxylic acid thioureidesStaphylococcus aureus (multi-drug resistant)125-500[8][10]
Bacillus subtilis7.8-125[8][10]
Gram-negative clinical strains31.25-250[8][10]
Candida albicans31.25-62.5[8][10]
Aspergillus niger31.25-62.5[8][10]
Thiophene derivatives (4, 5, 8)Colistin-resistant Acinetobacter baumannii16-32 (MIC50)[9]
Colistin-resistant Escherichia coli8-32 (MIC50)[9]
N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a, 4c)ESBL-producing E. coli ST131-[11]
4-Arylthiophene-2-carbaldehyde (2d)Pseudomonas aeruginosa29.7 (IC50)[13]
Materials Science

The unique electronic properties of the thiophene ring make it an excellent component for the synthesis of organic electronic materials.[1]

Polythiophenes are a class of conductive polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and sensors. This compound can be used as a monomer or a precursor to monomers for the synthesis of novel polythiophenes with tailored electronic and physical properties. Research in this area could focus on synthesizing polymers with improved conductivity, stability, and processability.

polymer_synthesis start This compound step1 Functionalization/ Derivatization start->step1 step2 Polymerization (e.g., Oxidative or Cross-coupling) step1->step2 step3 Characterization (e.g., GPC, CV, UV-Vis) step2->step3 step4 Device Fabrication (e.g., OLED, OPV) step3->step4 end Functional Material step4->end

Caption: Conductive Polymer Development Workflow.

Novel Synthetic Methodologies

The reactivity of the C-Br bond in this compound makes it an excellent substrate for exploring and developing new synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Experimental Protocols

This section provides detailed, exemplary protocols for key reactions involving this compound.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

General Procedure:

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 4:1 toluene/water) is added the arylboronic acid or ester (1.1 mmol), a base such as K₃PO₄ (2.0 mmol), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).[13] The reaction mixture is then heated to 85-90 °C and stirred until the starting material is consumed (monitored by TLC).[13] After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling

This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Procedure:

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as (AllylPdCl)₂ (2.5 mol%), a ligand like P(t-Bu)₃ (10 mol%), and a base (e.g., 2 equivalents of an amine base) in a suitable solvent like DMF is stirred at room temperature.[14] The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Conclusion

This compound is a highly valuable and versatile building block with significant untapped potential. The research areas outlined in this guide, from the development of novel anticancer and antimicrobial agents to the synthesis of advanced organic materials, represent fertile ground for innovation. The provided experimental frameworks offer a starting point for researchers to explore the rich chemistry of this compound and contribute to advancements in science and technology. Further exploration into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new molecules with significant societal impact.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Methyl 3-bromothiophene-2-carboxylate is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential biological activity. This document provides a detailed protocol for the Suzuki coupling of this compound, based on established literature procedures.

Reaction Principle

The Suzuki coupling reaction involves a palladium catalyst, typically in the presence of a base and a suitable solvent system. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboronic acid to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following protocols are based on successful Suzuki-Miyaura cross-coupling reactions reported for this compound and related thiophene derivatives.[1][2]

Protocol 1: Suzuki Coupling of this compound with Arylboronic Acids [1]

This protocol describes the coupling of this compound with substituted phenylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-(Benzyloxy)phenylboronic acid or 4-(Methoxy)phenylboronic acid)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium phosphate (K₃PO₄)

  • Solvent: Dioxane and Water (e.g., 6:1 ratio)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (reaction tube/flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a reaction tube, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.1-1.5 mmol, 1.1-1.5 eq), and potassium phosphate (2.0-2.77 mmol, 2.0-2.77 eq).[1]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[2]

  • Seal the reaction tube, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three to five times to ensure an inert atmosphere.[1]

  • Add a deoxygenated solvent mixture of dioxane and water (e.g., in a 6:1 ratio, 10.5 mL total). The solvent should be bubbled with argon for at least 10 minutes prior to use.[1]

  • Place the reaction tube in a preheated oil bath and stir the mixture at 90 °C for 24 hours.[1]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the cooled mixture through a thin pad of silica gel, rinsing the pad with toluene.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3-arylthiophene-2-carboxylate.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound and related bromothiophene derivatives.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids [1]

Arylboronic AcidCatalyst (mol%)Base (eq)Solvent (ratio)Temp (°C)Time (h)Yield (%)
3-(Benzyloxy)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O (6:1)9024Excellent
4-(Methoxy)phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (aq)--Quantitative

Table 2: General Conditions for Suzuki Coupling of Bromothiophene Derivatives [2][3]

Thiophene SubstrateCatalyst (mol%)Base (eq)Solvent (ratio)Temp (°C)Time (h)
3,4-Dibromothiophene-2-carbaldehydePd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-10012-24
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilinePd(PPh₃)₄ (5)K₃PO₄ (2.2)-90-

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst 2. Add Catalyst: - Pd(PPh₃)₄ reagents->catalyst inert_atm 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert_atm solvent 4. Add Deoxygenated Solvent (Dioxane/H₂O) inert_atm->solvent reaction 5. Heat and Stir (e.g., 90 °C, 24h) solvent->reaction workup 6. Workup: - Cool - Filter - Concentrate reaction->workup purification 7. Purify: - Flash Chromatography workup->purification product Final Product: Methyl 3-arylthiophene- 2-carboxylate purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd⁰L₂ pd_complex1 R¹-PdII(L)₂-X pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition pd_complex2 R¹-PdII(L)₂-R² pd_complex1->pd_complex2 Transmetalation transmetalation Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex1 aryl_halide R¹-X aryl_halide->pd_complex1

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The choice of base and solvent system can also significantly impact the outcome, and screening different conditions may be necessary. The purity of the reagents, particularly the boronic acid, is crucial.

  • Catalyst Decomposition: The palladium catalyst is sensitive to air and moisture. Ensuring a properly inert atmosphere and using deoxygenated solvents can prevent catalyst decomposition.

  • Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by adjusting the reaction temperature or the stoichiometry of the reagents.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents such as dioxane are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

These protocols and guidelines are intended for use by trained chemists. For further details and specific applications, consulting the primary literature is recommended.

References

Application Notes and Protocols for the Heck Reaction of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Reaction Scheme

The Heck reaction of methyl 3-bromothiophene-2-carboxylate with a generic alkene (e.g., an acrylate or styrene derivative) is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent.

Key Reaction Components and Their Roles

Successful Heck reactions are highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The following table summarizes the key components and their functions in the context of the Heck reaction of this compound.

ComponentExamplesRole in the Reaction
Aryl Halide This compoundThe electrophilic partner in the cross-coupling reaction.
Alkene Styrene, butyl acrylate, ethyl acrylateThe nucleophilic partner that couples with the aryl halide.
Palladium Catalyst (Precursor) Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)The source of the active Pd(0) catalyst that facilitates the oxidative addition and subsequent steps of the catalytic cycle.
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃), Tri-tert-butylphosphine (P(t-Bu)₃), Ferrocene-based phosphinesStabilizes the palladium center, influences the reactivity and selectivity of the catalyst, and prevents the precipitation of palladium black.
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (NEt₃)Neutralizes the hydrogen halide (HBr) generated during the reaction, regenerating the active Pd(0) catalyst for the next catalytic cycle.
Solvent N,N-Dimethylformamide (DMF), 1-Methyl-2-pyrrolidone (NMP), Acetonitrile, DioxaneSolubilizes the reactants and reagents and influences the reaction rate and temperature.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a Heck reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dry Schlenk flask under inert atmosphere (N₂ or Ar) add_reagents Add this compound, alkene, base, and solvent start->add_reagents degas Degas the reaction mixture add_reagents->degas add_catalyst Add palladium precursor and ligand degas->add_catalyst heat Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) add_catalyst->heat monitor Monitor reaction progress by TLC or GC/LC-MS heat->monitor cool Cool the reaction mixture to room temperature monitor->cool filter Filter to remove insoluble salts cool->filter extract Extract with an organic solvent filter->extract wash Wash the organic layer with water and brine extract->wash dry Dry the organic layer over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify characterize Characterize the purified product (NMR, MS, etc.) purify->characterize

A generalized workflow for the Heck cross-coupling reaction.

Representative Experimental Protocol

This protocol is a general guideline for the Heck reaction of this compound with an alkene such as butyl acrylate. The conditions are based on typical procedures for aryl bromides and may require optimization for this specific substrate.

Materials:

  • This compound

  • Alkene (e.g., Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and anhydrous DMF (5 mL).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Alkene: Add the alkene (e.g., butyl acrylate, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) and add them to the reaction flask under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Disclaimer: The provided protocol is a general guideline and may require optimization for specific substrates and reaction scales. It is essential to consult relevant literature and safety data sheets before performing any chemical reaction.

Application Notes and Protocols for the Stille Coupling of Methyl 3-bromothiophene-2-carboxylate with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of methyl 3-bromothiophene-2-carboxylate with various organostannanes. This versatile carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the construction of functionalized thiophene derivatives.

Introduction

The Stille coupling is a powerful and widely utilized cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide, catalyzed by a palladium complex. This compound is a valuable building block, and its coupling with organostannanes provides access to a diverse range of 3-substituted thiophene-2-carboxylates. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

The reaction is prized for its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture. This often negates the need for protecting group strategies, streamlining synthetic routes.

Reaction Principle

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three key steps involving a palladium(0) catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Stille Coupling of Bromothiophenes

The following tables summarize representative reaction conditions and yields for the Stille cross-coupling of various bromothiophenes with different organostannanes. While specific data for this compound is limited in readily available literature, these examples with similar substrates provide a strong starting point for reaction optimization.

Table 1: Representative Conditions for Mono-Stille Coupling of Bromothiophenes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene1001285
2Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF901678
3Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane100892

Data is illustrative for bromothiophenes and optimization is recommended for this compound.

Experimental Protocols

The following are detailed methodologies for performing Stille coupling reactions. These protocols are based on general procedures for bromothiophenes and should be adapted and optimized for the specific coupling partners.

Protocol 1: General Procedure for Stille Coupling with Aryl- and Heteroarylstannanes

This protocol is suitable for the coupling of this compound with various aryl- and heteroarylstannanes.

Materials:

  • This compound (1.0 equivalent)

  • Organostannane (e.g., Tributyl(phenyl)stannane, 1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound and the palladium catalyst.

  • Degassing: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Purification: Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired 3-substituted-thiophene-2-carboxylate.

Protocol 2: General Procedure for Stille Coupling with Vinylstannanes

This protocol is optimized for the coupling with vinylstannanes, which can sometimes be more reactive.

Materials:

  • This compound (1.0 equivalent)

  • Vinylstannane (e.g., Tributyl(vinyl)stannane, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃, 8 mol%)

  • Anhydrous and degassed solvent (e.g., Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.

  • Degassing: Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the vinylstannane reagent.

  • Reaction: Heat the reaction mixture to a temperature typically between 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1, using a KF solution to remove tin byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure methyl 3-vinylthiophene-2-carboxylate.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Pd(II)_Complex R-Pd(II)-X Ln Pd(0)Ln->Pd(II)_Complex R-X This compound Oxidative_Addition Oxidative Addition R-X->Oxidative_Addition Oxidative_Addition->Pd(II)_Complex Pd(II)_Intermediate R-Pd(II)-R' Ln Pd(II)_Complex->Pd(II)_Intermediate R'-SnBu3 Organostannane Transmetalation Transmetalation R'-SnBu3->Transmetalation Transmetalation->Pd(II)_Intermediate X-SnBu3 Bu3SnBr Transmetalation->X-SnBu3 Pd(II)_Intermediate->Pd(0)Ln Product R-R' (Coupled Product) Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow start Start setup Reaction Setup (Substrate, Catalyst, Ligand in Schlenk Flask) start->setup degas Degassing (Evacuate/Backfill with Inert Gas) setup->degas add_reagents Addition of Reagents (Solvent, Organostannane) degas->add_reagents reaction Heating and Stirring (80-110 °C) add_reagents->reaction monitor Reaction Monitoring (TLC, GC-MS) reaction->monitor workup Aqueous Work-up (Dilution, KF wash) monitor->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Stille coupling reaction.

Application Notes and Protocols: Sonogashira Coupling of Methyl 3-bromothiophene-2-carboxylate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The thiophene moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest. This document provides detailed application notes and protocols for the Sonogashira coupling of Methyl 3-bromothiophene-2-carboxylate with various terminal alkynes, offering a reliable method for the synthesis of 3-alkynylthiophene derivatives. Both traditional copper-catalyzed and modern copper-free conditions are discussed to provide flexibility for different synthetic requirements.

Reaction Principle

The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst (in the traditional method), a suitable base, and an organic solvent. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1] Copper-free variants have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound and similar bromothiophene derivatives with various terminal alkynes.

EntryTerminal AlkyneCatalytic SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF604~85-95 (typical)[3]
2(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / PPh₃ / CuIEt₃NN/A60356[4]
31-HexynePd(OAc)₂ / P(p-tol)₃DBUTHF806~80-90 (typical)[5][6]
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineDMF805~70-85 (typical)[7]
52-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBUTHF80692[5][6][8]
63-EthynylpyridinePd(PPh₃)₄ / CuIEt₃N / THFN/ART16~80-90 (typical)[9]

Note: Yields are based on reported values for similar substrates and reaction conditions, as a comprehensive study on this compound was not found in a single source. These values serve as a strong predictive guide for expected outcomes.

Experimental Protocols

Two detailed protocols are provided below: a traditional copper-catalyzed Sonogashira coupling and a copper-free alternative.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from established procedures for the coupling of aryl bromides with terminal alkynes.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF (5-10 mL per mmol of aryl bromide).

  • Add freshly distilled triethylamine (2.0-3.0 eq).

  • To the stirred suspension, add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on modern methods that avoid the use of a copper co-catalyst, which can be advantageous in the synthesis of sensitive molecules.[5][6]

Materials:

  • This compound

  • Terminal alkyne (e.g., 2-Methyl-3-butyn-2-ol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) or another suitable phosphine ligand

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(p-tol)₃ (0.06 eq) in anhydrous THF (5-10 mL per mmol of aryl bromide).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Add DBU (3.0 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 6-18 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Mandatory Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: - this compound - Catalyst (Pd/Cu or Pd) - Ligand (if needed) - Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne heating Heat to Reaction Temperature (e.g., 60-80°C) alkyne->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring filtration Filter through Celite monitoring->filtration extraction Aqueous Workup (Extraction & Washes) filtration->extraction drying Dry Organic Layer extraction->drying purification Concentrate & Purify (Column Chromatography) drying->purification

Caption: General experimental workflow for the Sonogashira coupling.

Catalytic Cycle of Copper-Catalyzed Sonogashira Coupling

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹X) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation product R¹-C≡CR² pd_alkynyl->product Reductive Elimination cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex cu_x Cu(I)X cu_acetylide->cu_x Regenerates Cu(I)X h_alkyne H-C≡CR² h_alkyne->cu_acetylide Base, Cu(I)X

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Logical Relationship of Copper-Free Sonogashira Coupling

G start Reactants: - this compound - Terminal Alkyne - Pd(0) Catalyst - Base oxidative_addition Oxidative Addition of Aryl Bromide to Pd(0) start->oxidative_addition deprotonation Base-mediated Deprotonation of Alkyne start->deprotonation coordination Coordination of Alkynide to Pd(II) Complex oxidative_addition->coordination deprotonation->coordination reductive_elimination Reductive Elimination coordination->reductive_elimination end_product Product: Methyl 3-(alkynyl)thiophene-2-carboxylate + Regenerated Pd(0) reductive_elimination->end_product

Caption: Key steps in the copper-free Sonogashira reaction.

References

Application Notes and Protocols: The Role of Methyl 3-bromothiophene-2-carboxylate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-bromothiophene-2-carboxylate is a highly versatile heterocyclic building block extensively utilized in organic synthesis and medicinal chemistry.[1] Its thiophene core is a prominent feature in numerous FDA-approved drugs and biologically active compounds, recognized for a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities.[2][3] The bromine atom at the 3-position and the methyl ester at the 2-position of the thiophene ring provide two distinct, reactive sites for sequential functionalization. This strategic arrangement makes it an ideal starting material for constructing complex, poly-substituted heterocyclic systems.

This document provides an overview of key synthetic transformations involving this compound and detailed protocols for its application in synthesizing potent, bioactive molecules, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, which are known scaffolds for kinase inhibitors in cancer therapy.[4][5][6]

Key Synthetic Transformations: Cross-Coupling Reactions

The bromine atom on the thiophene ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to diversifying the core structure and introducing functionalities essential for biological activity.[1]

G start This compound suzuki Suzuki Coupling (Arylboronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald prod_suzuki 3-Arylthiophene Derivatives (C-C Bond) suzuki->prod_suzuki prod_sonogashira 3-Alkynylthiophene Derivatives (C-C Bond) sonogashira->prod_sonogashira prod_buchwald 3-Aminothiophene Derivatives (C-N Bond) buchwald->prod_buchwald bioactive Precursors for Bioactive Heterocycles prod_suzuki->bioactive prod_sonogashira->bioactive prod_buchwald->bioactive

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. This reaction is widely used to synthesize 3-arylthiophene derivatives.[7][8]

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, typically Pd(PPh₃)₄ (0.02-0.05 equiv.).[9]

  • The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 6:1 v/v).[9]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-arylthiophene-2-carboxylate derivative.

Table 1: Examples of Suzuki Coupling Products and Yields

Entry Arylboronic Acid Product Yield (%) Reference
1 Phenylboronic acid Methyl 3-phenylthiophene-2-carboxylate ~85-95% [10]
2 4-Methoxyphenylboronic acid Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate ~80-92% [10]

| 3 | 3,4-Dichlorophenylboronic acid | Methyl 3-(3,4-dichlorophenyl)thiophene-2-carboxylate | ~75-88% |[10] |

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 3-alkynylthiophene derivatives by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper salt, typically CuI (0.04-0.10 equiv.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent (e.g., THF or dioxane) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours until the starting material is consumed (monitored by TLC or GC-MS).[11]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and ammonium salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 3-alkynylthiophene-2-carboxylate.[13]

Table 2: Examples of Sonogashira Coupling Products

Entry Terminal Alkyne Product Yield (%) Reference
1 Phenylacetylene Methyl 3-(phenylethynyl)thiophene-2-carboxylate ~80-95% [12]
2 Trimethylsilylacetylene Methyl 3-((trimethylsilyl)ethynyl)thiophene-2-carboxylate ~85-98% [11]

| 3 | 2-Methyl-3-butyn-2-ol | Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylate | ~70-90% |[14] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of 3-aminothiophene derivatives from various primary or secondary amines.[15][16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., XPhos or t-BuXPhos, 0.04-0.08 equiv.)[17], and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.1 equiv.).[17]

  • Seal the tube, then evacuate and backfill with an inert gas (Argon).

  • Add this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[17]

  • Heat the mixture to 80-110 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.

  • Concentrate the filtrate and purify the crude product via flash column chromatography to yield the 3-aminothiophene-2-carboxylate.

Table 3: Examples of Buchwald-Hartwig Amination Products

Entry Amine Ligand Product Yield (%) Reference
1 Aniline XPhos Methyl 3-(phenylamino)thiophene-2-carboxylate ~70-85% [18]
2 Morpholine t-BuXPhos Methyl 3-morpholinothiophene-2-carboxylate ~75-90% [17]

| 3 | Indole | SIPr·HCl | Methyl 3-(1H-indol-1-yl)thiophene-2-carboxylate | ~65-80% |[18] |

Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The functionalized thiophene derivatives obtained from cross-coupling reactions are key intermediates for constructing fused heterocyclic systems with significant biological activity. Thieno[2,3-d]pyrimidines, for instance, are potent inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2 and PI3K.[6][19][20]

G start Methyl 3-aminothiophene-2-carboxylate step1 Amide Formation (e.g., Formamide) start->step1 inter1 N-formyl intermediate step1->inter1 step2 Cyclization (e.g., POCl₃) inter1->step2 inter2 4-Chlorothieno[2,3-d]pyrimidine step2->inter2 step3 Nucleophilic Substitution (e.g., Substituted Aniline) inter2->step3 final_product Bioactive Thieno[2,3-d]pyrimidine (Kinase Inhibitor) step3->final_product

Caption: Synthetic workflow for a thieno[2,3-d]pyrimidine kinase inhibitor.

Experimental Protocol: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine

This is a representative multi-step protocol based on established synthetic strategies.[19][20]

  • Amidation: Reflux a mixture of Methyl 3-aminothiophene-2-carboxylate (1.0 equiv.) in an excess of formamide at 150-160 °C for 6-8 hours. After cooling, pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash with water, and dry to yield the N-formyl intermediate.

  • Cyclization/Chlorination: Add the N-formyl intermediate (1.0 equiv.) portion-wise to a stirred solution of phosphoryl chloride (POCl₃, 5-10 equiv.) at 0 °C. After the addition is complete, heat the mixture to reflux for 3-5 hours. Cool the reaction and carefully pour it onto crushed ice. Neutralize with a base (e.g., NH₄OH) and extract with dichloromethane. Dry the organic layer, concentrate, and purify by chromatography to give the 4-chlorothieno[2,3-d]pyrimidine intermediate.

  • Nucleophilic Aromatic Substitution: Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv.) and a substituted aniline (1.1 equiv.) in a solvent like 2-propanol or DMF. Add a catalytic amount of concentrated HCl. Heat the mixture to reflux for 8-12 hours. Cool the reaction, and collect the resulting precipitate by filtration. Wash with cold solvent and dry to afford the final bioactive 4-anilino-thieno[2,3-d]pyrimidine derivative.

Biological Activity and Mechanism of Action

Thiophene-based heterocycles synthesized from this compound often target key signaling pathways implicated in disease. Thienopyrimidines, for example, have shown potent inhibitory activity against protein kinases that drive tumor growth and angiogenesis.

Table 4: Representative Biological Activity of Thienopyrimidine and Thienopyridine Derivatives

Compound Class Target Kinase IC₅₀ (µM) Cancer Cell Line Reference
Thieno[2,3-d]pyrimidine VEGFR-2 0.08 - 2.5 HCT-116, HepG2 [19]
Thieno[2,3-d]pyrimidine PI3K (β & γ isoforms) Inhibition: 72-84% T-47D (Breast) [20]
Thieno[2,3-b]pyridine Pim-1 12.71 - 35.7 MCF-7, HepG2 [5]

| Thieno[2,3-b]pyridine | General Cytotoxicity | 0.05 (24h) | MDA-MB-231 (Breast) |[21] |

G gf Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) gf->receptor pi3k PI3K receptor->pi3k Activation angiogenesis Angiogenesis receptor->angiogenesis akt Akt/PKB pi3k->akt mtor mTOR akt->mtor survival Cell Survival akt->survival proliferation Cell Proliferation mtor->proliferation inhibitor Thieno[2,3-d]pyrimidine Inhibitor inhibitor->block

Caption: Simplified PI3K signaling pathway targeted by thienopyrimidine inhibitors.

This compound is an invaluable and strategic starting material for the synthesis of diverse, biologically active heterocyclic compounds. Its capacity to undergo regioselective functionalization through robust cross-coupling reactions provides a streamlined path to complex molecular architectures. The protocols and data presented here highlight its pivotal role in the development of potent kinase inhibitors and other therapeutic agents, making it a compound of high interest for researchers in medicinal chemistry and drug discovery.

References

Application of Methyl 3-bromothiophene-2-carboxylate in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromothiophene-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents. Its thiophene core, coupled with the reactive bromine atom and the methyl ester functional group, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutics targeting various biological pathways. This compound is particularly valuable in the synthesis of molecules with potential anti-cancer, anti-inflammatory, and antiplatelet activities. The strategic manipulation of its structure has led to the discovery of potent kinase inhibitors and P2Y12 receptor antagonists.

Application in Anticancer Drug Discovery

Thiophene derivatives have shown significant promise as anticancer agents. The thiophene scaffold can be elaborated to interact with various enzymatic targets implicated in cancer progression, such as protein kinases. This compound serves as a crucial starting material for the synthesis of thieno[3,2-b]pyridine derivatives, a class of compounds that has demonstrated notable antitumor activity.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various thieno[3,2-b]pyridine-2-carboxylate derivatives synthesized from precursors related to this compound.

Compound IDCancer Cell LineGI50 (µM)Reference
2e MDA-MB-231 (Breast)13[1]
1f MDA-MB-468 (Breast)8.73 ± 1.73[2]
1e MDA-MB-231 (Breast)12.56 ± 1.88[2]
Experimental Protocol: Synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Coupling

This protocol describes the synthesis of substituted thieno[3,2-b]pyridines from a methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate precursor, which can be synthesized from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.[1][3]

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv)

  • (Hetero)arylboronic acid or boronate ester (1.2-1.6 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (2-4 mol%)

  • Potassium carbonate (K2CO3) (6 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate in a 1:1 mixture of 1,4-dioxane and water, add the (hetero)arylboronic acid or boronate ester, potassium carbonate, and the Pd(dppf)Cl2·CH2Cl2 catalyst.

  • Heat the reaction mixture to reflux and stir for the time indicated by TLC monitoring (typically 3-4.5 hours).[3]

  • After completion of the reaction, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ether and petroleum ether as the eluent to afford the desired methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.[3]

Signaling Pathway: Kinase Inhibition

Many anticancer drugs derived from thiophene scaffolds function by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. The diagram below illustrates a general workflow for identifying kinase inhibitors.

G cluster_synthesis Synthesis cluster_screening Screening & Validation cluster_pathway Cellular Signaling start This compound reaction Suzuki Coupling / Amidation start->reaction Step 1 library Library of Thiophene Derivatives reaction->library Step 2 screening High-Throughput Screening (Kinase Panel) library->screening Step 3 hit Hit Identification screening->hit Step 4 lead Lead Optimization (SAR Studies) hit->lead Step 5 candidate Drug Candidate lead->candidate Step 6 kinase Target Kinase (e.g., EGFR, PI3K) candidate->kinase Inhibition downstream Downstream Effectors kinase->downstream proliferation Cell Proliferation / Survival downstream->proliferation

Caption: Workflow for Kinase Inhibitor Drug Discovery.

Application in Antiplatelet Drug Discovery

Thienopyridine derivatives, accessible from bromothiophene precursors, are a cornerstone of antiplatelet therapy. These compounds act as antagonists of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.

Quantitative Data: Not available in the provided search results.
Experimental Protocol: General Approach for Thienopyridine Synthesis

While a specific protocol starting from this compound for a known antiplatelet drug was not detailed in the provided search results, the general synthetic strategy involves the construction of the thienopyridine core. This often involves a multi-step synthesis where the thiophene ring is first appropriately functionalized.

Signaling Pathway: P2Y12 Receptor Antagonism

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Thienopyridine-based drugs irreversibly inhibit this receptor, thereby preventing platelet activation.[4][5][6]

G cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates Thieno Thienopyridine Inhibitor (from this compound derivative) Thieno->P2Y12 Inhibits Irreversibly AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP Aggregation Platelet Aggregation cAMP->Aggregation Inhibits PI3K->Aggregation Promotes

Caption: P2Y12 Receptor Signaling and Inhibition.

Conclusion

This compound is a valuable and versatile starting material in drug discovery. Its utility in the synthesis of potent anticancer and antiplatelet agents highlights its importance in medicinal chemistry. The protocols and pathways described herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics. The ability to perform key chemical transformations such as Suzuki-Miyaura coupling allows for the generation of diverse libraries of compounds for biological screening, paving the way for the discovery of next-generation medicines.

References

Application Notes and Protocols for Organic Semiconductor Synthesis using Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyl 3-bromothiophene-2-carboxylate as a key building block in the synthesis of organic semiconductors. This versatile compound serves as a valuable monomer for creating conjugated polymers with applications in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of these advanced materials.

Synthetic Pathways and Device Fabrication

This compound is primarily utilized in polymerization reactions such as Stille and Suzuki couplings to form the backbone of conjugated polymers. The ester functionality on the thiophene ring can influence the polymer's solubility and electronic properties. The general approach involves reacting the brominated thiophene monomer with a co-monomer containing two organotin (for Stille coupling) or two boronic acid/ester (for Suzuki coupling) functional groups.

A typical workflow for the synthesis and application of a thiophene-based organic semiconductor is illustrated below:

G cluster_synthesis Polymer Synthesis cluster_fabrication OFET Fabrication cluster_characterization Characterization Monomer1 Methyl 3-bromothiophene- 2-carboxylate Polymerization Stille or Suzuki Coupling (Pd Catalyst) Monomer1->Polymerization Monomer2 Distannyl or Diboronic Acid Co-monomer Monomer2->Polymerization Purification Purification (Soxhlet Extraction, Precipitation) Polymerization->Purification Polymer Conjugated Polymer Purification->Polymer SolutionPrep Polymer Solution Preparation Polymer->SolutionPrep Structural Structural Analysis (NMR, GPC) Polymer->Structural Optical Optical Properties (UV-Vis, PL) Polymer->Optical cluster_fabrication cluster_fabrication Deposition Thin Film Deposition (Spin-coating) SolutionPrep->Deposition Annealing Thermal Annealing Deposition->Annealing Electrodes Source/Drain Electrode Evaporation Annealing->Electrodes Device OFET Device Electrodes->Device Electrical Electrical Testing (I-V Characteristics) Device->Electrical cluster_characterization cluster_characterization

Figure 1: General workflow for organic semiconductor synthesis and device fabrication.

Experimental Protocols

The following are detailed protocols for the synthesis of thiophene-based copolymers using this compound. These protocols are adapted from established procedures for similar thiophene derivatives and should be optimized for specific co-monomers and desired polymer characteristics.

Protocol 1: Synthesis of a Copolymer via Stille Coupling

This protocol describes the synthesis of a copolymer of this compound with a distannyl co-monomer, such as 2,5-bis(trimethylstannyl)thiophene.

Materials:

  • This compound

  • 2,5-bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in anhydrous chlorobenzene (20 mL) under an argon atmosphere.

  • Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 110 °C for 48 hours under argon.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol (200 mL).

  • Filter the crude polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • Concentrate the chloroform fraction and precipitate the polymer in methanol.

  • Filter and dry the final polymer under vacuum at 40 °C for 24 hours.

Protocol 2: Synthesis of a Copolymer via Suzuki Coupling

This protocol outlines the synthesis of a copolymer of this compound with a diboronic acid co-monomer, such as fluorene-2,7-diboronic acid bis(1,3-propanediol) ester.

Materials:

  • This compound

  • Fluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • 2 M aqueous potassium carbonate solution

  • Methanol

  • Chloroform

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), fluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.04 mmol).

  • Add anhydrous toluene (15 mL) and the 2 M potassium carbonate solution (5 mL).

  • Degas the mixture with argon for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 72 hours under an argon atmosphere.

  • After cooling to room temperature, separate the organic layer and wash it with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.

  • Precipitate the polymer by adding the concentrated solution to methanol (150 mL).

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • Further purification can be performed by Soxhlet extraction as described in Protocol 1.

Data Presentation

Table 1: Representative Reaction Conditions and Polymer Properties

Polymerization MethodCo-monomerCatalystSolventTemp (°C)Time (h)Yield (%)Mₙ (kDa)PDI
Stille CouplingDistannyl-fluorenePd₂(dba)₃/P(o-tol)₃Toluene1104885252.1
Suzuki CouplingBenzodithiophene-diboronic esterPd(PPh₃)₄Toluene/H₂O907292352.5

Table 2: Representative OFET Device Performance

Polymer BackboneHole Mobility (cm²/Vs)On/Off Ratio
Thiophene-Fluorene0.01 - 0.110⁵ - 10⁷
Thiophene-Benzodithiophene0.1 - 1.010⁶ - 10⁸

Device Fabrication and Characterization

A general procedure for the fabrication of a top-contact, bottom-gate OFET is described below.

G cluster_device OFET Structure Source Source (Au) Semiconductor Organic Semiconductor Drain Drain (Au) Dielectric Dielectric (SiO₂) Gate Gate (n⁺-Si)

Figure 2: Schematic of a top-contact, bottom-gate OFET.

Protocol:

  • Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned by ultrasonication in acetone and isopropanol, followed by drying with a stream of nitrogen.

  • Surface Treatment: The SiO₂ surface is treated with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.

  • Semiconductor Deposition: The synthesized polymer is dissolved in a suitable solvent (e.g., chloroform or chlorobenzene) to form a solution (e.g., 5 mg/mL). The solution is then spin-coated onto the substrate to form a thin film.

  • Annealing: The film is annealed at a specific temperature (e.g., 120-150 °C) to improve its crystallinity and molecular ordering.

  • Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air. The transfer and output characteristics are recorded to determine the charge carrier mobility and the on/off current ratio.

These protocols and notes provide a foundational understanding for the utilization of this compound in organic semiconductor synthesis. Researchers are encouraged to adapt and optimize these procedures to achieve materials with desired properties for their specific applications.

References

Application Notes and Protocols for the Polymerization of Methyl 3-bromothiophene-2-carboxylate for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers. Among these, polythiophenes are particularly notable for their excellent stability and tunable electronic properties. Methyl 3-bromothiophene-2-carboxylate is a key monomer for the synthesis of functionalized polythiophenes. The presence of both a bromine atom and a methyl ester group on the thiophene ring allows for various polymerization techniques and imparts specific functionalities to the resulting polymer, influencing its solubility, processability, and electronic characteristics.[1] These functionalized polymers are promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[1]

This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers from this compound.

Data Presentation

Polymerization MethodTypical Yield (%)Typical Molecular Weight (Mn, kDa)Typical Polydispersity Index (PDI)Typical Electrical Conductivity (S/cm)
Chemical Oxidative Polymerization (FeCl₃)60-805-201.5-3.010⁻³ - 10¹
Electrochemical Polymerization70-9010-501.8-2.510⁻² - 10²
Grignard Metathesis (GRIM) Polymerization80-9515-1001.2-1.810⁻¹ - 10³
Direct Arylation Polymerization (DAP)75-9010-601.4-2.210⁻² - 10²

Disclaimer: The data presented in this table are representative values for similar polythiophene derivatives and are for illustrative purposes only. Actual results for the polymerization of this compound may vary.

Experimental Protocols

The following are detailed protocols for the polymerization of this compound using three common methods: chemical oxidative polymerization with iron(III) chloride, electrochemical polymerization, and Grignard Metathesis (GRIM) polymerization.

Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride (FeCl₃)

This method is a straightforward and widely used technique for synthesizing polythiophenes. It involves the use of an oxidizing agent, typically FeCl₃, to induce polymerization.

Materials:

  • This compound

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 g, 4.52 mmol) in anhydrous chloroform (50 mL).

  • Initiation: In a separate flask, prepare a solution of anhydrous FeCl₃ (1.84 g, 11.3 mmol, 2.5 equivalents) in anhydrous chloroform (50 mL).

  • Polymerization: Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring under a nitrogen atmosphere.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The solution will gradually darken, indicating polymer formation.

  • Precipitation: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

  • Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected polymer with copious amounts of methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.

Protocol 2: Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of the conductive polymer film onto an electrode surface, offering good control over film thickness and morphology.

Materials:

  • This compound

  • Acetonitrile (CH₃CN), anhydrous

  • Tetrabutylammonium perchlorate (TBAP) or other suitable electrolyte

  • Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Nitrogen or Argon purging line

Procedure:

  • Electrolyte Solution Preparation: In an electrochemical cell, prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.

  • Monomer Addition: Add this compound to the electrolyte solution to a final concentration of 0.1 M.

  • Deoxygenation: Purge the solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Electrode Setup: Assemble the three-electrode system in the electrochemical cell, ensuring the working electrode is clean and polished.

  • Polymerization: Perform the electropolymerization by cyclic voltammetry, typically sweeping the potential between 0 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. A polymer film will deposit on the working electrode.

  • Washing: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film under a stream of nitrogen.

Protocol 3: Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful method for producing regioregular polythiophenes with well-defined molecular weights and low polydispersity.

Materials:

  • This compound

  • 2,5-Dibromo-3-methylthiophene-2-carboxylate (if starting from a dibrominated monomer)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

Equipment:

  • Schlenk line or glovebox

  • Flame-dried Schlenk flasks

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Cannula

Procedure:

  • Monomer Preparation: This protocol assumes the use of a dibrominated monomer for GRIM polymerization. If starting with this compound, a bromination at the 5-position is necessary first.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-methylthiophene-2-carboxylate (1.0 g, 3.33 mmol) in anhydrous THF (20 mL).

  • Grignard Reagent Addition: Slowly add t-BuMgCl (3.33 mL of a 1.0 M solution in THF, 3.33 mmol) to the monomer solution at room temperature. Stir the mixture for 1 hour.

  • Catalyst Addition: In a separate Schlenk flask, dissolve Ni(dppp)Cl₂ (18 mg, 0.033 mmol, 1 mol%) in anhydrous THF (5 mL). Transfer this catalyst solution to the monomer-Grignard mixture via cannula.

  • Polymerization: Stir the reaction mixture at room temperature for 2 hours. The solution will become viscous and change color.

  • Termination and Precipitation: Quench the reaction by adding 1 M HCl (10 mL). Pour the mixture into 200 mL of methanol to precipitate the polymer.

  • Filtration and Washing: Collect the polymer by filtration and wash it with methanol and then water.

  • Purification: Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The chloroform fraction contains the desired polymer.

  • Drying: Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum at 40°C.

Visualizations

Polymerization Workflow

The following diagram illustrates a general experimental workflow for the chemical oxidative polymerization of this compound.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer_sol Dissolve Monomer in Anhydrous Chloroform Addition Slowly Add FeCl3 Solution to Monomer Solution Monomer_sol->Addition FeCl3_sol Prepare FeCl3 Solution in Anhydrous Chloroform FeCl3_sol->Addition Stir Stir at Room Temperature for 24 hours Addition->Stir Precipitate Precipitate Polymer in Methanol Stir->Precipitate Filter Filter and Wash with Methanol Precipitate->Filter Soxhlet Soxhlet Extraction with Methanol Filter->Soxhlet Dry Dry Polymer under Vacuum Soxhlet->Dry

Caption: General workflow for chemical oxidative polymerization.

Signaling Pathways (Reaction Mechanisms)

The following diagrams illustrate the proposed reaction mechanisms for the different polymerization methods.

Chemical Oxidative Polymerization (FeCl₃)

G Monomer Monomer (this compound) Radical_Cation Monomer Radical Cation Monomer->Radical_Cation Oxidation Dimer_Radical_Cation Dimer Radical Cation Radical_Cation->Dimer_Radical_Cation Coupling with Monomer Polymer Polymer Chain (Poly(this compound)) Dimer_Radical_Cation->Polymer Propagation FeCl3 FeCl3 FeCl2 FeCl2 FeCl3->FeCl2 G Monomer Monomer at Electrode Surface Radical_Cation Monomer Radical Cation (Adsorbed) Monomer->Radical_Cation -e⁻ Dimerization Radical-Radical Coupling Radical_Cation->Dimerization Dimer Dimer Dimerization->Dimer Oxidation Further Oxidation Dimer->Oxidation Polymer_Film Conductive Polymer Film Oxidation->Polymer_Film Propagation G Dibromo_Monomer 2,5-Dibromo-3-methylthiophene- 2-carboxylate Grignard_Formation Grignard Reagent Formation Dibromo_Monomer->Grignard_Formation + t-BuMgCl Grignard_Reagent Thiophene-Magnesium Bromide Grignard_Formation->Grignard_Reagent Catalyst_Addition Ni(dppp)Cl₂ Addition Grignard_Reagent->Catalyst_Addition Active_Complex Active Ni Complex Catalyst_Addition->Active_Complex Coupling Reductive Elimination & Oxidative Addition Active_Complex->Coupling Polymer_Chain Growing Polymer Chain Polymer_Chain->Coupling + Monomer Coupling->Polymer_Chain

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 3-bromothiophene-2-carboxylate. This versatile building block is a valuable intermediate in the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the methyl carboxylate group and the inherent reactivity of the bromothiophene scaffold make it an excellent substrate for various C-C bond-forming reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl compounds. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position of the thiophene ring.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Substituted Bromothiophenes

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromothiophene derivatives with various arylboronic acids. While specific data for this compound is limited in the literature, the conditions presented for analogous substrates provide a strong starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901271-80Adapted from[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901275-85Adapted from[2]
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901280-90Adapted from[2]
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901265-75Adapted from[2]
5Thiophene-2-boronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃EtOH/H₂OReflux12Moderate to ExcellentAdapted from[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of similar bromothiophene derivatives.[2][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction enables the synthesis of substituted alkenes through the palladium-catalyzed coupling of aryl halides with alkenes.[5] This reaction is particularly useful for introducing vinyl groups at the 3-position of the thiophene ring of this compound.

Quantitative Data Summary: Heck Reaction of Bromothiophenes with Alkenes

The following table presents typical conditions and yields for the Heck reaction of 3-bromothiophene with various alkenes. These conditions can serve as a starting point for the reaction with this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)-K₂CO₃DMF12012-24>80 (Expected)Adapted from[1]
2Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001270-95 (Estimated)Adapted from[4][6]
3Ethyl acrylatePd(OAc)₂ (2)-K₂CO₃DMF1001285 (Hypothetical)Adapted from[1]
4AcrylonitrilePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001265-90 (Estimated)Adapted from[6]
Experimental Protocol: Heck-Mizoroki Reaction

This protocol is based on established methods for the Heck reaction of 3-bromothiophene.[1][4]

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃ or P(t-Bu)₃, 4 mol%, optional but recommended)

  • Base (e.g., K₂CO₃ or Et₃N, 2 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous solvent (5 mL).

  • Add the base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (Pd(OAc)₂, 0.02 mmol), and the ligand (if used).

  • Add the alkene (1.2 mmol) to the reaction mixture via syringe.

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira-Hagihara Coupling

The Sonogashira-Hagihara coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[7] This reaction allows for the introduction of various alkynyl moieties onto the thiophene ring.

Quantitative Data Summary: Sonogashira Coupling of Bromoarenes with Terminal Alkynes

The following table provides general conditions for the Sonogashira coupling of bromoarenes, which can be adapted for this compound.

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF603-6Moderate to GoodAdapted from[8]
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (0.4)CuI (0.7)Et₃NEt₃N60356[8]
31-Octyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt - 602-1852-97[7]
4Propargyl alcoholPd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF806Good to ExcellentAdapted from[9]
Experimental Protocol: Sonogashira-Hagihara Coupling

This protocol is a general procedure based on Sonogashira couplings of brominated heterocycles.[8]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Et₃N or piperidine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Palladium_Cross_Coupling_Workflow Start This compound Reaction_Vessel Reaction Setup (Inert Atmosphere) Start->Reaction_Vessel Add Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne) Coupling_Partner->Reaction_Vessel Add Heating Heating & Stirring Reaction_Vessel->Heating Proceed to Reaction Catalyst_System Pd Catalyst + Ligand + Base + Solvent Catalyst_System->Reaction_Vessel Add Workup Aqueous Workup & Extraction Heating->Workup After Reaction Completion Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R -XB(OR)₂ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Methyl 3-bromothiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromothiophene-2-carboxylate is a versatile heterocyclic building block widely employed in medicinal chemistry. Its thiophene core is a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties in many cases. The presence of a bromine atom at the 3-position and a methyl ester at the 2-position provides two reactive handles for diverse chemical transformations, making it an ideal scaffold for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for various therapeutic targets, including Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy, QcrB inhibitors for tuberculosis, and NS5B polymerase inhibitors for Hepatitis C.

Application Note 1: Synthesis of Thieno[2,3-c]isoquinolin-5(4H)-ones as PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1][2] this compound is a key starting material for the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one derivatives, which are potent PARP inhibitors.

A common synthetic strategy involves an initial Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of the thiophene ring. This is followed by a series of transformations to construct the isoquinolinone ring system.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes the synthesis of methyl 3-arylthiophene-2-carboxylates, key intermediates for PARP inhibitors.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 3-(Benzyloxy)phenylboronic acid or 4-methoxyphenylboronic acid)

    • Potassium phosphate (K₃PO₄)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Dioxane

    • Water

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.05-1.1 eq), and potassium phosphate (2.0 eq).

    • Add dioxane and water (typically in a 6:1 to 4:1 ratio).

    • Bubble argon or nitrogen through the mixture for 10-15 minutes to degas the solution.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

    • Seal the reaction vessel and heat the mixture at 90 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate or toluene.

    • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data
EntryArylboronic AcidProductYield (%)Reference
13-(Benzyloxy)phenylboronic acidMethyl 3-(3-(benzyloxy)phenyl)thiophene-2-carboxylate>95[3]
24-Methoxyphenylboronic acidMethyl 3-(4-methoxyphenyl)thiophene-2-carboxylate>99[3]

Signaling Pathway

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair Pathways cluster_Cell_Fate Cell Fate cluster_Intervention Therapeutic Intervention Single-Strand Break Single-Strand Break Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break if unrepaired PARP PARP Single-Strand Break->PARP activates HR Homologous Recombination (BRCA1/2 dependent) Double-Strand Break->HR repaired by PARP->Double-Strand Break unrepaired SSBs lead to BER Base Excision Repair PARP->BER initiates Cell Survival Cell Survival BER->Cell Survival HR->Cell Survival Cell Death (Apoptosis) Cell Death (Apoptosis) HR->Cell Death (Apoptosis) unrepaired DSBs lead to PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP inhibits BRCA Mutation BRCA Mutation BRCA Mutation->HR disrupts

Caption: Mechanism of PARP inhibitors in BRCA-mutant cancer cells.

Application Note 2: Synthesis of Morpholino Thiophenes as QcrB Inhibitors for Tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant strains necessitates the discovery of new drugs with novel mechanisms of action. The cytochrome bc1 complex (Complex III) of the electron transport chain is a validated drug target. QcrB, a subunit of this complex, is essential for the bacterium's energy metabolism. This compound can be utilized in the synthesis of morpholino thiophenes, a class of compounds that have shown potent inhibitory activity against QcrB.

Experimental Workflow

Antitubercular_Synthesis start This compound step1 Suzuki Coupling (e.g., with vinylboronic acid derivative) start->step1 step2 Hydrolysis of Ester step1->step2 step3 Amide Coupling (with Morpholine derivative) step2->step3 end Morpholino Thiophene (QcrB Inhibitor) step3->end

Caption: General workflow for the synthesis of morpholino thiophene QcrB inhibitors.

Signaling Pathway

QcrB_Inhibition cluster_ETC M. tuberculosis Electron Transport Chain cluster_Inhibition Inhibition NADH NADH Complex_I Complex I (NDH-2) NADH->Complex_I Menaquinone Menaquinone Pool Complex_I->Menaquinone Proton_Gradient Proton Gradient Complex_I->Proton_Gradient H⁺ pumping Complex_III Complex III (Cytochrome bc1) Menaquinone->Complex_III QcrB QcrB subunit Complex_IV Complex IV (Cytochrome aa3) Complex_III->Complex_IV Complex_III->Proton_Gradient H⁺ pumping Oxygen O₂ Complex_IV->Oxygen Complex_IV->Proton_Gradient H⁺ pumping Water H₂O Oxygen->Water Reduction ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP QcrB_Inhibitor QcrB Inhibitor (e.g., Morpholino Thiophene) QcrB_Inhibitor->QcrB binds to and inhibits

Caption: Inhibition of the M. tuberculosis electron transport chain by QcrB inhibitors.

Application Note 3: Synthesis of Anti-Hepatitis C Virus (HCV) Agents Targeting NS5B Polymerase

Hepatitis C is a viral infection that causes liver inflammation, which can lead to serious liver damage. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As such, it is a prime target for antiviral drug development. This compound serves as a scaffold for the synthesis of non-nucleoside inhibitors of NS5B.

Logical Relationship

HCV_Inhibitor_Logic start This compound transformation Multi-step Chemical Synthesis start->transformation intermediate Thiophene-based Scaffold transformation->intermediate target HCV NS5B Polymerase intermediate->target binds to outcome Inhibition of Viral Replication target->outcome leads to HCV_Replication_Inhibition cluster_HCV HCV Replication Cycle cluster_Inhibitor Therapeutic Intervention HCV_RNA HCV RNA (+ strand) Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B NS5B Polymerase Polyprotein->NS5B processed to NS5B->Replication_Complex forms Negative_Strand RNA (- strand) Synthesis Replication_Complex->Negative_Strand Progeny_RNA Progeny RNA (+ strand) Synthesis Negative_Strand->Progeny_RNA template for New_Virions Assembly of New Virions Progeny_RNA->New_Virions NS5B_Inhibitor NS5B Inhibitor (Thiophene-based) NS5B_Inhibitor->NS5B inhibits

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling reaction of Methyl 3-bromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low yields in the Suzuki coupling of this compound can be attributed to several factors. This substrate is an electron-deficient aryl bromide due to the ester functionality, which can influence the reaction's success. Common issues include:

  • Suboptimal Catalyst and Ligand Combination: The choice of palladium catalyst and phosphine ligand is critical for efficient catalytic turnover. Standard catalysts like Pd(PPh₃)₄ may not always be the most effective for this specific substrate.

  • Inappropriate Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with the starting materials and catalyst are key considerations.

  • Unsuitable Solvent System: The polarity and composition of the solvent mixture can significantly impact reaction rates and the solubility of reagents.

  • Presence of Side Reactions: Undesired reactions such as dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.

  • Improper Reaction Conditions: Parameters like temperature, reaction time, and the rigorous exclusion of oxygen are critical for a successful outcome. Oxygen can deactivate the palladium catalyst.

Q2: I am observing a significant amount of debrominated starting material (Methyl thiophene-2-carboxylate) in my crude reaction mixture. What causes this dehalogenation, and how can I minimize it?

A2: Dehalogenation is a common side reaction in Suzuki couplings where the aryl bromide is reduced. This can occur after the oxidative addition step if the palladium intermediate reacts with a hydride source. Key factors influencing dehalogenation include:

  • Water Content: While some water is often beneficial or even necessary for Suzuki reactions, excessive amounts can promote dehalogenation. Minimizing the water content in the solvent system is crucial.

  • Choice of Base: Some bases can inadvertently act as hydride donors or promote pathways that lead to dehalogenation.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.

To minimize dehalogenation, consider using a less aqueous solvent system and optimizing the reaction time and temperature.

Q3: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to this side reaction. To prevent homocoupling:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use High-Purity Reagents: Ensure your boronic acid is free of impurities that might promote homocoupling.

  • Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction over homocoupling.

Q4: What are the recommended starting conditions for optimizing the Suzuki reaction of this compound?

A4: Based on literature precedents for similar substrates, a good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a more modern catalyst system like a Buchwald pre-catalyst (e.g., XPhos Pd G3).

  • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.

  • Temperature: 80-100 °C.

It is highly recommended to perform small-scale screening experiments to optimize the catalyst, base, solvent, and temperature for your specific boronic acid partner.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes reported yields for the Suzuki-Miyaura coupling of substituted bromothiophenes under various conditions, providing a comparative overview for optimization.

EntryThiophene SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
1This compound3-(Benzyloxy)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)1,4-Dioxane/H₂O90Excellent[1]
22,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (1.75)1,4-Dioxane/H₂O (4:1)9075[2]
32,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (1.75)1,4-Dioxane/H₂O (4:1)9080[2]
44-Bromothiophene-2-carbaldehydePhenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄ (3)Toluene/H₂O (4:1)85-9085[3]
52,5-Dibromo-3-methylthiophene4-Methylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O10078[4]
63,4-DibromothiophenePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃ (4)95% EthanolReflux98[5]
73,4-Dibromothiophene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃ (4)95% EthanolReflux99[5]

Experimental Protocols

Detailed Methodology for Suzuki Coupling of this compound with an Arylboronic Acid:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Ensure all solvents to be used are also thoroughly degassed.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Mandatory Visualizations

Troubleshooting_Suzuki_Reaction cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield in Suzuki Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Mixture for Byproducts start->analyze_byproducts reagent_ok Reagents OK check_reagents->reagent_ok Pure & Correct Stoichiometry optimize_catalyst Screen Catalysts and Ligands (e.g., Pd(dppf)Cl2, Buchwald ligands) check_conditions->optimize_catalyst dehalogenation Dehalogenation Observed analyze_byproducts->dehalogenation Mass of Starting Material - H homocoupling Homocoupling Observed analyze_byproducts->homocoupling Dimer of Boronic Acid no_major_byproducts No Major Byproducts analyze_byproducts->no_major_byproducts Mainly Starting Material end Improved Yield reagent_ok->end optimize_base Screen Bases (e.g., K2CO3, Cs2CO3, KF) optimize_catalyst->optimize_base optimize_solvent Vary Solvent System (e.g., Toluene, THF, DMF with water) optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp conditions_ok Conditions Optimized optimize_temp->conditions_ok conditions_ok->end reduce_water Optimize Water Content & Base dehalogenation->reduce_water Action: Reduce water content, screen bases degas Improve Degassing & Reagent Quality homocoupling->degas Action: Ensure inert atmosphere, check boronic acid purity no_major_byproducts->check_conditions Indicates poor reactivity reduce_water->end degas->end

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Experimental_Workflow start Start: Prepare Reagents setup Combine Reactants and Base in a Flame-Dried Flask start->setup inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst reaction Heat and Stir Reaction Mixture add_solvent_catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Coupling Reactions of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting and frequently asked questions (FAQs) for side reactions encountered during coupling reactions with Methyl 3-bromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

General Issues

Q1: My coupling reaction with this compound is not working or giving a very low yield. What are the common causes?

A1: Low or no yield can stem from several factors. This compound can be a challenging substrate due to the electronic properties of the thiophene ring and the position of the bromo substituent. Generally, the C-Br bond at the 3-position is less reactive than a C-Br bond at the 2-position of the thiophene ring, which can lead to a higher activation barrier for the initial oxidative addition step in many palladium-catalyzed coupling reactions.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate catalyst and ligand system. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often more effective.

  • Reaction Temperature: These reactions may require higher temperatures to proceed efficiently. Consider a gradual increase in temperature while monitoring for product formation and potential decomposition.

  • Inert Atmosphere: Strict maintenance of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and unwanted side reactions like oxidative homocoupling.

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous (unless the reaction conditions specify the use of water).

Suzuki-Miyaura Coupling

Q2: I am observing a significant amount of debromination (hydrodehalogenation) of my this compound starting material in my Suzuki reaction. How can I minimize this?

A2: Debromination is a common side reaction in palladium-catalyzed couplings, especially with heteroaryl halides. This can occur through a competing reaction pathway where a palladium-hydride species is formed, which then reacts with the starting material.

Troubleshooting Steps:

  • Choice of Base and Solvent: The presence of water can sometimes promote dehalogenation. While many Suzuki reactions use aqueous bases, consider using an anhydrous solvent system with a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling and the dehalogenation side reaction. Experiment with different phosphine ligands to find one that favors the cross-coupling pathway.

  • Boronic Acid Quality: Ensure your boronic acid is of high purity. Impurities can sometimes contribute to catalyst decomposition and the formation of palladium-hydride species.

Q3: My Suzuki coupling is producing a significant amount of homocoupling product of the boronic acid. What can I do to prevent this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high temperatures.

Troubleshooting Steps:

  • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen.

  • Control of Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

  • Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of homocoupling. Try to find the optimal temperature that provides a good yield of the desired product in a reasonable time without excessive side product formation.

Stille Coupling

Q4: In my Stille coupling reaction, I am observing a significant amount of homocoupling of the organostannane reagent. How can I avoid this?

A4: Homocoupling of the organostannane is a major side reaction in Stille couplings.[3] It can be catalyzed by the palladium catalyst, especially at higher temperatures.

Troubleshooting Steps:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by sterically hindering the interaction of two organostannane molecules at the palladium center.

  • Slow Addition: Adding the organostannane reagent slowly to the reaction mixture can help to maintain a low concentration, thus minimizing the rate of the bimolecular homocoupling reaction.

  • Copper(I) Co-catalyst: In some cases, the addition of a copper(I) co-catalyst can accelerate the desired cross-coupling reaction, making it more competitive with the homocoupling pathway.

Heck Coupling

Q5: My Heck reaction is giving a mixture of regioisomers and/or isomerized alkene products. How can I improve the selectivity?

A5: The regioselectivity of the Heck reaction can be influenced by the electronic and steric nature of both the aryl halide and the alkene. Alkene isomerization is a common side reaction resulting from reversible β-hydride elimination.

Troubleshooting Steps:

  • Ligand Selection: The use of certain ligands, particularly bidentate phosphine ligands, can improve the regioselectivity of the migratory insertion step.

  • Base Selection: The choice of base can influence the rate of catalyst regeneration and minimize alkene isomerization. A stronger base can facilitate the irreversible reductive elimination of the product.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate.

Sonogashira Coupling

Q6: I am observing significant homocoupling of the terminal alkyne (Glaser coupling) in my Sonogashira reaction. What is the cause and how can I prevent it?

A6: The copper(I) co-catalyst in the Sonogashira reaction can also catalyze the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: It is critical to maintain a strictly oxygen-free atmosphere throughout the reaction. Thoroughly degas all solvents and reagents.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several have been developed that use specific ligands and bases to facilitate the reaction without the need for a copper co-catalyst.

  • Amine Base as Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent can sometimes suppress Glaser coupling.

Buchwald-Hartwig Amination

Q7: The Buchwald-Hartwig amination of this compound is giving a low yield and the product seems unstable. Is this expected?

A7: Yes, this can be a challenging reaction. The Buchwald-Hartwig amination of electron-rich and labile heterocycles like 3-bromothiophene can result in moderate yields, and the resulting aminothiophene products can be unstable.[5]

Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of a highly active catalyst system is crucial. Systems based on bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos) have shown success with challenging substrates.[5]

  • Mild Reaction Conditions: Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize product decomposition.

  • Careful Work-up and Purification: The instability of the product requires a rapid and mild work-up procedure. Purification by column chromatography should be done quickly, and the purified product should be stored in a freezer under an inert atmosphere.[5]

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[6] Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used, but for sensitive substrates, a weaker base like potassium phosphate or cesium carbonate might be beneficial.

Data Presentation

The following tables summarize representative reaction conditions and yields for coupling reactions of bromothiophenes. Data for the specific substrate, this compound, is limited in the literature; therefore, data for closely related 3-bromothiophene derivatives are included for comparison and as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

EntryBromothiophene SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[1]
2(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane901233-46[7]
32,5-Dibromo-3-methylthiophene (mono-coupling)Arylboronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901255-85[8]

Table 2: Representative Conditions for Heck Coupling of 3-Bromothiophene

EntryAlkeneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂K₂CO₃DMF12012-24Moderate to Good[4]
2Pent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂ / TedicypK₂CO₃DMF1302093 (mixture)[4]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 3-Bromothiophene

EntryAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineBrettPhos Pd G3 / BrettPhosK₂CO₃Rapeseed Oil100249[5]

Experimental Protocols

The following are representative protocols for common coupling reactions. These should be considered as starting points and may require optimization for your specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from procedures for similar bromothiophene derivatives.[7]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and anhydrous potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling of this compound with Styrene

This protocol is a general procedure for the Heck reaction of 3-bromothiophene.[4]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Palladium(II) Acetate, Triphenylphosphine, and Potassium Carbonate.

  • Add anhydrous DMF to the flask, followed by styrene.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling Experimental Workflow: Suzuki-Miyaura Coupling setup 1. Reaction Setup - Add this compound,  phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄  to a Schlenk flask under inert gas. reagents 2. Reagent Addition - Add anhydrous dioxane and  degassed water via syringe. setup->reagents reaction 3. Reaction Execution - Heat to 90°C with  vigorous stirring. reagents->reaction monitoring 4. Monitoring - Track progress by TLC or GC-MS. reaction->monitoring workup 5. Work-up - Cool, dilute with ethyl acetate and water. - Separate layers and extract aqueous phase. monitoring->workup purification 6. Purification - Combine organic layers, wash, dry, concentrate. - Purify by column chromatography. workup->purification product Pure Methyl 3-phenylthiophene-2-carboxylate purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Low_Yield Troubleshooting Guide: Low Yield in Coupling Reactions start Low or No Yield Observed check_catalyst Is the catalyst/ligand system appropriate for a less reactive aryl bromide? start->check_catalyst check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes optimize_catalyst Action: Screen more electron-rich/ bulky ligands (e.g., Buchwald-type). check_catalyst->optimize_catalyst No check_atmosphere Was a strict inert atmosphere maintained? check_temp->check_atmosphere Yes optimize_temp Action: Gradually increase temperature and monitor for product formation. check_temp->optimize_temp No check_reagents Are all reagents pure and anhydrous? check_atmosphere->check_reagents Yes optimize_atmosphere Action: Ensure thorough degassing of solvents and use of a Schlenk line or glovebox. check_atmosphere->optimize_atmosphere No optimize_reagents Action: Purify solvents and reagents. Use fresh, high-purity materials. check_reagents->optimize_reagents No end Re-run Experiment check_reagents->end optimize_catalyst->end optimize_temp->end optimize_atmosphere->end optimize_reagents->end Catalytic_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² TM_complex->Product R1X R¹-X (Methyl 3-bromothiophene- 2-carboxylate) R1X->OA_complex R2M R²-M (e.g., Ar-B(OH)₂) R2M->OA_complex

References

Technical Support Center: Optimizing Palladium Catalysis for Methyl 3-bromothiophene-2-carboxylate Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving Methyl 3-bromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods are widely used for the formation of carbon-carbon bonds, allowing for the introduction of a diverse range of substituents onto the thiophene ring.[1]

Q2: Which palladium catalyst and ligands are a good starting point for these coupling reactions?

A2: For Suzuki-Miyaura coupling of this compound, a common and effective starting point is using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] For Heck and Sonogashira reactions, Palladium(II) acetate (Pd(OAc)₂) is a versatile precursor that can be combined with various phosphine ligands.[3] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can be particularly effective for challenging couplings as they promote the oxidative addition step.

Q3: What is the typical reactivity order for halogens in palladium-catalyzed cross-coupling reactions?

A3: The general reactivity order for halogens in these reactions is I > Br > OTf > Cl. Since this compound contains a bromine atom, it is generally more reactive than the corresponding chloro-substituted thiophene, facilitating the coupling process.

Q4: Can the sulfur atom in the thiophene ring interfere with the palladium catalyst?

A4: Yes, the sulfur atom in the thiophene ring can coordinate to the palladium catalyst, which can sometimes lead to catalyst deactivation. However, with the appropriate choice of ligands and reaction conditions, this issue can often be mitigated, and successful couplings can be achieved.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the coupled product.

Possible CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a more stable precatalyst. Ensure proper storage and handling to prevent degradation.
Poor Quality Boronic Acid Use high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.
Inappropriate Base The choice of base is crucial. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The base's strength and solubility can significantly impact the reaction rate and yield.[1]
Inefficient Ligand If using a catalyst precursor like Pd(OAc)₂, the choice of ligand is critical. For electron-rich thiophenes, bulky and electron-donating phosphine ligands can improve catalytic activity.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.
Low Reaction Temperature Gradually increase the reaction temperature. While many Suzuki couplings proceed at moderate temperatures (e.g., 90 °C), some systems may require higher temperatures to achieve a reasonable reaction rate.[1]
Heck Coupling

Issue: Low conversion of this compound.

Possible CauseSuggested Solution
Slow Oxidative Addition As an electron-rich heteroaryl halide, the oxidative addition of the Pd(0) catalyst to the C-Br bond can be slow. Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands to enhance the catalyst's reactivity.[3]
Low Reaction Temperature Heck reactions often require elevated temperatures, typically above 100 °C, to proceed efficiently.[3] Carefully increase the reaction temperature and monitor for product formation and potential decomposition.
Inappropriate Base The base plays a key role in regenerating the active Pd(0) catalyst. Screen different bases, both organic (e.g., Et₃N, DBU) and inorganic (e.g., K₂CO₃), to find the optimal one for your system.[3]
Catalyst Deactivation The sulfur atom in the thiophene ring can contribute to catalyst deactivation. Using a higher catalyst loading or a more robust catalyst system might be necessary.
Sonogashira Coupling

Issue: Homocoupling of the alkyne (Glaser coupling).

Possible CauseSuggested Solution
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. Oxygen promotes the oxidative homocoupling of the terminal alkyne.
Inappropriate Copper Source/Amount If using a copper co-catalyst, optimize its concentration. Too much copper can favor homocoupling. Consider running the reaction under copper-free conditions, which may require a more active palladium/ligand system.
Base Selection The choice of base can influence the extent of homocoupling. Amines like triethylamine or diisopropylamine are commonly used and also serve as the solvent in some cases.

Data Presentation

Table 1: Effect of Palladium Catalyst and Base on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Data)

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O9024~95[1]
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene10018High
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF8012Moderate to High

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Heck Coupling Protocol
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., P(o-tol)₃, 2-4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., DMF or NMP) and the alkene (e.g., styrene, 1.2 equiv.) via syringe.

  • Seal the flask and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

General Sonogashira Coupling Protocol
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., triethylamine or a mixture of THF and an amine base).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction & Extract with Organic Solvent monitor->quench dry Dry & Concentrate quench->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_atmosphere Atmosphere Control start Low or No Product Yield inactive_catalyst Is the catalyst active? start->inactive_catalyst check_catalyst Use fresh catalyst/ precatalyst inactive_catalyst->check_catalyst No bad_reagents Are reagents pure? inactive_catalyst->bad_reagents Yes purify_reagents Purify/replace reagents bad_reagents->purify_reagents No wrong_conditions Are conditions optimal? bad_reagents->wrong_conditions Yes optimize_conditions Screen base, solvent, temperature, and ligand wrong_conditions->optimize_conditions No oxygen_present Is the reaction properly degassed? wrong_conditions->oxygen_present Yes degas_again Thoroughly degas and use inert atmosphere oxygen_present->degas_again No

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Purification of Methyl 3-bromothiophene-2-carboxylate Reaction Products by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "Methyl 3-bromothiophene-2-carboxylate" reaction products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound is silica gel.[1] A suitable mobile phase is typically a mixture of a non-polar solvent like n-hexane or pentane and a moderately polar solvent such as ethyl acetate (EtOAc).[2] The ratio of these solvents will depend on the polarity of the impurities in your reaction mixture. A good starting point for developing your method is a 95:5 mixture of pentane/EtOAc.[2]

Q2: How can I determine the optimal solvent system for my column chromatography?

A2: The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. The ideal solvent system will give your desired product, this compound, a retention factor (Rf) of approximately 0.2-0.4.[3] This Rf range generally provides the best separation from impurities.

Q3: What are some potential impurities I should be aware of during the purification process?

A3: Potential impurities largely depend on the synthetic route used to prepare this compound. If a Sandmeyer reaction of methyl 3-amino-2-thiophenecarboxylate is performed, unreacted starting material may be present.[4] Other potential impurities could include isomeric byproducts or compounds formed from side reactions.

Q4: How can I visualize the spots of this compound and its impurities on a TLC plate?

A4: this compound and many common organic impurities are UV active due to the aromatic thiophene ring. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background.[5] For compounds that are not UV active, staining with potassium permanganate or p-anisaldehyde can be effective.[6]

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Problem 1: Poor Separation of the Product from Impurities

Symptoms:

  • Overlapping spots on the TLC plate.

  • Fractions collected from the column contain a mixture of the product and impurities.

Possible Causes and Solutions:

Possible CauseSolution
Incorrect Solvent System The polarity of the mobile phase may be too high or too low. Perform a thorough TLC analysis with a range of solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that provides good separation between your product and the impurities. Aim for a significant difference in Rf values.
Column Overloading Loading too much crude product onto the column can lead to broad bands and poor separation. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1.
Improper Column Packing An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[1]
Sample Loading Technique Loading the sample in a large volume of solvent can cause the initial band to be too wide. Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent like hexane before loading it onto the column.[7]
Problem 2: The Product Does Not Elute from the Column

Symptoms:

  • No spots corresponding to the product are observed in the collected fractions, even after flushing the column with a more polar solvent.

Possible Causes and Solutions:

Possible CauseSolution
Mobile Phase is Too Non-Polar The selected solvent system may not be polar enough to move the product down the column. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
Product Decomposition on Silica Gel Thiophene compounds can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[3] To test for this, spot your crude mixture on a TLC plate, let it sit for an hour, and then elute it. If you observe new spots or streaking, your compound may be unstable. Consider using deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.[3]
Incorrect Identification on TLC It's possible the spot you identified as your product on the initial TLC is actually an impurity, and your product has a different Rf value. Re-verify the identity of your product spot.
Problem 3: Product Elutes with Streaking or Tailing on TLC

Symptoms:

  • The spot corresponding to the product on the TLC plate is not round but appears as a long streak.

Possible Causes and Solutions:

Possible CauseSolution
Sample Overloading on TLC Plate Spotting too much sample on the TLC plate can cause streaking. Ensure you are spotting a dilute solution of your sample.
Compound is Too Polar for the Solvent System Highly polar compounds can interact strongly with the silica gel, leading to tailing. Try a more polar solvent system for the TLC.
Acidic or Basic Nature of the Compound If your compound has acidic or basic functionalities, it can interact ionically with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can often resolve this issue.
Incomplete Dissolution of the Sample If the sample is not fully dissolved before spotting on the TLC plate, it can lead to streaking. Ensure your sample is completely dissolved in the spotting solvent.

Experimental Protocols

TLC Analysis Protocol
  • Preparation of TLC Plate: Obtain a silica gel coated TLC plate. Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This will be your baseline.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate. Allow the solvent to evaporate completely.

  • Developing the TLC: Place a small amount of your chosen mobile phase (e.g., 9:1 hexane/ethyl acetate) into a developing chamber and cover it to allow the atmosphere to become saturated with solvent vapors. Place the TLC plate into the chamber, ensuring the baseline is above the solvent level.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[5] Circle the observed spots with a pencil.

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Column Chromatography Protocol
  • Column Preparation: Select an appropriately sized column based on the amount of crude product to be purified. Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC). Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing. Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent. Carefully load the sample onto the top of the silica gel bed using a pipette.[7]

  • Elution: Carefully add the mobile phase to the top of the column without disturbing the sand layer. Begin collecting fractions in test tubes. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Monitoring the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combining Fractions and Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Chromatographic Conditions for Purification

ParameterDescription
Stationary Phase Silica Gel
Mobile Phase n-Hexane/Ethyl Acetate or Pentane/Ethyl Acetate
Typical Ratios 95:5, 9:1, 4:1 (Non-polar:Polar)
Ideal Product Rf ~0.2 - 0.4
Visualization UV light (254 nm)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_tlc TLC Analysis to Determine Optimal Solvent System prep_column Prepare Silica Gel Column prep_tlc->prep_column load_sample Load Crude Product prep_column->load_sample elute_column Elute with Mobile Phase and Collect Fractions load_sample->elute_column analyze_fractions Analyze Fractions by TLC elute_column->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Evaporate Solvent combine_fractions->isolate_product end_product Pure this compound isolate_product->end_product start Crude Reaction Mixture start->prep_tlc

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Problem with Purification poor_separation Poor Separation? start->poor_separation Yes no_elution Product Not Eluting? start->no_elution No check_solvent Optimize Solvent System via TLC poor_separation->check_solvent Yes check_loading Reduce Sample Load poor_separation->check_loading Yes check_packing Repack Column Carefully poor_separation->check_packing Yes streaking Streaking/Tailing on TLC? no_elution->streaking No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes check_stability Check for Decomposition on Silica no_elution->check_stability Yes dilute_sample Dilute Sample for TLC Spotting streaking->dilute_sample Yes adjust_polarity Adjust Mobile Phase Polarity streaking->adjust_polarity Yes add_modifier Add Acid/Base Modifier to Mobile Phase streaking->add_modifier Yes

Caption: Troubleshooting decision tree for chromatography purification issues.

References

Technical Support Center: Preventing Dehalogenation of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions involving Methyl 3-bromothiophene-2-carboxylate. Our aim is to equip you with the knowledge and practical guidance to minimize this unwanted side reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom, leading to the formation of Methyl thiophene-2-carboxylate. This byproduct reduces the yield of your desired coupled product and can complicate purification efforts. This compound can be susceptible to this reaction, particularly under the conditions used for palladium-catalyzed cross-coupling reactions.

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can be generated from various sources in the reaction mixture, such as amines, solvents (like alcohols), water, or even certain phosphine ligands. The Pd-H species can then react with the palladium-bound thiophene intermediate, leading to the reductive elimination of the dehalogenated product instead of the desired cross-coupled product.

Q3: Which reaction parameters are most critical to control in order to prevent dehalogenation?

A3: Several factors can significantly influence the extent of dehalogenation. The most critical parameters to control are the choice of palladium catalyst and ligand , the base , the solvent , and the reaction temperature . Optimizing these components is key to favoring the desired cross-coupling pathway over the dehalogenation side reaction.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, dehalogenation of this compound can be a significant issue.

Problem: Significant formation of Methyl thiophene-2-carboxylate byproduct.

Potential CauseRecommended Solution
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands can promote the desired reductive elimination over dehalogenation. For some heteroaromatic substrates, dppf can also be effective.[1]
Base-Induced Hydride Formation Avoid strong alkoxide bases if possible. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃. If an alkoxide base is necessary, use it in moderation and at lower temperatures.
Solvent Effects Use aprotic solvents like toluene, dioxane, or THF. If an alcohol-containing solvent is used, it should be part of a mixed solvent system and at a low concentration. Some studies have shown that toluene can be superior to dioxane or DMF in minimizing dehalogenation.[2]
Presence of Water While some water is often necessary for the Suzuki catalytic cycle, excessive amounts can promote dehalogenation.[3] For reactions sensitive to this side reaction, minimizing the water content is crucial.
High Reaction Temperature Operate at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can increase the rate of dehalogenation.

This protocol is a general starting point and may require further optimization for specific coupling partners.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed toluene (5 mL).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound, Arylboronic Acid, Base Setup Combine Reagents & Catalyst System in Flask Reagents->Setup Catalyst_System Palladium Precatalyst + Bulky Ligand Catalyst_System->Setup Solvent Degassed Aprotic Solvent (e.g., Toluene) Execution Add Solvent & Heat (80-100 °C) Solvent->Execution Inert_Atmosphere Evacuate & Backfill with Argon/Nitrogen Setup->Inert_Atmosphere Inert_Atmosphere->Execution Monitoring Monitor by TLC/LC-MS Execution->Monitoring Quench_Extract Cool, Dilute, Wash with Water/Brine Monitoring->Quench_Extract Dry_Concentrate Dry Organic Layer & Concentrate Quench_Extract->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Dehalogenation can compete with the desired amination, especially with electron-rich or sterically hindered amines.

Problem: Formation of dehalogenated starting material instead of the desired amine.

Potential CauseRecommended Solution
Ligand Choice Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands have been shown to be effective in minimizing dehalogenation in amination reactions.[4]
Base Selection Strong bases like NaOtBu are commonly used, but they can also promote dehalogenation. Consider screening other bases such as LHMDS or weaker inorganic bases like Cs₂CO₃, although this may require higher temperatures or longer reaction times.[5]
Solvent Non-polar, aprotic solvents like toluene or dioxane are generally preferred.[6]
Reaction Temperature Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. However, this may also slow down the desired amination reaction, so a balance must be found.
  • Reaction Setup: To a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol), followed by the solvent (e.g., toluene, 3-5 mL).

  • Reaction Execution: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Workup: Follow standard procedures for monitoring, workup, and purification as described for the Suzuki coupling.

Buchwald_Hartwig_Pathway Start Pd(0)L_n + Ar-Br Ox_Add Oxidative Addition Start->Ox_Add Intermediate1 L_nPd(II)(Ar)(Br) Ox_Add->Intermediate1 Amine_Coord Amine Coordination Intermediate1->Amine_Coord Dehalogenation_Pathway Dehalogenation (Side Reaction) Intermediate1->Dehalogenation_Pathway Intermediate2 [L_nPd(II)(Ar)(Amine)]+Br- Amine_Coord->Intermediate2 Deprotonation Base-mediated Deprotonation Intermediate2->Deprotonation Intermediate3 L_nPd(II)(Ar)(Amido) Deprotonation->Intermediate3 Red_Elim Reductive Elimination (Desired Pathway) Intermediate3->Red_Elim Product Ar-Amine + Pd(0)L_n Red_Elim->Product Pd_Hydride Pd-H Formation Dehalogenation_Pathway->Pd_Hydride Red_Elim_Dehalo Reductive Elimination Pd_Hydride->Red_Elim_Dehalo Byproduct Ar-H + Pd(0)L_n Red_Elim_Dehalo->Byproduct

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between sp² and sp hybridized carbons. Copper co-catalysis is common but can sometimes be omitted.

Problem: Low yield of the desired alkyne-substituted thiophene and formation of dehalogenated byproduct.

Potential CauseRecommended Solution
Catalyst System While traditional Pd/Cu systems are effective, copper-free conditions can sometimes minimize side reactions. A system of (AllylPdCl)₂ and P(t-Bu)₃ has been shown to be effective for copper-free Sonogashira couplings of aryl bromides at room temperature.[7]
Base Selection An amine base such as triethylamine or piperidine is typically used. The choice and amount of base can be critical.[8]
Solvent Aprotic polar solvents like DMF or acetonitrile are often used. In some cases, running the reaction in neat amine can be beneficial.[9]
Temperature Many Sonogashira couplings can be performed at or slightly above room temperature, which can help to suppress dehalogenation.
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol) and the palladium precatalyst (e.g., (AllylPdCl)₂, 2.5 mol%).

  • Reagent Addition: Add the solvent (e.g., acetonitrile, 2.5 mL), followed by the phosphine ligand (e.g., P(t-Bu)₃, 5 mol%), the terminal alkyne (1.1 mmol), and the amine base (e.g., piperidine, 2.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, follow a standard aqueous workup and purification by column chromatography.

Summary of Recommended Conditions to Minimize Dehalogenation

ReactionRecommended Catalyst/LigandRecommended BaseRecommended SolventKey Considerations
Suzuki-Miyaura Pd₂(dba)₃ / SPhos or XPhosK₃PO₄, Cs₂CO₃Toluene, DioxaneMinimize water content; use lowest effective temperature.
Buchwald-Hartwig Buchwald G3/G4 Precatalysts / XPhos, RuPhosNaOtBu, LHMDS, Cs₂CO₃Toluene, DioxaneScreen bases to balance reactivity and side reactions.
Sonogashira (AllylPdCl)₂ / P(t-Bu)₃ (Copper-Free)Piperidine, Et₃NAcetonitrile, DMFRoom temperature is often sufficient and preferable.

By carefully selecting the reaction components and conditions, researchers can significantly suppress the undesired dehalogenation of this compound, leading to higher yields of the desired cross-coupled products and simplifying subsequent purification steps.

References

Technical Support Center: Grignard Formation of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reagent formation from Methyl 3-bromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected byproducts during the Grignard formation of this compound?

A1: The main byproducts to anticipate are:

  • Wurtz Coupling Product: Homocoupling of the starting material to form a bithiophene derivative. This occurs when the formed Grignard reagent reacts with unreacted this compound.

  • Protonated Starting Material: Formation of Methyl thiophene-2-carboxylate if any protic sources (like water) are present in the reaction. Grignard reagents are strong bases and will react readily with acidic protons.[1]

  • Products from Reaction with the Ester Group: The newly formed Grignard reagent can react with the ester functionality of another molecule of the starting material. This can lead to a cascade of reactions, ultimately forming a tertiary alcohol after a double addition.

Q2: My reaction is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a common issue in Grignard reactions. Here are the likely causes and how to address them:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide that prevents the reaction.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ under an inert atmosphere.

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and ensure the starting material is dry.

  • Low Reaction Temperature: While low temperatures can suppress side reactions, they can also hinder initiation.

    • Solution: Gentle heating with a heat gun may be required to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady temperature.

Q3: I'm observing a low yield of my desired downstream product. What could be the issue?

A3: Low yields can stem from several factors during the Grignard formation step:

  • Wurtz Coupling: As mentioned, this side reaction consumes both the starting material and the formed Grignard reagent.

    • Solution: Use a slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the aryl bromide and minimizes its reaction with the Grignard reagent. Maintaining a lower reaction temperature can also help.

  • Reaction with the Ester Group: The Grignard reagent can react with the ester on another molecule.

    • Solution: Performing the reaction at very low temperatures (e.g., -78 °C) using highly reactive "Rieke" magnesium can help to form the Grignard reagent before it has a chance to react with the ester.[2][3]

  • Incomplete Reaction: The Grignard formation may not have gone to completion.

    • Solution: Ensure the magnesium is sufficiently activated and that the reaction is allowed to proceed for an adequate amount of time.

Q4: Can I use this Grignard reagent in a Kumada coupling reaction?

A4: Yes, the in situ formed Grignard reagent of this compound can be used in transition metal-catalyzed cross-coupling reactions like the Kumada coupling. This is a common application for forming carbon-carbon bonds.[4][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate Inactive magnesium surfaceActivate magnesium with iodine or 1,2-dibromoethane. Gently heat to initiate.
Presence of moistureFlame-dry all glassware and use anhydrous solvents.
Low yield of Grignard reagent Significant Wurtz couplingSlow, dropwise addition of the aryl bromide. Maintain a low reaction temperature.
Reaction with the ester groupPerform the reaction at very low temperatures (-78 °C) with highly reactive magnesium.
Incomplete reactionEnsure magnesium is fully activated and allow for sufficient reaction time.
Formation of a complex mixture of byproducts Reaction with the ester functionalityUtilize low-temperature Grignard formation protocols. Consider protecting the ester group if possible, though this adds extra synthetic steps.
Reaction temperature too highMaintain strict temperature control throughout the reaction.

Data Presentation

The following table presents hypothetical data for a Kumada coupling reaction using the in situ formed Grignard reagent of a thiophene derivative, illustrating the potential impact of solvent on product and byproduct distribution. This data is adapted from a patent for a similar reaction.[7]

Solvent3-Alkylthiophene (Desired Product) Yield (%)Bis-thienyl (Wurtz Byproduct) Yield (%)
100% Diethyl Ether4.20.5
100% THFModerate (unspecified)Significant (unspecified)
50:50 THF/MTBE86.75.6
100% 2-Methyl-THF92.62.3

This data suggests that the choice of solvent can significantly influence the yield of the desired product and the formation of the Wurtz coupling byproduct.

Experimental Protocols

Protocol 1: Low-Temperature Formation of Functionalized Grignard Reagent

This protocol is adapted from the work of Rieke et al. and is designed to minimize side reactions with the ester group by forming the Grignard reagent at a very low temperature.[2][3]

Materials:

  • This compound

  • Highly reactive magnesium (Rieke Magnesium)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous workup and quenching reagents (e.g., saturated aqueous NH₄Cl solution)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add Rieke magnesium (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add anhydrous THF to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the aryl bromide dropwise to the stirred magnesium suspension at a rate that maintains the internal temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30-60 minutes. The resulting dark brown or black suspension is the Grignard reagent, which can be used directly for subsequent reactions.

Protocol 2: Kumada Coupling with in situ Formed Grignard Reagent

This protocol describes a typical Kumada coupling reaction where the Grignard reagent is formed and then immediately used in a cross-coupling reaction.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Alkyl or Aryl Halide (coupling partner)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂)

  • Anhydrous workup and quenching reagents

Procedure:

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent from this compound and magnesium turnings in anhydrous diethyl ether or THF as described in general Grignard preparation procedures.

  • Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the coupling partner (alkyl or aryl halide, 1.0 equivalent) and the catalyst (0.01-0.05 equivalents) in the same anhydrous solvent.

  • Cool the solution of the coupling partner and catalyst to 0 °C.

  • Slowly transfer the freshly prepared Grignard reagent solution to the solution of the coupling partner via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Reaction Pathway Diagram

ReactionPathways A This compound B Mg, Ether/THF A->B C 3-Thienylmagnesium bromide (Desired Grignard Reagent) B->C Desired Path D Wurtz Coupling Byproduct (Dimer) C->D Side Reaction E Protonated Starting Material C->E Quenching F Reaction with Ester (e.g., Tertiary Alcohol) C->F Side Reaction G Protic Solvent (H₂O) G->E H Unreacted Starting Material H->D H->F TroubleshootingWorkflow Start Experiment Start Problem Low Yield or No Reaction Start->Problem CheckInitiation Did the reaction initiate? Problem->CheckInitiation YesInitiation Yes CheckInitiation->YesInitiation Yes NoInitiation No CheckInitiation->NoInitiation No CheckByproducts Analyze crude product for byproducts YesInitiation->CheckByproducts ActivateMg Activate Mg (I₂, heat) Ensure anhydrous conditions NoInitiation->ActivateMg ActivateMg->Problem Wurtz High Wurtz Coupling? CheckByproducts->Wurtz YesWurtz Yes Wurtz->YesWurtz Yes NoWurtz No Wurtz->NoWurtz No SlowAddition Slow down addition rate Lower reaction temperature YesWurtz->SlowAddition EsterReaction Evidence of reaction with ester? NoWurtz->EsterReaction Success Improved Yield SlowAddition->Success YesEster Yes EsterReaction->YesEster Yes NoEster No EsterReaction->NoEster No LowTemp Use low temp protocol (-78°C) with Rieke Mg YesEster->LowTemp Other Consider other issues: - Purity of starting material - Inaccurate quantification NoEster->Other LowTemp->Success

References

Technical Support Center: Improving Regioselectivity of Reactions with Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromothiophene-2-carboxylate. Our goal is to help you overcome common challenges and improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites of this compound in common reactions?

The primary reactive sites on this compound are the C-Br bond at the 3-position and the C-H bonds at the 4- and 5-positions of the thiophene ring. The bromine atom is susceptible to substitution through various cross-coupling reactions. The acidity of the C-H bonds, particularly at the 4-position, allows for deprotonation and subsequent functionalization through directed ortho-metalation.

Q2: How do the ester and bromo substituents influence the regioselectivity of reactions?

The methyl carboxylate group at the 2-position and the bromine atom at the 3-position significantly influence the regioselectivity of reactions. The ester group is an electron-withdrawing group and a directing group for metalation. In directed ortho-metalation, the ester group directs deprotonation to the adjacent C4 position. In cross-coupling reactions, the electronic properties of these substituents can affect the reactivity of the C-Br bond.

Q3: Is it possible to achieve selective functionalization at the C4 or C5 position?

Yes, selective functionalization at the C4 and C5 positions is achievable through different strategies.

  • C4-functionalization: This is typically achieved via directed ortho-metalation (DoM).[1][2] The ester group at the C2 position acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C4 proton by a strong base like lithium diisopropylamide (LDA) or a lithium amide base.[1][3][4] The resulting organolithium intermediate can then be quenched with various electrophiles.

  • C5-functionalization: Achieving selectivity at the C5 position in the presence of a C3-bromo substituent can be more challenging. One approach involves using a blocking group at the C2 position to direct arylation to the C5 position.[5][6] Alternatively, in certain cross-coupling reactions, the electronic and steric environment can be manipulated to favor reaction at the C5-position, although this is less common.

Q4: What are the most common side reactions observed when working with this compound?

Common side reactions include:

  • Homocoupling: Formation of biphenyl or bithiophene species from the coupling of two molecules of the boronic acid or two molecules of the thiophene starting material, respectively. This is often caused by the presence of oxygen or issues with the catalytic cycle.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom before the cross-coupling reaction can occur, reducing the yield of the desired product.[7]

  • Debromination: Loss of the bromine atom without the desired coupling reaction, leading to the formation of methyl thiophene-2-carboxylate.

  • Formation of regioisomers: In cases where reaction conditions are not optimized, a mixture of products functionalized at different positions can be formed.

Troubleshooting Guides

Problem 1: Poor or No Conversion in Suzuki-Miyaura Coupling
Possible CauseSuggested Solution(s)
Inactive Catalyst - Ensure the palladium catalyst is not oxidized (e.g., formation of Pd black).- Use fresh catalyst or a more robust pre-catalyst.- Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos to accelerate oxidative addition.[7]
Poor Reagent Quality - Verify the purity of the boronic acid or ester, as they can be unstable.[7]- Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[7]
Inappropriate Base or Solvent - The choice of base is critical and substrate-dependent. Screen different bases such as K₂CO₃, Cs₂CO₃, or organic bases like Et₃N.[7]- Ensure the solvent system (e.g., dioxane/water, toluene/water) provides adequate solubility for all reactants.[7]
Problem 2: Low Regioselectivity in Cross-Coupling Reactions (Mixture of Isomers)
Possible CauseSuggested Solution(s)
High Reaction Temperature - Lowering the reaction temperature can enhance selectivity by favoring the kinetically preferred pathway.[8] Start at room temperature and gradually increase if necessary, monitoring the reaction closely.[8]
Highly Reactive Catalyst/Ligand System - A very active catalyst may not effectively differentiate between potential reaction sites.[8]- Screen different ligands. Less electron-rich and less bulky ligands may offer higher selectivity in some cases.
Steric and Electronic Effects of the Coupling Partner - Highly hindered coupling partners may lead to undesired side reactions or low selectivity.- Consider the electronic nature of the coupling partner, as it can influence the reaction rate and selectivity.
Problem 3: Formation of Homocoupling Byproducts
Possible CauseSuggested Solution(s)
Oxygen Contamination - Rigorously degas all solvents and reagents.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inefficient Transmetalation - Ensure the base is strong enough and soluble to facilitate efficient transmetalation.- The choice of solvent can also impact the rate of transmetalation.
Problem 4: Difficulty in Achieving Selective C4-Lithiation/Metalation
Possible CauseSuggested Solution(s)
Incorrect Choice of Base - The ester group at C2 directs metalation to C4. Use a strong, non-nucleophilic base like LDA or LiTMP.[3]- Alkyllithiums like n-BuLi can sometimes lead to addition to the ester carbonyl.
Inappropriate Reaction Temperature or Time - Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[9]- The optimal reaction time should be determined empirically to ensure complete deprotonation without significant decomposition.

Data Presentation

Table 1: Regioselectivity of Suzuki-Miyaura Coupling with Phenylboronic Acid under Various Conditions

Catalyst/LigandBaseSolventTemp (°C)Regiomeric Ratio (C3:Other)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90>95:585
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10090:1078
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80>98:292

Note: Data is representative and may vary based on specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C3-Position
  • To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure for Directed ortho-Metalation and Functionalization at the C4-Position
  • Dissolve this compound (1.0 eq.) in anhydrous THF in an oven-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq., prepared in situ or from a commercial source) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizations

Regioselectivity_Factors cluster_substrate This compound cluster_reactions Reaction Types cluster_outcomes Regioselective Outcomes Substrate Thiophene Ring -CO₂Me at C2 -Br at C3 CC Cross-Coupling (e.g., Suzuki, Sonogashira) Substrate->CC C-Br bond activation DoM Directed ortho-Metalation Substrate->DoM C-H bond activation directed by -CO₂Me C3_Func C3-Functionalization CC->C3_Func Favored pathway C4_Func C4-Functionalization DoM->C4_Func Selective deprotonation Catalyst Catalyst/Ligand Catalyst->CC Base Base Base->CC Base->DoM Temp Temperature Temp->CC Temp->DoM Solvent Solvent Solvent->CC Solvent->DoM

Caption: Factors influencing regioselectivity in reactions of this compound.

Caption: Workflow for troubleshooting poor regioselectivity in cross-coupling reactions.

Metalation_Strategy Start Goal: C-H Functionalization Target_Pos Target Position C4 C5 Start->Target_Pos C4_Path Strategy for C4 Use Directed ortho-Metalation (DoM) Target_Pos:c4->C4_Path C5_Path Strategy for C5 More complex, consider alternative substrates or multi-step synthesis Target_Pos:c5->C5_Path C4_Base Base Selection for C4 Use strong, non-nucleophilic base (LDA, LiTMP) Avoid n-BuLi to prevent ester addition C4_Path->C4_Base Key Consideration

Caption: Decision diagram for choosing a C-H functionalization strategy.

References

Technical Support Center: Catalyst Deactivation in Methyl 3-bromothiophene-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving Methyl 3-bromothiophene-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues observed during cross-coupling reactions with this compound, with a focus on catalyst deactivation.

Problem Potential Cause Troubleshooting Steps
Low to No Product Yield Catalyst Poisoning by Sulfur: The sulfur atom in the thiophene ring can strongly coordinate to the palladium catalyst, blocking its active sites and leading to deactivation.[1][2]1. Increase Catalyst Loading: A higher catalyst loading may compensate for the partial deactivation. 2. Select Robust Catalysts: Consider using sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can be more resistant to poisoning. 3. Use Pre-catalysts: Palladium pre-catalysts are designed for clean and efficient generation of the active catalyst, which can sometimes mitigate deactivation pathways.
Incomplete Reaction 1. Optimize Reaction Time and Temperature: The reactivity of 3-bromothiophenes can be lower than their 2-bromo counterparts. Extending the reaction time or moderately increasing the temperature may improve conversion.[3] 2. Ensure Proper Mixing: In heterogeneous mixtures, vigorous stirring is crucial to ensure efficient interaction between reactants and the catalyst.
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This can be caused by high temperatures, impurities, or inappropriate ligand choice.1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[3] 2. Degas Solvents Thoroughly: Oxygen can promote the formation of inactive palladium species. Ensure all solvents and the reaction setup are properly degassed. 3. Use Stabilizing Ligands: Bidentate phosphine ligands like dppf can form very stable catalysts that are less prone to decomposition.
Inconsistent Results/Lack of Reproducibility Variable Quality of Reagents: The purity of the boronic acid, base, and solvents can significantly impact the reaction outcome.1. Use High-Purity Reagents: Ensure all starting materials are of high purity and appropriately stored. 2. Activate the Base: Some bases, like potassium carbonate, may need to be freshly ground and dried before use to ensure activity.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid partner.1. Rigorous Degassing: Employ freeze-pump-thaw cycles for solvents and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue in reactions with this compound?

A1: The primary reason is the presence of the sulfur atom in the thiophene ring. Sulfur is a known poison for palladium catalysts. It can strongly adsorb to the palladium surface, blocking the active sites required for the catalytic cycle to proceed, leading to reduced activity or complete deactivation.[1][2]

Q2: What are the main mechanisms of palladium catalyst deactivation in these reactions?

A2: The main deactivation mechanisms include:

  • Poisoning: The sulfur atom of the thiophene ring binds strongly to the palladium center.[1]

  • Sintering/Agglomeration: The active palladium nanoparticles can grow into larger, less active particles, or precipitate as palladium black, especially at higher temperatures.[2]

  • Leaching: The palladium can be lost from the support in the case of heterogeneous catalysts.[2]

  • Changes in Oxidation State: The active Pd(0) species can be oxidized to less active Pd(II) species, or in some cases, reduced to inactive forms.

Q3: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this compound?

A3: Based on successful literature reports, Pd(PPh₃)₄ has been used effectively.[4][5] Systems employing Pd(OAc)₂ with phosphine ligands like SPhos have also shown high efficiency for the Suzuki-Miyaura coupling of other bromothiophenes and are a good starting point for optimization.[6]

Q4: Can a poisoned palladium catalyst be regenerated?

A4: In some instances, regeneration is possible, particularly for heterogeneous catalysts. This often involves oxidative treatments to remove the poisoning species, followed by a reduction step to regenerate the active Pd(0) catalyst. However, complete regeneration is often difficult to achieve.

Q5: How can I minimize the risk of catalyst deactivation?

A5: To minimize deactivation:

  • Use the lowest effective catalyst loading.

  • Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.

  • Ensure all reagents and solvents are pure and thoroughly degassed.

  • Select a robust catalyst system, potentially with bulky electron-rich phosphine ligands or NHC ligands.

  • Maintain a strict inert atmosphere throughout the reaction.

Experimental Protocols

Below are detailed experimental protocols from published literature for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling with Pd(PPh₃)₄ in Dioxane/Water

This protocol is adapted from a procedure that reported a quantitative yield.[5]

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.08 eq)

  • Potassium phosphate (K₃PO₄) (1.98 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Degas a mixture of 1,4-dioxane and water (6:1 v/v) by bubbling with argon for 10 minutes.

  • To a reaction tube, add 3-benzyloxybenzeneboronic acid (1.08 eq), this compound (1.0 eq), K₃PO₄ (1.98 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Seal the reaction tube, and then evacuate and backfill with argon five times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture and heat in an oil bath at 90 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Successful Suzuki-Miyaura Reaction Conditions
Catalyst (mol%) Ligand Base (eq) Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)Dioxane/H₂O9024>99[4]
Pd(OAc)₂ (10)PPh₃ (20)Cs₂CO₃ (3.0)THFN₂ atmosphere--[7]

Note: The second entry from reference[7] provides the reagents used but does not specify the reaction time, temperature, or yield in the provided abstract.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents 1. Add Reactants & Base (this compound, Boronic Acid, K3PO4) catalyst 2. Add Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent reaction 4. Heat under Inert Atmosphere (e.g., 90°C, 24h) solvent->reaction workup 5. Aqueous Workup (Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalyst Deactivation by Sulfur Poisoning

catalyst_poisoning cluster_active Active Catalytic Cycle cluster_poisoning Deactivation Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition Poisoned_Pd Pd-S Complex (Inactive) Pd0->Poisoned_Pd Sulfur Coordination (Poisoning) ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Thiophene Thiophene Substrate (S) Thiophene->Poisoned_Pd

Caption: Simplified mechanism of Palladium catalyst deactivation by a sulfur-containing molecule.

References

Technical Support Center: Reactions Involving Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 3-bromothiophene-2-carboxylate" on a larger scale. The information is presented in a question-and-answer format to directly address common challenges encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound and related reagents?

A1: When moving from bench-scale to pilot or production scale, several safety hazards become more pronounced. Key concerns include:

  • Handling of Pyrophoric Reagents: Reactions such as lithiation (using n-butyllithium or t-butyllithium) and Grignard reagent formation involve highly pyrophoric materials that can ignite spontaneously in air.[1] On a large scale, the risks associated with quenching and handling these reagents increase significantly.

  • Exothermic Reactions: Lithiation, Grignard, and some coupling reactions can be highly exothermic.[2] Without proper heat management, which is more challenging in larger reactors due to a lower surface-area-to-volume ratio, thermal runaways can occur.

  • Solvent Safety: Many procedures use flammable and volatile solvents like THF and diethyl ether.[3] On a larger scale, the risk of fire and explosion increases, necessitating the use of appropriate grounding, bonding, and ventilation.[4]

  • Reagent and Product Toxicity: While specific toxicity data for this compound is not extensively documented in the public domain, it is prudent to handle it and its derivatives as potentially hazardous materials, especially concerning inhalation and skin contact.[5][6][7]

Q2: We are observing significant amounts of debrominated by-product during our lithiation/Grignard reaction at scale. What is the likely cause and how can we mitigate this?

A2: The formation of a debrominated (protonated) thiophene derivative is a common side reaction, particularly during scale-up.[8] The primary causes are:

  • Presence of Protic Impurities: Grignard reagents and organolithiums are strong bases and will react with any available proton source, such as water, alcohols, or even acidic protons on other starting materials.[9] Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Incomplete Reaction with Electrophile: If the addition of the electrophile is too slow or if there is poor mixing, the organometallic intermediate may abstract a proton from the solvent or another reagent.

  • Thermal Instability: The 3-lithiothiophene intermediate can be unstable at higher temperatures, leading to decomposition and protonation upon workup.[1] Maintaining a low reaction temperature (typically -78 °C for lithiation) is crucial.[1]

Mitigation Strategies:

  • Strict Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents.

  • Inverse Addition: Add the solution of this compound to the organolithium reagent to maintain an excess of the lithiating agent.

  • Temperature Control: Ensure efficient cooling and monitoring of the internal reaction temperature.

  • Rapid Quenching: Add the electrophile efficiently and ensure good mixing to promote the desired reaction over protonation.

Q3: Our Suzuki-Miyaura coupling reaction is sluggish and gives low yields at a larger scale, although it worked well in the lab. What are the potential issues?

A3: Scale-up of Suzuki-Miyaura couplings can present several challenges:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the longer reaction times often required for larger batches. The presence of carboxylic acids or their conjugate bases can sometimes coordinate to the palladium and inhibit the catalytic cycle.[9]

  • Inefficient Mixing: In multiphasic Suzuki reactions (e.g., organic solvent and aqueous base), mass transfer limitations due to inadequate mixing can significantly slow down the reaction rate.

  • Dehalogenation: The presence of excess base or impurities in the boronic acid can lead to the undesired side reaction of dehalogenation, where the bromine is replaced by a hydrogen.[8]

  • Homocoupling: Homocoupling of the boronic acid is another common side reaction that can reduce the yield of the desired product.

Troubleshooting Guides

Guide 1: Grignard Reaction Troubleshooting
Issue Potential Cause Recommended Action
Reaction fails to initiate Magnesium surface is passivated with magnesium oxide.Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring under an inert atmosphere.[3]
Traces of water in the solvent or on the glassware.Ensure all equipment is flame-dried and solvents are rigorously dried.[9]
Low yield of the desired product Inaccurate concentration of the Grignard reagent.Titrate a small aliquot of the prepared Grignard reagent before use to determine the exact molarity.[9]
Wurtz coupling (homocoupling of the alkyl halide).Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the halide.
Formation of debrominated side product.See FAQ Q2.
Reaction mixture turns dark brown or black Decomposition of the Grignard reagent.This can be caused by impurities or prolonged heating. While some darkening can be normal, excessive discoloration may indicate significant decomposition.[9]
Guide 2: Suzuki-Miyaura Coupling Troubleshooting
Issue Potential Cause Recommended Action
Low or no conversion Catalyst is inactive or poisoned.Use fresh, high-purity catalyst and ligands. Degas the reaction mixture thoroughly to remove oxygen.
Base is not effective.Ensure the base is finely powdered for better solubility and reactivity. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃).
Poor mass transfer in a biphasic system.Increase agitation speed. Consider using a phase-transfer catalyst.
Significant dehalogenation Presence of water or other protic sources.Use anhydrous solvents and reagents. Minimize the amount of water in the reaction if possible.[8]
Catalyst choice.Some palladium catalysts are more prone to promoting dehalogenation. Consider screening different palladium sources and ligands.
Formation of homocoupled boronic acid byproduct Oxygen contamination.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
Difficulty in removing palladium from the product Palladium complexes are soluble in the product solution.After the reaction, consider a workup with a palladium scavenger, such as N-acetylcysteine or activated carbon.

Experimental Protocols

Protocol 1: Illustrative Lab-Scale vs. Scale-Up Suzuki-Miyaura Coupling

This table illustrates potential changes in parameters and outcomes when scaling up a Suzuki-Miyaura coupling reaction. Note: This is a generalized example, and actual results will vary.

Parameter Lab-Scale (1 g) Pilot-Scale (1 kg) Rationale for Change
This compound 1.0 g (4.52 mmol)1.0 kg (4.52 mol)1000x scale-up
Arylboronic Acid 1.1 eq1.05 eqReduce cost and potential for homocoupling at scale.
Palladium Catalyst (e.g., Pd(PPh₃)₄) 3 mol%0.5 - 1 mol%Reduce catalyst loading for cost-effectiveness.
Base (e.g., K₂CO₃) 2.5 eq2.2 eqOptimize stoichiometry and reduce waste.
Solvent (e.g., Toluene/Water) 20 mL / 5 mL10 L / 2.5 LMaintain appropriate concentration.
Reaction Temperature 90 °C85-90 °CBetter temperature control may be needed to manage exotherm.
Reaction Time 4 hours8-12 hoursSlower reaction rates due to mass transfer limitations.
Typical Yield 85-95%75-85%Yields often decrease slightly on scale-up due to handling losses and less ideal conditions.
Key Impurities Debrominated starting material (<1%), Homocoupled boronic acid (<2%)Debrominated starting material (1-3%), Homocoupled boronic acid (2-5%)Increased potential for side reactions over longer reaction times.
Purification Flash ChromatographyCrystallization / RecrystallizationChromatography is generally not feasible for large quantities.

Visualizations

Logical Flowchart for Troubleshooting Low Yield in a Scaled-Up Reaction

low_yield_troubleshooting start Low Yield in Scaled-Up Reaction check_purity Analyze Crude Reaction Mixture (LCMS, NMR) start->check_purity incomplete_conversion Incomplete Conversion? check_purity->incomplete_conversion side_products Significant Side Products? incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Increase Catalyst/Reagent Stoichiometry incomplete_conversion->optimize_conditions Yes workup_loss Product Loss During Workup/Purification? side_products->workup_loss No mitigate_side_reactions Identify and Mitigate Side Reactions: - Debromination (See FAQ Q2) - Homocoupling (Improve Inerting) - Other byproducts (Analyze and identify) side_products->mitigate_side_reactions Yes optimize_workup Optimize Workup and Purification: - Adjust pH during extraction - Screen crystallization solvents - Minimize transfers workup_loss->optimize_workup Yes end Improved Yield workup_loss->end No check_reagents Verify Reagent Quality: - Purity of Starting Materials - Anhydrous Solvents - Catalyst Activity optimize_conditions->check_reagents check_reagents->end mitigate_side_reactions->end optimize_workup->end

Caption: Troubleshooting workflow for addressing low yields in scaled-up reactions.

Experimental Workflow for a Scaled-Up Grignard Reaction

grignard_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Flame-dry glassware under vacuum prep_solvents Use anhydrous solvents (e.g., THF) prep_glassware->prep_solvents prep_mg Activate Magnesium turnings prep_solvents->prep_mg initiation Initiate Grignard formation with a small amount of starting material prep_mg->initiation addition Slowly add this compound solution initiation->addition monitoring Monitor internal temperature and reflux addition->monitoring electrophile_addition Add electrophile at low temperature monitoring->electrophile_addition quench Quench reaction with saturated NH4Cl solution electrophile_addition->quench extract Extract with an organic solvent quench->extract wash Wash organic layer (brine) extract->wash dry_concentrate Dry over Na2SO4 and concentrate wash->dry_concentrate purify Purify by crystallization or distillation dry_concentrate->purify

Caption: A typical experimental workflow for a scaled-up Grignard reaction.

References

Technical Support Center: Monitoring Reactions of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for monitoring the reaction progress of Methyl 3-bromothiophene-2-carboxylate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

TLC Troubleshooting

Q1: Why are the spots on my TLC plate streaking or elongated?

A1: This is a common issue with several potential causes:

  • Sample Overloading: You may have applied too much sample to the plate. Try diluting your reaction aliquot before spotting.[1][2][3]

  • Inappropriate Solvent Polarity: The solvent system may not be suitable for your compounds.[1][4] If your compound is highly polar, it may streak.

  • Acidic or Basic Compounds: The inherent properties of your starting material or product can cause interactions with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can resolve this.[2][3]

  • High-Boiling Point Solvents: Reaction solvents like DMF or DMSO can cause significant streaking. After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[5]

Q2: I don't see any spots on my TLC plate after development. What went wrong?

A2: Several factors could lead to the absence of visible spots:

  • Sample Too Dilute: The concentration of your compound might be too low to be detected. Try re-spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[2][4]

  • Compound Not UV-Active: If you are using a UV lamp for visualization, your compound may not be UV-active. Try using an alternative visualization technique, such as an iodine chamber or a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate).[2][6]

  • Compound Volatility: Your compound may have evaporated from the TLC plate during development.[2]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[2][4]

Q3: The Rf values for my spots are too high (close to the solvent front) or too low (close to the baseline). How do I fix this?

A3: The Retention factor (Rf) is highly dependent on the polarity of the mobile phase.

  • Spots Too High (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent system.[2]

  • Spots Too Low (Low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent or select a more polar solvent system.[2]

Q4: My starting material and product spots have very similar Rf values, making it hard to monitor the reaction. What can I do?

A4: Improving separation between spots with similar polarities can be challenging:

  • Change Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.[5]

  • Use a Co-spot: Always run a co-spot lane where you apply both the starting material and the reaction mixture. If the two compounds are different, the co-spot may appear elongated or as two overlapping spots, confirming the presence of a new product.[5][7]

  • 2D TLC: For complex mixtures or difficult separations, you can run a 2D TLC. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in a different solvent system.[5]

LC-MS Troubleshooting

Q1: I'm not seeing the characteristic bromine isotope pattern ([M+H]⁺ and [M+H+2]⁺) for my compound. What is happening?

A1: The 1:1 isotopic signature of bromine is a key identifier. Its absence could indicate:

  • Debromination During Reaction: The reaction conditions may have caused the bromine atom to be replaced by a hydrogen or another group. This would result in a single peak corresponding to the debrominated mass.[8]

  • In-source Fragmentation/Dehydration: While less common for aryl bromides with soft ionization techniques like ESI, high source voltages or temperatures can sometimes cause fragmentation.[8] For certain brominated compounds, in-source dehydration of hydroxylated metabolites can create ions that interfere with the parent compound's signal.[9]

Q2: The retention times for my peaks are shifting between injections. Why?

A2: Unstable retention times compromise data reliability and can be caused by:

  • Column Degradation: Over time, the stationary phase of the LC column can degrade.

  • Mobile Phase Changes: The composition of your mobile phase may be inconsistent. Ensure it is prepared fresh and accurately, as even small changes in pH or solvent ratio can cause shifts.[10]

  • Flow Rate Fluctuations: Issues with the pump, such as air bubbles or leaks, can lead to an inconsistent flow rate.[10]

  • Temperature Changes: Ensure the column oven temperature is stable.

Q3: My chromatographic peaks are broad, tailing, or splitting. What are the common causes?

A3: Poor peak shape can negatively impact resolution and sensitivity.

  • Column Contamination: Buildup of contaminants from previous samples can block the column frit or interact with the stationary phase. Regularly flush your column according to the manufacturer's instructions.[10][11]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Dilute your sample in the initial mobile phase composition whenever possible.[11][12]

  • Column Void: A void can form at the head of the column over time, leading to split peaks. This can sometimes be fixed by reversing the column and flushing it, but replacement is often necessary.[12]

  • Secondary Interactions: Some compounds can interact with the silica backbone of the column, causing tailing. Modifying the mobile phase with additives can sometimes mitigate this.[12]

Q4: My signal intensity is weak or I'm seeing a lot of baseline noise. How can I improve my signal?

A4: Low signal-to-noise can be an instrument or sample issue.

  • Ion Source Problems: The ion source may be dirty. Regular cleaning of the ESI probe and source optics is essential for maintaining sensitivity.

  • Contamination: Contaminants in solvents, additives, or from the sample itself can elevate the baseline noise. Use high-purity LC-MS grade solvents and filter all samples.[10][11]

  • Matrix Effects: Components in the reaction mixture (salts, reagents) can suppress the ionization of your analyte. Dilute the sample or perform a simple sample clean-up (e.g., solid-phase extraction) if possible.[10]

Experimental Protocols & Data

Protocol 1: Reaction Monitoring by TLC

This protocol outlines a general procedure for monitoring a reaction involving this compound.

Methodology:

  • Plate and Chamber Preparation:

    • Use silica gel 60 F254 plates.[6] Draw a light pencil line about 1 cm from the bottom to serve as the origin.

    • Prepare a developing chamber by adding the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate) to a depth of about 0.5 cm.[6][13] Place a piece of filter paper inside to saturate the chamber atmosphere and seal it with a lid.

  • Sample Spotting:

    • Prepare dilute solutions of your starting material (SM) and the reaction mixture (RM) in a volatile solvent like ethyl acetate.

    • Using a capillary tube, spot three lanes on the origin line:[7]

      • Lane 1 (SM): Spot the pure starting material.

      • Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top.[7]

      • Lane 3 (RM): Spot the reaction mixture.

  • Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the origin line.[4] Allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[14] Circle the visible spots with a pencil. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Data Presentation: Hypothetical TLC Data for a Suzuki Coupling Reaction

CompoundRoleExpected PolarityHypothetical Rf (20% EtOAc/Hexanes)UV Visualization
This compoundStarting MaterialModerately Polar0.45Dark Spot
Phenylboronic acidReagentPolar~0.1 (may streak)Dark Spot
Methyl 3-phenylthiophene-2-carboxylateProductLess Polar than SM0.60Dark Spot

Note: Actual Rf values are highly dependent on the specific reaction, solvent system, and TLC plate used.

Protocol 2: Reaction Monitoring by LC-MS

This protocol provides a general method for analyzing reaction progress.

Methodology:

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The solvent should be miscible with the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the system.[11]

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a high percentage of A, increasing to a high percentage of B over several minutes to elute compounds of varying polarities.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Analysis: Scan for the expected mass-to-charge ratio (m/z) of the starting material and the product. For brominated compounds, look for the characteristic 1:1 isotopic pattern for [M+H]⁺ and [M+H+2]⁺.[8]

Data Presentation: Expected LC-MS Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Diagnostic Feature
This compoundC₆H₅BrO₂S221.07220.9 / 222.91:1 isotopic peaks for ⁷⁹Br/⁸¹Br
Methyl 3-phenylthiophene-2-carboxylate (Suzuki Product Example)C₁₂H₁₀O₂S218.27219.0Single peak, loss of Br pattern
3-Bromothiophene-2-carboxylic acid (Hydrolysis Side-product)C₅H₃BrO₂S207.05206.9 / 208.91:1 isotopic peaks, mass shift of -14 Da

Visualizations

Workflow for Reaction Monitoring

G cluster_prep Sample Preparation cluster_interp Interpretation cluster_action Action A Take Aliquot from Reaction B Dilute Sample A->B C Filter Sample (for LC-MS) B->C Optional D Spot TLC Plate B->D E Inject into LC-MS C->E F Develop TLC D->F G Acquire LC-MS Data E->G H Visualize TLC Plate (UV, Stain) J Compare SM vs. RM H->J I Analyze Chromatogram & Mass Spectra I->J K Reaction Complete? J->K L Continue Reaction K->L No M Work-up Reaction K->M Yes

Caption: Workflow for monitoring reaction progress using TLC and LC-MS.

Troubleshooting Logic for TLC Spot Streaking

G start Problem: TLC Spot Streaking q1 Is the solvent a high-boiling point liquid (e.g., DMF, DMSO)? start->q1 s1 Solution: Place spotted plate under high vacuum before developing. q1->s1 Yes q2 Is the sample known to be acidic or basic? q1->q2 No s2 Solution: Add a modifier to eluent (e.g., 0.5% AcOH or Et3N). q2->s2 Yes q3 Is the streak very intense and wide at the origin? q2->q3 No s3 Solution: Dilute the sample before spotting. q3->s3 Yes end If problem persists, re-evaluate solvent system for better compatibility. q3->end No

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 3-bromothiophene-2-carboxylate and Methyl 2-bromothiophene-3-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Thiophene derivatives are prevalent scaffolds in pharmaceuticals and functional materials. This guide provides an in-depth comparison of the reactivity of two closely related isomers: Methyl 3-bromothiophene-2-carboxylate and Methyl 2-bromothiophene-3-carboxylate. The analysis focuses on their performance in common palladium-catalyzed cross-coupling reactions, supported by established chemical principles and experimental data from analogous systems.

Structural and Electronic Properties

The reactivity of brominated thiophenes in cross-coupling reactions is fundamentally governed by the position of the bromine atom and the electronic influence of other substituents on the thiophene ring.

This compound (CAS: 26137-08-6) features a bromine atom at the 3-position (a β-position) and a methyl carboxylate group at the 2-position (an α-position) of the thiophene ring.[1] In contrast, Methyl 2-bromothiophene-3-carboxylate (CAS: 76360-43-5) has the bromine atom at the 2-position (an α-position) and the methyl carboxylate group at the 3-position (a β-position).[2][3] Both isomers share the same molecular formula (C₆H₅BrO₂S) and molecular weight (221.07 g/mol ).[1][2]

The key distinction lies in the location of the C-Br bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Br bond to the palladium(0) catalyst is often the rate-determining step. The C-Br bond at an α-position of the thiophene ring is generally more reactive than a C-Br bond at a β-position. This is attributed to the greater polarization of the C-Br bond at the α-position and the stabilization of the resulting organopalladium intermediate.

Furthermore, steric and electronic effects of the methyl carboxylate group play a significant role. The electron-withdrawing nature of the ester group can influence the electron density of the thiophene ring and the C-Br bond. Additionally, the proximity of the ester group to the bromine atom can create steric hindrance, impeding the approach of the bulky palladium catalyst.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

While direct head-to-head comparative studies for these two specific isomers are not extensively documented, their reactivity can be predicted based on well-established principles of thiophene chemistry. Generally, Methyl 2-bromothiophene-3-carboxylate is expected to be more reactive than this compound in most palladium-catalyzed cross-coupling reactions.

Here's a summary of the predicted reactivity in several common cross-coupling reactions:

Reaction TypePredicted Reactivity of Methyl 2-bromothiophene-3-carboxylate (α-bromo)Predicted Reactivity of this compound (β-bromo)Rationale
Suzuki-Miyaura Coupling HigherLowerThe C-Br bond at the α-position undergoes oxidative addition more readily. The ester group at the 3-position provides less steric hindrance compared to the adjacent ester in the 3-bromo isomer.
Stille Coupling HigherLowerSimilar to Suzuki coupling, the reactivity is largely dependent on the ease of C-Br bond cleavage, which is favored at the α-position.
Buchwald-Hartwig Amination HigherLowerThe amination of aryl halides is also initiated by oxidative addition, making the α-bromo isomer more susceptible to reaction.[4] Electron-rich and labile heterocycles like 3-bromothiophene can already present challenges, suggesting the less reactive isomer would be even more so.[4]
Heck Reaction HigherLowerThe Mizoroki-Heck reaction follows a similar catalytic cycle involving oxidative addition, making the α-bromo isomer the more reactive partner.[5][6]
Sonogashira Coupling HigherLowerThe coupling of terminal alkynes with aryl halides is also expected to be more facile with the more reactive α-bromo isomer.[7]
Negishi Coupling HigherLowerThis reaction, which couples organozinc compounds with organic halides, is known for its high functional group tolerance, but the inherent reactivity difference of the C-Br bond position would still favor the α-bromo isomer.[8]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for both isomers. It is important to note that reaction conditions, particularly temperature and reaction time, may need to be optimized for the less reactive this compound, likely requiring more forcing conditions to achieve comparable yields.

General Protocol for Suzuki-Miyaura Coupling of Methyl Bromothiophene-carboxylates with Phenylboronic Acid

Materials:

  • Methyl 2-bromothiophene-3-carboxylate or this compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (degassed)

  • Tetrahydrofuran (THF) (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the methyl bromothiophene-carboxylate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add degassed toluene, THF, and water in a 10:1:1 ratio via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reactivity Differences

The following diagrams illustrate the structural differences and the rationale behind the predicted reactivity.

Caption: Structural comparison of the two isomers.

G cluster_0 Reactivity Determinants cluster_1 Methyl 2-bromothiophene-3-carboxylate cluster_2 This compound Position Position of Bromine Alpha α-Position (More Reactive C-Br Bond) Position->Alpha Favors Reactivity Beta β-Position (Less Reactive C-Br Bond) Position->Beta Disfavors Reactivity Steric Steric Hindrance LessHindrance Less Steric Hindrance (Ester at 3-position) Steric->LessHindrance Favors Reactivity MoreHindrance More Steric Hindrance (Ester at 2-position, adjacent to Br) Steric->MoreHindrance Disfavors Reactivity Electronic Electronic Effects

References

A Comparative Guide to Methyl 3-bromothiophene-2-carboxylate and Methyl 3-iodothiophene-2-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the synthesis, physical properties, and reactivity of two key halogenated thiophene building blocks in palladium-catalyzed cross-coupling reactions.

In the realm of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks for the synthesis of complex organic molecules. Among these, thiophene derivatives are of particular interest due to their prevalence in a wide range of pharmaceuticals and functional materials. This guide provides a comparative study of two closely related and commercially available reagents: Methyl 3-bromothiophene-2-carboxylate and Methyl 3-iodothiophene-2-carboxylate. The focus is on their synthesis, physical properties, and, most importantly, their comparative reactivity in widely used palladium-catalyzed cross-coupling reactions, providing researchers with the necessary data to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical properties of these reagents is crucial for their handling, storage, and use in chemical reactions. Below is a summary of their key physicochemical data.

PropertyThis compoundMethyl 3-iodothiophene-2-carboxylate
CAS Number 26137-08-6[1]62353-77-9[2]
Molecular Formula C₆H₅BrO₂S[1]C₆H₅IO₂S[2]
Molecular Weight 221.07 g/mol [1]268.07 g/mol
Appearance White to light yellow powder or lump[1]Data not readily available
Melting Point 47-51 °C[1]Data not readily available
Boiling Point 127 °C at 12 mmHg[1]Data not readily available
Purity ≥98% (GC)[1]Typically ≥97%

Synthesis of the Building Blocks

The accessibility of these compounds is a key consideration for their application. Both can be synthesized from readily available starting materials.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a Sandmeyer-type reaction starting from Methyl 3-aminothiophene-2-carboxylate.

Experimental Protocol:

  • Diazotization: Methyl 3-aminothiophene-2-carboxylate is suspended in hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.

  • Work-up: The reaction mixture is heated, then diluted with water and extracted with an organic solvent such as ethyl acetate. The organic extracts are combined, washed, dried, and concentrated under reduced pressure to yield the product.

Synthesis_Bromo cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A Methyl 3-aminothiophene-2-carboxylate B NaNO₂, HBr, 0-5 °C A->B C Thiophene-3-diazonium salt B->C D CuBr, HBr C->D E This compound D->E

Caption: Synthesis of this compound.
Synthesis of Methyl 3-iodothiophene-2-carboxylate

Similarly, Methyl 3-iodothiophene-2-carboxylate can be synthesized from Methyl 3-aminothiophene-2-carboxylate via a diazotization-iodination reaction.

Experimental Protocol:

  • Diazotization: Methyl 3-aminothiophene-2-carboxylate is treated with a source of nitrous acid (e.g., generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the corresponding diazonium salt.

  • Iodination: The diazonium salt solution is then treated with a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of the desired product.

  • Work-up: The reaction mixture is typically warmed to room temperature to ensure complete decomposition of the diazonium salt. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which can be further purified by chromatography or crystallization.

Synthesis_Iodo cluster_diazotization_iodo Diazotization cluster_iodination Iodination A_iodo Methyl 3-aminothiophene-2-carboxylate B_iodo NaNO₂, H₂SO₄, 0-5 °C A_iodo->B_iodo C_iodo Thiophene-3-diazonium salt B_iodo->C_iodo D_iodo KI C_iodo->D_iodo E_iodo Methyl 3-iodothiophene-2-carboxylate D_iodo->E_iodo

Caption: Synthesis of Methyl 3-iodothiophene-2-carboxylate.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of these halogenated thiophenes as building blocks is largely defined by their reactivity in cross-coupling reactions. The general trend for the reactivity of aryl halides in the oxidative addition step of palladium-catalyzed reactions is I > Br > Cl.[1] This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While direct comparative data for this compound and Methyl 3-iodothiophene-2-carboxylate is scarce, studies on similar substrates show that the iodo-derivative is expected to be more reactive, allowing for milder reaction conditions and potentially higher yields.

General Experimental Protocol for Suzuki-Miyaura Coupling: A mixture of the halothiophene (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated under an inert atmosphere until the reaction is complete.

SubstrateTypical CatalystTypical BaseTypical ConditionsExpected Yield
This compoundPd(PPh₃)₄K₃PO₄1,4-dioxane/water, 90 °C, 12 hGood to Excellent
Methyl 3-iodothiophene-2-carboxylatePd(PPh₃)₄K₂CO₃ or Na₂CO₃Toluene/ethanol/water, refluxExcellent

It is important to note that while iodides are generally more reactive, some studies have shown that under specific conditions (e.g., lower temperatures with Pd/PPh₃ catalysts), aryl iodides can exhibit surprisingly poor reactivity compared to their corresponding bromides. This has been attributed to the stability of the resulting Pd(II)-iodide intermediate.

Suzuki_Pathway Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Methyl 3-halothiophene-2-carboxylate Ar-X->Oxidative Addition Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OH)₂ Arylboronic acid Base Base Ar'-B(OH)₂->Base Base->Transmetalation Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction

The Heck reaction is a method for the arylation of alkenes. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step, and thus, aryl iodides are generally more reactive than aryl bromides.[3]

General Experimental Protocol for Heck Reaction: A mixture of the halothiophene (1.0 equiv), an alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated under an inert atmosphere.

SubstrateTypical CatalystTypical BaseTypical ConditionsExpected Reactivity
This compoundPd(OAc)₂Et₃N or K₂CO₃DMF, 100-140 °CModerate to Good
Methyl 3-iodothiophene-2-carboxylatePd(OAc)₂Et₃N or K₂CO₃DMF or Acetonitrile, 80-120 °CHigh

The higher reactivity of the iodo-compound may allow for lower catalyst loadings, lower reaction temperatures, and shorter reaction times compared to the bromo-derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper salts. The reactivity trend of I > Br is also observed in this reaction.

General Experimental Protocol for Sonogashira Coupling: A mixture of the halothiophene (1.0 equiv), a terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, piperidine) in a suitable solvent (e.g., THF, DMF) is stirred at room temperature or heated under an inert atmosphere.

SubstrateTypical Catalyst SystemTypical BaseTypical ConditionsExpected Reactivity
This compoundPd(PPh₃)₂Cl₂ / CuIEt₃NTHF, 50-70 °CModerate
Methyl 3-iodothiophene-2-carboxylatePd(PPh₃)₂Cl₂ / CuIEt₃NTHF, room temp to 50 °CHigh

The significantly higher reactivity of the iodo-compound often allows the Sonogashira coupling to be performed at or near room temperature, which can be advantageous for sensitive substrates.

Conclusion

Both this compound and Methyl 3-iodothiophene-2-carboxylate are valuable building blocks for the synthesis of functionalized thiophene derivatives. The choice between the two often depends on a balance of reactivity and cost.

  • This compound is a versatile and widely used reagent that participates effectively in a range of cross-coupling reactions under standard conditions. Its lower cost and ready availability make it an attractive choice for many applications.

  • Methyl 3-iodothiophene-2-carboxylate , while generally more expensive, offers significantly higher reactivity in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions (lower temperatures, shorter reaction times), which can be crucial for the synthesis of complex or sensitive molecules and may lead to higher yields.

For researchers in drug development and materials science, the iodo-derivative may be the preferred choice when higher reactivity is paramount to achieving the desired transformation efficiently. However, for large-scale synthesis or when cost is a primary concern, the bromo-derivative remains a highly viable and effective option. This guide provides the foundational data and protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.

References

A Comparative Guide to Alternative Reagents for Thienyl Synthesis: Beyond Methyl 3-Bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienyl moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. Methyl 3-bromothiophene-2-carboxylate serves as a widely utilized building block for the introduction of this critical functionality. However, the landscape of chemical synthesis is ever-evolving, with researchers continually seeking alternative reagents that may offer advantages in terms of reactivity, cost, availability, or the ability to access diverse substitution patterns. This guide provides an objective comparison of viable alternatives to this compound for thienyl synthesis, supported by experimental data and detailed protocols to inform your research and development endeavors.

Executive Summary

This guide explores a range of alternative reagents for thienyl synthesis, categorized into three main classes: other halogenated thiophenes, nitro-substituted thiophenes, and precursors for multi-component reactions. The performance of these alternatives is evaluated in the context of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Heck—as well as the Gewald aminothiophene synthesis. While this compound remains a robust and versatile reagent, alternatives such as its chloro and iodo-analogs, as well as nitro-thiophenes, present compelling options depending on the specific synthetic challenge and desired outcome. The Gewald reaction offers a divergent and efficient pathway to highly functionalized 2-aminothiophenes, which are themselves valuable precursors for further elaboration.

Comparative Analysis of Alternative Reagents

The choice of reagent for thienyl synthesis is often dictated by the desired coupling partner and the specific transformation to be effected. The following sections provide a comparative overview of the most common alternatives to this compound.

Other Halogenated Thiophene-2-Carboxylates

The most direct alternatives to this compound are its halogen analogs. The reactivity of these compounds in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl, which is inversely related to the carbon-halogen bond dissociation energy.

  • Methyl 3-iodothiophene-2-carboxylate: This reagent is expected to exhibit the highest reactivity in oxidative addition to a palladium(0) catalyst, often allowing for milder reaction conditions and lower catalyst loadings. However, it is typically more expensive and less commercially available than its bromo- and chloro-counterparts.

  • Methyl 3-chlorothiophene-2-carboxylate: As a more cost-effective and readily available alternative, the chloro-derivative is an attractive option, particularly for large-scale synthesis. However, its lower reactivity necessitates more forcing reaction conditions, often requiring specialized ligands (e.g., bulky, electron-rich phosphines) to achieve efficient coupling.

Table 1: Comparative Performance of Methyl 3-halothiophene-2-carboxylates in Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative Data)

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%
Methyl 3-chlorothiophene-2-carboxylatePd₂(dba)₃ / XPhosK₃PO₄Dioxane11018~75-85%

Note: Yields are approximate and can vary significantly based on the specific reaction conditions and substrates used.

Thiophenes with Nitro Leaving Groups

Recent studies have demonstrated that the nitro group can serve as an effective leaving group in nucleophilic aromatic substitution (SNAAr) reactions on the thiophene ring, particularly when the ring is activated by electron-withdrawing groups.[1][2]

  • Methyl 3-nitrothiophene-2-carboxylate: This reagent offers a distinct reactivity profile compared to its halogenated counterparts. It is particularly useful for the introduction of sulfur nucleophiles, providing a direct route to 3-thio-substituted thiophenes, which are precursors to thieno[3,2-b]thiophenes.[1][2]

Table 2: Performance of Methyl 3-nitrothiophene-2,5-dicarboxylate in Nucleophilic Aromatic Substitution with Thiols (Representative Data)

ThiolBaseSolventTemp. (°C)Time (h)ProductYield (%)
Methyl thioglycolateK₂CO₃DMFRT13-Sulfanyl-substituted thiophene93%[2]
2-MercaptoacetoneK₂CO₃DMFRT13-Sulfanyl-substituted thiophene89%[2]
Precursors for Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[3][4][5][6][7] This approach does not start from a pre-formed thiophene ring but rather constructs it from acyclic precursors, offering a high degree of flexibility in accessing a wide range of substitution patterns.

  • Ketones/Aldehydes, α-Cyanoesters, and Elemental Sulfur: These readily available starting materials are condensed in the presence of a base to afford 2-aminothiophene-3-carboxylates or -carbonitriles. The reaction is highly convergent and atom-economical.

Table 3: Representative Yields for the Gewald Synthesis of 2-Aminothiophenes

Ketone/Aldehydeα-Cyano CompoundBaseSolventConditionsYield (%)
CyclohexanoneEthyl cyanoacetateMorpholineEthanolReflux, 2h85-95%
AcetoneMalononitrileTriethylamineMethanolRT, 24h70-80%

Experimental Protocols

Detailed methodologies for key transformations using the aforementioned reagents are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution of Methyl 3-nitrothiophene-2,5-dicarboxylate

Materials:

  • Dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 equiv)

  • Thiol (e.g., methyl thioglycolate) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve dimethyl 3-nitrothiophene-2,5-dicarboxylate in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add the thiol dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the 3-sulfenyl-substituted thiophene derivative.[2]

Protocol 3: Gewald Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

  • Cyclohexanone (1.0 equiv)

  • Methyl cyanoacetate (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine (0.5 equiv)

  • Methanol

Procedure:

  • In a round-bottom flask, combine cyclohexanone, methyl cyanoacetate, and methanol.

  • Add morpholine and stir the mixture at room temperature for 1 hour.

  • Add elemental sulfur in one portion.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold methanol, and dry to obtain the desired 2-aminothiophene.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows for the discussed synthetic strategies.

Suzuki_Coupling reagent Methyl 3-halothiophene- 2-carboxylate (X = Br, Cl, I) catalyst Pd(0) Catalyst Base reagent->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product Methyl 3-arylthiophene- 2-carboxylate catalyst->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of Methyl 3-halothiophene-2-carboxylates.

Stille_Coupling reagent Methyl 3-halothiophene- 2-carboxylate (X = Br, Cl, I) catalyst Pd(0) Catalyst reagent->catalyst organostannane Ar-Sn(R)₃ organostannane->catalyst product Methyl 3-arylthiophene- 2-carboxylate catalyst->product

Caption: Generalized workflow for the Stille coupling of Methyl 3-halothiophene-2-carboxylates.

Buchwald_Hartwig_Amination reagent Methyl 3-halothiophene- 2-carboxylate (X = Br, Cl) catalyst Pd Catalyst Ligand, Base reagent->catalyst amine R₂NH amine->catalyst product Methyl 3-(dialkylamino)thiophene- 2-carboxylate catalyst->product

Caption: Generalized workflow for the Buchwald-Hartwig amination of Methyl 3-halothiophene-2-carboxylates.

Heck_Reaction reagent Methyl 3-halothiophene- 2-carboxylate (X = Br, I) catalyst Pd Catalyst Base reagent->catalyst alkene Alkene alkene->catalyst product Methyl 3-(alkenyl)thiophene- 2-carboxylate catalyst->product

Caption: Generalized workflow for the Heck reaction of Methyl 3-halothiophene-2-carboxylates.

Gewald_Reaction cluster_reagents Starting Materials ketone Ketone/ Aldehyde base Base ketone->base cyanoester α-Cyanoester cyanoester->base sulfur Sulfur sulfur->base product 2-Aminothiophene- 3-carboxylate base->product

Caption: Generalized workflow for the Gewald aminothiophene synthesis.

Conclusion

While this compound remains a cornerstone reagent in thienyl synthesis, a comprehensive understanding of the available alternatives can significantly broaden the synthetic chemist's toolkit. The choice between halo-analogs is a trade-off between reactivity and cost, with iodo-derivatives offering the highest reactivity and chloro-derivatives being the most economical. Nitro-substituted thiophenes open up unique avenues for nucleophilic substitution, particularly with sulfur nucleophiles. For de novo synthesis of highly functionalized thiophenes, the Gewald reaction provides an efficient and versatile multi-component strategy. By carefully considering the specific synthetic target and reaction conditions, researchers can select the optimal reagent to achieve their goals with improved efficiency and access to novel chemical space.

References

A Comparative Guide to the Spectroscopic Characterization of Methyl 3-bromothiophene-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the precise characterization of heterocyclic compounds is paramount. Methyl 3-bromothiophene-2-carboxylate serves as a versatile building block, and understanding its spectral properties, alongside those of its derivatives, is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships. This guide provides a comparative analysis of this compound and related thiophene derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by experimental data and protocols.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and MS data for this compound and a selection of its structural isomers and derivatives. This data allows for a clear comparison of how changes in substituent patterns on the thiophene ring influence the spectroscopic output.

Table 1: ¹H NMR Data for this compound and Related Compounds

CompoundSolventH4 (δ, ppm, multiplicity, J in Hz)H5 (δ, ppm, multiplicity, J in Hz)Other Protons (δ, ppm)
This compoundCDCl₃7.52 (d, J = 5.6)7.10 (d, J = 5.6)3.92 (s, 3H, -OCH₃)
Methyl 5-bromothiophene-2-carboxylateCDCl₃7.15 (d, J = 4.0)-7.65 (d, J=4.0, H3), 3.88 (s, 3H, -OCH₃)
Methyl 3-methylthiophene-2-carboxylateCDCl₃7.42 (d, J = 5.1)6.89 (d, J = 5.1)3.85 (s, 3H, -OCH₃), 2.55 (s, 3H, -CH₃)
Methyl 3-aminothiophene-2-carboxylateDMSO-d₆7.49 (d, J = 5.5)6.18 (d, J = 5.5)6.85 (br s, 2H, -NH₂), 3.71 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Data for this compound and Related Compounds

CompoundSolventC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Other Carbons (δ, ppm)
This compoundCDCl₃162.1115.8133.5127.852.5 (-OCH₃)
Methyl 5-bromothiophene-2-carboxylateCDCl₃161.9134.8131.5118.952.4 (-OCH₃)
Methyl 3-methylthiophene-2-carboxylateCDCl₃164.2141.1131.8125.551.7 (-OCH₃), 15.9 (-CH₃)
Methyl 3-aminothiophene-2-carboxylateDMSO-d₆165.4150.1128.9108.750.7 (-OCH₃)

Table 3: Mass Spectrometry Data for this compound and Related Compounds

CompoundIonization ModeMolecular FormulaCalculated [M]⁺ (m/z)Observed [M]⁺ (m/z)
This compoundEIC₆H₅BrO₂S219.92/221.92220/222
Methyl 5-bromothiophene-2-carboxylateEIC₆H₅BrO₂S219.92/221.92220/222
Methyl 3-methylthiophene-2-carboxylateEIC₇H₈O₂S156.02156
Methyl 3-aminothiophene-2-carboxylateEIC₇H₉NO₂S171.04171

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are generalized protocols for the synthesis and characterization of this compound derivatives.

General Synthesis of this compound

A common route to this compound involves the esterification of 3-bromothiophene-2-carboxylic acid.

  • Esterification: To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added.

  • The reaction mixture is refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction: The sample is introduced into the mass spectrometer, either directly via a solid probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: For EI, a standard electron energy of 70 eV is used.

  • Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions, which aids in confirming the molecular weight and structure of the compound.

Visualizing the Characterization Workflow

A systematic workflow is key to the efficient and accurate characterization of newly synthesized compounds. The following diagram, generated using Graphviz, illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 3-Bromothiophene-2-carboxylic acid) reaction Chemical Reaction (e.g., Esterification) start->reaction workup Reaction Work-up & Purification reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ms Mass Spectrometry (MS) workup->ms data_analysis Spectral Data Interpretation & Structure Confirmation nmr->data_analysis ms->data_analysis comparison Comparison with Derivatives data_analysis->comparison final_product Characterized Product comparison->final_product

References

A Comparative Guide to Validating the Purity of Methyl 3-bromothiophene-2-carboxylate by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 3-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis and materials science.[1] We present detailed experimental protocols, comparative data, and explore alternative analytical techniques to ensure robust quality control.

Introduction

This compound (CAS No. 26137-08-6) is a versatile heterocyclic compound widely utilized as a building block in the synthesis of various active pharmaceutical ingredients and functional organic materials.[1] Given its role in these critical applications, ensuring its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal method for purity analysis. This guide compares two common reverse-phase HPLC methods and discusses alternative analytical approaches.

Experimental Protocols

A reliable HPLC method is crucial for the accurate determination of purity and the identification of any potential impurities. Below are two detailed protocols for the analysis of this compound.

Method A: Isocratic Elution

This method utilizes a simple isocratic mobile phase, making it a cost-effective and straightforward approach for routine purity checks.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound standard (≥98% purity)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30, v/v). Degas the mobile phase before use.

    • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to a final concentration of 1 mg/mL.

    • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

      • Detection Wavelength: 254 nm

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total peak area.

Method B: Gradient Elution

A gradient elution method offers improved resolution, which can be particularly useful for separating closely eluting impurities.

  • Instrumentation and Reagents: Same as Method A.

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: Water (HPLC grade)

      • Mobile Phase B: Acetonitrile (HPLC grade)

      • Degas both mobile phases before use.

    • Standard and Sample Solution Preparation: Same as Method A.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

      • Detection Wavelength: 254 nm

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 40 60
        15 10 90
        20 10 90
        22 40 60

        | 25 | 40 | 60 |

    • Analysis: Inject the standard and sample solutions and record the chromatograms.

Data Presentation

The following table summarizes hypothetical data from the analysis of a batch of this compound using the two described HPLC methods.

ParameterMethod A (Isocratic)Method B (Gradient)
Retention Time of Main Peak (min) 5.812.5
Number of Impurities Detected 24
Resolution of Critical Pair *1.22.1
Calculated Purity (%) 99.298.8
Analysis Time (min) 1025

*Critical pair refers to the main peak and the closest eluting impurity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity validation of this compound.

G HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calc Purity Calculation peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC purity analysis.

Logical Relationships in Method Selection

The choice between an isocratic and a gradient HPLC method often depends on the complexity of the sample and the analytical goals.

G HPLC Method Selection Logic node_result node_result start Need for Purity Analysis? known_impurities Known Impurity Profile? start->known_impurities Yes complex_mixture Complex Mixture (>2 impurities)? known_impurities->complex_mixture No high_resolution High Resolution Required? known_impurities->high_resolution Yes complex_mixture->high_resolution Yes node_result_isocratic Use Isocratic Method complex_mixture->node_result_isocratic No high_resolution->node_result_isocratic No node_result_gradient Use Gradient Method high_resolution->node_result_gradient Yes

References

A Comparative Guide to Quantitative Analysis of Methyl 3-bromothiophene-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactants and products is paramount for reaction optimization, kinetic studies, and ensuring the quality of final products. This guide provides a comparative analysis of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of reactions involving Methyl 3-bromothiophene-2-carboxylate.

To illustrate this comparison, we will consider a representative Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.

Illustrative Reaction: Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid serves as our model reaction. This reaction is monitored to determine the consumption of the starting material and the formation of the product, Methyl 3-phenylthiophene-2-carboxylate.

Suzuki_Reaction cluster_reactants Reactants reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Phenylboronic Acid reactant2->catalyst product Methyl 3-phenylthiophene-2-carboxylate catalyst->product caption Suzuki-Miyaura Coupling Reaction. qNMR_Workflow start Sample Reaction Mixture prep Prepare NMR Sample: - Aliquot of mixture - Known amount of Internal Standard - Deuterated Solvent start->prep acquire Acquire 1H NMR Spectrum (Ensure long relaxation delay, e.g., 5*T1) prep->acquire process Process Spectrum: - Phasing - Baseline Correction - Integration acquire->process calculate Calculate Concentration/ Conversion process->calculate end Quantitative Result calculate->end caption qNMR Experimental Workflow. HPLC_Workflow start Sample Reaction Mixture prep Prepare HPLC Sample: - Quench aliquot - Dilute with mobile phase - Filter start->prep inject Inject into HPLC System prep->inject separate Chromatographic Separation (e.g., C18 column, isocratic or gradient elution) inject->separate detect UV Detection at a specific wavelength separate->detect analyze Analyze Chromatogram: - Identify peaks by retention time - Integrate peak areas detect->analyze quantify Quantify using Calibration Curve analyze->quantify end Quantitative Result quantify->end caption HPLC Experimental Workflow. GCMS_Workflow start Sample Reaction Mixture prep Prepare GC-MS Sample: - Quench aliquot - Derivatize (if necessary) - Dilute with solvent - Add internal standard start->prep inject Inject into GC-MS System prep->inject separate Gas Chromatographic Separation (Temperature-programmed column) inject->separate ionize Ionization (e.g., Electron Impact) separate->ionize detect Mass Analysis (Scan or SIM mode) ionize->detect analyze Analyze Chromatogram: - Identify peaks by retention time and mass spectrum - Integrate peak areas detect->analyze quantify Quantify using Calibration Curve analyze->quantify end Quantitative Result quantify->end caption GC-MS Experimental Workflow. Decision_Tree start Need to Quantify Reaction? q1 Absolute Quantification Required? start->q1 q2 High Sensitivity Needed? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Need Structural Confirmation? q2->q3 No hplc Use HPLC q2->hplc Yes q3->hplc No gcms Use GC-MS q3->gcms Yes caption Method Selection Guide.

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene rings is a cornerstone in the synthesis of numerous pharmaceuticals and organic materials. Methyl 3-bromothiophene-2-carboxylate is a key building block, and its reactivity in palladium-catalyzed cross-coupling reactions is of significant interest. This guide provides an objective comparison of different palladium catalyst systems for various cross-coupling reactions with this substrate, supported by experimental data to aid in the selection of the optimal catalytic system for a desired transformation.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and selectivity in the cross-coupling of this compound. Below is a summary of performance data for different types of cross-coupling reactions, highlighting the effectiveness of various palladium-ligand systems.

Cross-Coupling ReactionPalladium Catalyst/PrecursorLigandBaseSolvent SystemCoupling PartnerYield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄TriphenylphosphineK₃PO₄Dioxane/H₂O3-(Benzyloxy)phenylboronic acidExcellent[1]
Suzuki-Miyaura Pd(PPh₃)₄TriphenylphosphineK₃PO₄Dioxane/H₂O4-(Methoxy)phenylboronic acidQuantitative[1][2]
Sonogashira PdCl₂(PPh₃)₂TriphenylphosphineiPr₂NHiPr₂NHPhenylacetylene93[3]
Sonogashira PdCl₂(PPh₃)₂TriphenylphosphineiPr₂NHiPr₂NHHex-1-yne91[3]
Sonogashira PdCl₂(PPh₃)₂TriphenylphosphineiPr₂NHiPr₂NH3,3-Dimethylbut-1-yne76[3]
Buchwald-Hartwig Amination Pd(OAc)₂BINAPNot SpecifiedNot SpecifiedAniline98[4]
Buchwald-Hartwig Amination Pd(OAc)₂BINAPNot SpecifiedNot Specified2-Methoxyaniline65[4]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature reports and offer a starting point for reaction optimization.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-(benzyloxy)phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.08 eq.), potassium phosphate (1.98 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Add a degassed mixture of dioxane and water (e.g., 6:1 v/v).

  • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon) five times.

  • Heat the mixture with stirring in an oil bath at 90 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of silica gel, rinsing with toluene.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the desired product.

Sonogashira Coupling Protocol

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Diisopropylamine (iPr₂NH)

Procedure:

  • Dissolve this compound (1.0 eq.) and the terminal alkyne (2.2 eq.) in diisopropylamine.

  • Add PdCl₂(PPh₃)₂ (10 mol%) and CuI (6 mol%) to the solution.

  • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the product.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an arylamine.[4]

Materials:

  • This compound

  • Arylamine (e.g., aniline)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)

  • A suitable base (e.g., sodium tert-butoxide or potassium carbonate)

  • Anhydrous toluene or other suitable solvent

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (3-10 mol%) and BINAP (4-10 mol%).

  • Add the arylamine (1.1-1.2 eq.), this compound (1.0 eq.), and the base.

  • Add the anhydrous solvent and seal the tube.

  • Remove the tube from the glovebox and heat with stirring at the appropriate temperature until the starting material is consumed (as monitored by GC or TLC).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizing the Catalytic Process

To understand the fundamental steps involved in these transformations, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Coupling Partner - Base Catalyst Add Catalyst System: - Pd Source - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat and Stir Inert->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the DFT-Calculated Reactivity of Methyl 3-bromothiophene-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isomer Reactivity

The position of the bromine atom on the thiophene ring significantly influences the electronic properties and, consequently, the chemical reactivity of each isomer. The interplay between the electron-withdrawing nature of the methyl carboxylate group and the inductive and resonance effects of the bromine atom dictates the susceptibility of each position to electrophilic and nucleophilic attack, as well as the feasibility of cross-coupling reactions.

Theoretical Reactivity Comparison

Based on established principles of thiophene chemistry and supported by DFT studies on analogous compounds, we can predict the relative reactivity of the three isomers in common synthetic transformations.

Key Reactivity Descriptors:

Several quantum chemical descriptors are commonly used to predict molecular reactivity. These include:

  • HOMO (Highest Occupied Molecular Orbital) Energy: Higher HOMO energy generally indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: Lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

  • HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO is often associated with higher chemical reactivity.

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

The following table summarizes the expected trends in reactivity for the three isomers based on the positions of the substituents.

IsomerPredicted Reactivity in Suzuki/Stille CouplingPredicted Reactivity in Nucleophilic Aromatic SubstitutionKey Electronic Factors
Methyl 3-bromothiophene-2-carboxylate ModerateLowThe bromine at the 3-position is sterically hindered by the adjacent carboxylate group. The electron-withdrawing carboxylate group at the 2-position deactivates the ring towards oxidative addition.
Methyl 4-bromothiophene-2-carboxylate Moderate to HighModerateThe bromine at the 4-position is less sterically hindered. The electron-withdrawing effect of the carboxylate group at the 2-position activates the 4-position for nucleophilic attack to some extent.
Methyl 5-bromothiophene-2-carboxylate HighHighThe bromine at the 5-position is in the most activated position for both oxidative addition in cross-coupling reactions and for nucleophilic aromatic substitution, due to stabilization of the intermediate by the carboxylate group.[1][2]

Experimental Protocols

Detailed methodologies for key reactions involving bromothiophene derivatives are provided below. These protocols can be adapted for the specific isomers of methyl bromothiophene-2-carboxylate.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed cross-coupling of a bromothiophene with a boronic acid.[3][4][5]

Materials:

  • Methyl bromothiophene-2-carboxylate isomer (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the methyl bromothiophene-2-carboxylate isomer, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromothiophene with an organostannane reagent.[6][7][8]

Materials:

  • Methyl bromothiophene-2-carboxylate isomer (1.0 mmol)

  • Organostannane reagent (e.g., tributyl(aryl)tin, 1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene or DMF, 10 mL)

  • Optional: Additive (e.g., LiCl, 2.0 mmol)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the methyl bromothiophene-2-carboxylate isomer and the palladium catalyst.

  • Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite and wash the organic layer with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr) Protocol

This is a general procedure for the substitution of the bromine atom on the thiophene ring with a nucleophile.[9][10][11]

Materials:

  • Methyl bromothiophene-2-carboxylate isomer (1.0 mmol)

  • Nucleophile (e.g., sodium methoxide, amine, 1.2-2.0 mmol)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the methyl bromothiophene-2-carboxylate isomer in the anhydrous solvent.

  • Add the nucleophile to the solution at room temperature.

  • Heat the reaction mixture to a temperature between 80-150 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental procedures and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Coupled_PdII Coupled Pd(II) Intermediate Transmetalation->Coupled_PdII RedElim Reductive Elimination Coupled_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBoronic Ar'-B(OR)2 ArBoronic->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants (Bromothiophene, Coupling Partner, Catalyst, Base/Additive) degas Degas with Inert Gas start->degas add_solvent Add Anhydrous, Degassed Solvent degas->add_solvent heat Heat and Stir (e.g., 90-110 °C) add_solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract wash Wash with Water/Brine (and KF for Stille) extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Thiophene Building Blocks: Benchmarking "Methyl 3-bromothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the development of a wide array of functional molecules.[1][2] This guide provides an objective comparison of "Methyl 3-bromothiophene-2-carboxylate" against other isomeric and substituted thiophene building blocks, with a focus on their performance in key cross-coupling reactions.

"this compound" is a versatile building block utilized in the synthesis of pharmaceuticals, agrochemicals, and conductive polymers.[3] Its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, makes it a valuable tool for introducing molecular diversity.[4][5] Understanding its performance relative to other thiophene derivatives is crucial for optimizing synthetic strategies.

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of bromothiophenes in cross-coupling reactions is significantly influenced by the position of the bromine atom and the nature of other substituents on the thiophene ring. Generally, the reactivity of halogens on the thiophene ring follows the order: 2- > 5- > 3- > 4-. This is attributed to the electronic properties of the thiophene ring, where the positions adjacent to the sulfur atom (2- and 5-) are more electron-deficient and thus more susceptible to oxidative addition by a palladium catalyst.

Below is a summary of expected and reported yields for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions for "this compound" and other relevant thiophene building blocks.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Derivatives with Phenylboronic Acid

Thiophene Building BlockProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMethyl 3-phenylthiophene-2-carboxylatePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012~70-85
Methyl 2-bromothiophene-3-carboxylateMethyl 2-phenylthiophene-3-carboxylatePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012~85-95
Methyl 5-bromothiophene-2-carboxylateMethyl 5-phenylthiophene-2-carboxylatePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901671-80[6]
2,5-Dibromo-3-methylthiophene (mono-coupling)2-Aryl-5-bromo-3-methylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901227-63[2]

Table 2: Stille Coupling of Bromothiophene Derivatives with Tributyl(phenyl)stannane

Thiophene Building BlockProductCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compoundMethyl 3-phenylthiophene-2-carboxylatePd(PPh₃)₄Toluene11018~60-75
Methyl 2-bromothiophene-3-carboxylateMethyl 2-phenylthiophene-3-carboxylatePd(PPh₃)₄Toluene11018~75-90
3,4-Dibromothiophene (mono-coupling)3-Aryl-4-bromothiophenePd(PPh₃)₄Toluene80-11012-24Moderate

Note: Yields are estimated based on general principles of Stille coupling reactivity, where the 2-position is more reactive than the 3-position. Specific comparative data for these exact isomers is limited.

Table 3: Buchwald-Hartwig Amination of Bromothiophene Derivatives with Aniline

Thiophene Building BlockProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMethyl 3-(phenylamino)thiophene-2-carboxylatePd₂(dba)₃ / XPhost-BuONaToluene11024~60-75
Methyl 2-bromothiophene-3-carboxylateMethyl 2-(phenylamino)thiophene-3-carboxylatePd₂(dba)₃ / XPhost-BuONaToluene11024~70-85
3-Bromothiophene3-(Phenylamino)thiopheneBrettPhos Pd G3 / BrettPhosNaOtBuRapeseed Oil100-49-71[7]

Note: Yields for the methyl carboxylate isomers are estimated based on the reactivity of 3-bromothiophene and general trends in Buchwald-Hartwig amination. The presence of the electron-withdrawing ester group may influence the reaction outcome.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the bromothiophene derivative (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1) or 1,4-dioxane/water (4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Stille Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene derivative (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[9]

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene) followed by the organostannane reagent (1.1 equiv.).[9]

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[9]

  • Work-up: Cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of KF to remove tin byproducts. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography.[9]

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromothiophene derivative (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[10]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) for the specified time.[10]

  • Work-up: After cooling, dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[10]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)-X_L2 R¹-Pd(II)-X (L₂) Oxidative_Addition->R1-Pd(II)-X_L2 Transmetalation Transmetalation R1-Pd(II)-X_L2->Transmetalation R²-SnR₃ R1-Pd(II)-R2_L2 R¹-Pd(II)-R² (L₂) Transmetalation->R1-Pd(II)-R2_L2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² (Product) Reductive_Elimination->R1-R2

Catalytic cycle of the Stille cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L₂) Oxidative_Addition->Ar-Pd(II)-X_L2 Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X_L2->Amine_Coordination_Deprotonation R₂NH, Base Ar-Pd(II)-NR2_L2 Ar-Pd(II)-NR₂ (L₂) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR₂ (Product) Reductive_Elimination->Ar-NR2

Catalytic cycle of the Buchwald-Hartwig amination reaction.[4]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Bromothiophene, Coupling Partner, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heating Heat to Desired Temperature with Stirring Inert->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench_Extract Cool, Quench (if necessary), and Extract with Organic Solvent Monitoring->Quench_Extract Upon Completion Wash Wash Organic Layer (Water, Brine) Quench_Extract->Wash Dry_Concentrate Dry over Na₂SO₄, Filter, and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

A general experimental workflow for cross-coupling reactions.

Conclusion

"this compound" is a valuable and reactive building block for organic synthesis. While generally less reactive than its 2-bromo and 5-bromo isomers in palladium-catalyzed cross-coupling reactions, it can be effectively utilized to generate a diverse range of substituted thiophenes. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields, particularly for the less reactive 3-position. This guide provides a foundation for researchers to make informed decisions when selecting thiophene building blocks and designing synthetic routes for their target molecules. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.

References

Analysis of reaction kinetics for "Methyl 3-bromothiophene-2-carboxylate" couplings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Kinetics of Cross-Coupling Reactions for Methyl 3-bromothiophene-2-carboxylate

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. This compound is a valuable building block, and its functionalization through cross-coupling reactions is a common synthetic strategy. This guide provides a comparative analysis of the reaction kinetics and methodologies for three widely used palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Sonogashira—as applied to this substrate and related bromothiophenes. While direct comparative kinetic data for this compound is scarce in the public domain, this guide draws upon established protocols and kinetic studies of similar bromothiophene derivatives to provide insights into catalyst performance, reaction conditions, and mechanistic pathways.

Comparison of Reaction Conditions and Catalytic Systems

The choice of cross-coupling reaction can significantly impact yield, purity, and scalability. The following tables summarize typical reaction conditions for Suzuki, Stille, and Sonogashira couplings of bromothiophene substrates, offering a baseline for comparison.

Table 1: Suzuki Coupling of Bromothiophenes - Typical Reaction Parameters

ParameterTypical ConditionsInfluence on Kinetics and Yield
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsCatalyst and ligand choice are crucial for efficient oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands often accelerate the reaction.
Ligand PPh₃, PCy₃, SPhos, XPhosInfluences catalyst stability and activity. Buchwald-type ligands (SPhos, XPhos) are often effective for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃The base activates the boronic acid/ester. The choice of base can significantly affect the rate of transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic solvent systems are common. The solvent influences the solubility of reactants and the stability of the catalyst.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition.
Reaction Time 2-24 hoursVaries depending on the reactivity of the coupling partners and the efficiency of the catalytic system.

Table 2: Stille Coupling of Bromothiophenes - Typical Reaction Parameters

ParameterTypical ConditionsInfluence on Kinetics and Yield
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a common choice. The active Pd(0) species is generated in situ.
Ligand PPh₃, P(o-tol)₃, AsPh₃Ligand choice affects the rate of transmetalation, which is often the rate-determining step.
Organostannane R-Sn(n-Bu)₃, R-SnMe₃The nature of the organic group on the tin reagent and the alkyl groups on tin influence the rate of transmetalation.
Solvent Toluene, THF, DMFAnhydrous, degassed solvents are required to prevent side reactions and catalyst deactivation.
Additives LiCl, Cu(I) saltsLiCl can accelerate transmetalation. Cu(I) salts can act as co-catalysts.
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion.
Reaction Time 12-48 hoursGenerally longer than Suzuki couplings due to the often slower transmetalation step.

Table 3: Sonogashira Coupling of Bromothiophenes - Typical Reaction Parameters

ParameterTypical ConditionsInfluence on Kinetics and Yield
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ with PPh₃A combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used.
Co-catalyst CuIThe copper(I) iodide is crucial for the formation of the copper(I) acetylide, which facilitates transmetalation.
Base Et₃N, i-Pr₂NH, piperidineAn amine base is required to deprotonate the terminal alkyne and neutralize the generated HBr.
Solvent THF, DMF, TolueneAnhydrous, degassed solvents are necessary.
Temperature Room Temperature to 100 °CCan often be performed under milder conditions than Suzuki and Stille couplings.
Reaction Time 2-24 hoursDependent on the substrate and catalyst system.

Mechanistic Overview and Catalytic Cycles

Understanding the catalytic cycles of these reactions is key to optimizing reaction conditions and troubleshooting synthetic challenges. The rate-determining step can vary depending on the specific substrates and conditions employed.

Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. The key steps are oxidative addition, transmetalation (which is base-assisted), and reductive elimination. For many bromothiophenes, the oxidative addition of the C-Br bond to the Pd(0) catalyst is a critical step.

Suzuki_Cycle cluster_cycle Suzuki Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_complex R-Pd(II)-X L₂ Pd0->PdII_complex R-X OxAdd->PdII_complex Transmetalation Transmetalation (R'-B(OR)₂ + Base) PdII_R_R R-Pd(II)-R' L₂ PdII_complex->PdII_R_R R'-B(OR)₂ Base Transmetalation->PdII_R_R PdII_R_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling Catalytic Cycle

The Stille coupling utilizes an organotin reagent. A key feature is the tolerance of a wide variety of functional groups. The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves the transfer of an organic group from the organostannane to the palladium center. This step is often the rate-determining step.[1]

Stille_Cycle cluster_cycle Stille Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_complex R-Pd(II)-X L₂ Pd0->PdII_complex R-X OxAdd->PdII_complex Transmetalation Transmetalation (R'-SnR"₃) PdII_R_R R-Pd(II)-R' L₂ PdII_complex->PdII_R_R R'-SnR"₃ Transmetalation->PdII_R_R PdII_R_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product

Catalytic cycle of the Stille coupling.
Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling an aryl or vinyl halide with a terminal alkyne. It typically involves a dual catalytic system of palladium and copper.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X L₂ Pd0->OxAdd R-X Transmetalation R-Pd(II)-C≡CR' L₂ OxAdd->Transmetalation Cu-C≡CR' Transmetalation->Pd0 Reductive Elimination RedElim R-C≡C-R' Transmetalation->RedElim RedElim->Pd0 Product Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide CuI, Base CuAcetylide->Transmetalation CuAcetylide->Alkyne Transmetalation (to Pd)

Catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocols

The following are representative protocols for each coupling reaction, adapted from methodologies reported for bromothiophene derivatives.

Protocol 1: Suzuki Coupling of a Bromothiophene[2][3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of a Bromothiophene[1]

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.1 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous and degassed Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and Pd(PPh₃)₄ in toluene.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the mixture through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of a Bromothiophene[4][5]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed THF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours or heat to 50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

  • Suzuki coupling is often favored due to the commercial availability and relatively low toxicity of boronic acids. The kinetics are highly dependent on the choice of catalyst, ligand, and base.

  • Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of organotin reagents and byproducts, as well as often slower reaction times.

  • Sonogashira coupling is an efficient method for introducing alkyne moieties and can often be performed under milder conditions, but requires careful exclusion of oxygen to prevent alkyne homocoupling.

The optimal choice of reaction will depend on the specific synthetic goals, available reagents, and the scale of the reaction. The protocols and comparative data presented in this guide provide a solid foundation for developing efficient and robust synthetic procedures for the functionalization of this compound and related heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of Methyl 3-bromothiophene-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Methyl 3-bromothiophene-2-carboxylate as a hazardous, halogenated organic waste. Segregate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases. The primary disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

PropertyValue
CAS Number 26137-08-6
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 49-53 °C
Boiling Point 289.6 °C at 760 mmHg
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to final disposal.

Step 1: Waste Identification and Segregation
  • Classification: this compound is a halogenated organic compound . All waste containing this chemical, including contaminated labware and PPE, must be treated as hazardous waste.

  • Segregation at Source:

    • Do not mix with non-hazardous waste.

    • Keep separate from non-halogenated organic waste to reduce disposal costs and complexity.

    • Crucially, avoid contact with incompatible materials.

Step 2: Chemical Incompatibilities

Store and accumulate waste containing this compound separately from the following:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) - can lead to violent reactions.

  • Strong Acids: (e.g., sulfuric acid, nitric acid) - may cause decomposition and release of hazardous fumes.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - can promote degradation and reaction.

  • Reactive Metals: (e.g., potassium, sodium, magnesium)

Step 3: Waste Accumulation and Storage
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • Identify the contents as "Halogenated Organic Waste " and list "This compound " as a primary component.

    • Include the approximate concentration or quantity.

    • Affix the appropriate hazard symbols (e.g., irritant).

  • Storage Location:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Final Disposal
  • Professional Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration.[1] This process must be carried out in a facility equipped with appropriate scrubbers and emission controls to manage the byproducts of combustion, which can include hydrogen bromide (HBr) and other hazardous gases.[2]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[3][4]

Experimental Workflow: Disposal Procedure

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Accumulation cluster_2 Step 3: Disposal A Generate Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as 'Halogenated Organic Waste' B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container Correctly ('Hazardous Waste', Contents, Hazards) D->E F Store in Designated SAA (Cool, Dry, Ventilated, Secondary Containment) E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Transport to Permitted Facility G->H I High-Temperature Incineration (with Emission Controls) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-bromothiophene-2-carboxylate. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary: this compound is a chemical that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also be harmful if swallowed.[2] Therefore, a comprehensive approach to personal protection and safe handling is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. The following table summarizes the required equipment.

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety goggles and face shieldGoggles compliant with European standard EN 166 or equivalent should be worn.[1][3] In situations with a high risk of splashing, a face shield must be used in conjunction with goggles.
Hand Protection Chemical-resistant glovesProtective gloves are required.[1] Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[4]
Body Protection Laboratory coat or disposable gownWear appropriate protective clothing to prevent skin exposure.[1] Long-sleeved clothing is a minimum requirement.[3] For larger quantities or splash risks, consider flame-retardant antistatic protective clothing.
Respiratory Protection NIOSH-approved respiratorWork in a well-ventilated area, preferably a chemical fume hood.[5] If ventilation is insufficient, or during large-scale use or emergencies, a NIOSH/MSHA or European Standard approved respirator is necessary.[1][3][6]

Experimental Protocol: Safe Handling, Storage, and Disposal

Strict adherence to the following protocols is crucial for minimizing exposure and ensuring laboratory safety.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoiding Contact: Avoid all personal contact, including inhalation of vapors or mists.[7] Do not allow the chemical to come into contact with skin or eyes.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[8] Do not eat, drink, or smoke in the handling area.[6][8]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[5][6]

  • Static Discharge: Use non-sparking tools and ground all equipment to prevent static discharge.[4][9]

2. Storage:

  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][6]

  • Temperature: Some sources recommend storing in a freezer at temperatures under -20°C.

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[5][10]

3. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE as detailed above.

    • Remove all ignition sources.[7]

    • Absorb the spill with an inert, non-combustible material such as sand or earth.[4]

    • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[4]

  • Major Spills:

    • Evacuate the area and move upwind.[7]

    • Alert emergency responders, providing the location and nature of the hazard.[7]

    • Only personnel with appropriate training and full-body protective clothing with a self-contained breathing apparatus should address the spill.[7]

4. Disposal:

  • Unused Chemical: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not pour down the drain or into the sewer system.[4]

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent paper) must be placed in a sealed, labeled container for hazardous waste disposal.[4]

  • Empty Containers: Empty containers may retain product residue and can be hazardous.[9] They should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation persists, consult a physician.[3][6]
Inhalation Move the individual to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[10] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Handle Chemical (Avoid contact and inhalation) B->C D Use Non-Sparking Tools & Ground Equipment C->D G Dispose of Waste in Labeled Hazardous Waste Container C->G E Store in a Tightly Closed Container D->E F Place in a Cool, Dry, Well-Ventilated Area E->F H Decontaminate Work Area G->H I Remove PPE and Wash Hands Thoroughly H->I J Spill Occurs K Follow Spill Management Protocol J->K L Exposure Occurs M Follow First Aid Procedures L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.